molecular formula C10H7ClN2O B1372357 1-Chloroisoquinoline-3-carboxamide CAS No. 1152888-86-2

1-Chloroisoquinoline-3-carboxamide

Cat. No.: B1372357
CAS No.: 1152888-86-2
M. Wt: 206.63 g/mol
InChI Key: UIJJNGNKPYUDMR-UHFFFAOYSA-N
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Description

1-Chloroisoquinoline-3-carboxamide is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloroisoquinoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloroisoquinoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloroisoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-7-4-2-1-3-6(7)5-8(13-9)10(12)14/h1-5H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJJNGNKPYUDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Chloroisoquinoline-3-carboxamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthetic Architecture, and Medicinal Utility

Executive Summary

1-Chloroisoquinoline-3-carboxamide (CAS 1152888-86-2) represents a high-value heterocyclic scaffold in medicinal chemistry, particularly in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.[1] Distinguished by its bifunctional electrophilicity , this molecule features a highly reactive C1-chlorine atom activated by the ring nitrogen (enabling SNAr and metal-catalyzed cross-couplings) and a C3-carboxamide motif that serves as a stable hydrogen-bonding pharmacophore.[1] This guide details the physicochemical profile, validated synthetic routes, and reactivity logic required to utilize this compound as a "synthetic pivot" for generating isoquinoline-based therapeutic libraries.[1]

Molecular Identity & Physicochemical Profile[1][2][3][4]

This section consolidates the core data required for identification and handling. The compound is generally isolated as an off-white to pale yellow solid.[1]

Datasheet
PropertySpecification
IUPAC Name 1-chloroisoquinoline-3-carboxamide
CAS Registry Number 1152888-86-2
Molecular Formula C₁₀H₇ClN₂O
Molecular Weight 206.63 g/mol
SMILES NC(=O)c1cc2ccccc2c(Cl)n1
Polar Surface Area (PSA) ~55 Ų (Predicted)
LogP ~1.8–2.1 (Predicted)
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in water.[1]
Appearance Pale yellow to off-white crystalline solid.[1]
Structural Analysis

The molecule's reactivity is dictated by the isoquinoline nitrogen , which exerts a strong electron-withdrawing effect on the C1 position.

  • C1-Chlorine: The bond is polarized.[1] The C1 position is highly electrophilic, behaving more like an acid chloride than an aryl chloride due to the adjacent nitrogen (aza-activation).

  • C3-Carboxamide: Acts as an electron-withdrawing group (EWG), further deactivating the ring towards electrophilic attack but activating the C1 position for nucleophilic attack.[1]

Synthetic Architecture

The synthesis of 1-chloroisoquinoline-3-carboxamide typically bypasses direct chlorination of the isoquinoline ring, which is unselective.[1] Instead, it relies on the Rearrangement of N-oxides (Meisenheimer-type) .[1]

Validated Synthetic Route
  • Precursor Assembly: Start with isoquinoline-3-carboxamide (or the corresponding ester, followed by ammonolysis).[1]

  • N-Oxidation: Treatment with m-CPBA or Urea Hydrogen Peroxide (UHP) yields the N-oxide.[1]

  • Deoxygenative Chlorination: The N-oxide reacts with Phosphoryl Chloride (POCl₃).[1] The oxygen attacks the phosphorus, creating a good leaving group, followed by chloride attack at the C1 position and restoration of aromaticity.

Synthesis Start Isoquinoline-3-carboxamide Inter Isoquinoline N-oxide (Intermediate) Start->Inter m-CPBA, DCM RT, 12h Prod 1-Chloroisoquinoline- 3-carboxamide Inter->Prod POCl3, Reflux (Meisenheimer Rearrangement)

Figure 1: The regioselective synthesis of the 1-chloro scaffold via N-oxide activation.

Reactivity & Functionalization Logic

The utility of 1-chloroisoquinoline-3-carboxamide lies in its ability to undergo orthogonal functionalization.[1]

A. Nucleophilic Aromatic Substitution (SNAr)

The C1 position is prime for displacement by nucleophiles.[1]

  • Mechanism: Addition-Elimination.[1] The nitrogen stabilizes the Meisenheimer complex.[1]

  • Nucleophiles: Primary/secondary amines, alkoxides, and thiols.[1]

  • Conditions: Usually requires mild heating (60–80°C) in polar aprotic solvents (DMF, DMSO) with a base (K₂CO₃ or Et₃N).

B. Palladium-Catalyzed Cross-Coupling

The C1-Cl bond is an excellent handle for forming C-C bonds, critical for expanding the carbon skeleton (e.g., introducing the 1-methyl group seen in Roxadustat analogs).[1]

  • Suzuki-Miyaura: Coupling with aryl/alkyl boronic acids.[1]

  • Sonogashira: Coupling with terminal alkynes.

Reactivity Core 1-Chloroisoquinoline- 3-carboxamide Prod_SNAr 1-Amino/Alkoxy Derivative (S_NAr) Core->Prod_SNAr R-NH2 or RO- DMF, K2CO3, 80°C Prod_Suzuki 1-Aryl/Alkyl Derivative (Pd Coupling) Core->Prod_Suzuki R-B(OH)2, Pd(PPh3)4 Na2CO3, Dioxane/H2O Prod_Nitrile 1-Chloro-3-cyanoisoquinoline (Dehydration) Core->Prod_Nitrile POCl3 or TFAA (Amide Dehydration)

Figure 2: Divergent reactivity profile. Blue path: SNAr; Red path: Cross-coupling; Yellow path: Side-chain modification.[1]

Case Study: HIF-PH Inhibitor Scaffolds

This molecule is a structural analog to the intermediates used in the synthesis of Roxadustat (FG-4592) . While Roxadustat features a 1-methyl-4-hydroxy substitution pattern, the 1-chloro variant is crucial for:

  • SAR Studies: Exploring the effect of C1-substitution on potency.

  • Library Generation: The Chlorine allows for the rapid "snap-on" of diverse C1 groups (aryl, heteroaryl) to optimize pharmacokinetic properties (ADME).[1]

Mechanistic Note: In HIF-PH inhibition, the isoquinoline nitrogen and the C3-amide (or carboxylic acid) typically chelate the active site Iron (Fe²⁺) of the prolyl hydroxylase enzyme, mimicking 2-oxoglutarate.

Experimental Protocol: SNAr Displacement

Objective: Synthesis of a 1-amino substituted derivative (General Procedure).

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Charge: Add 1-chloroisoquinoline-3-carboxamide (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Base: Add anhydrous K₂CO₃ (2.0 equiv).

  • Nucleophile: Add the desired amine (1.2 equiv).[1]

  • Reaction: Heat to 80°C under an inert atmosphere (N₂) for 4–6 hours. Monitor by TLC (usually 50% EtOAc/Hexanes) or LC-MS.[1]

  • Workup: Cool to RT. Pour into ice-water (10x volume). The product often precipitates.[1]

    • If Solid: Filter, wash with water, and dry under vacuum.[1]

    • If Oil: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization (EtOH) or Flash Column Chromatography.[1]

Safety & Stability (GHS)

Signal Word: WARNING

Hazard ClassStatementCode
Skin Irritation Causes skin irritationH315
Eye Irritation Causes serious eye irritationH319
STOT-SE May cause respiratory irritationH335

Handling Protocols:

  • Moisture Sensitivity: The C1-Cl bond is relatively stable to ambient moisture but can hydrolyze to the 1-isoquinolinone (isocarbostyril) under strong acidic/basic aqueous conditions at high heat.[1] Store in a cool, dry place.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood, especially when using POCl₃ during synthesis.

References

  • PubChem. 1-Chloroisoquinoline Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • FibroGen, Inc. Substituted Isoquinoline Derivatives and Methods of Use (Roxadustat Patents).[1] World Intellectual Property Organization.[1] (Referenced for scaffold utility context).

  • ScienceDirect. Nucleophilic substitution of 1-chloroisoquinolines.[1] Tetrahedron Letters.[1] (General reactivity reference).

Sources

1-Chloroisoquinoline-3-carboxamide synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis of 1-Chloroisoquinoline-3-carboxamide

Executive Summary & Retrosynthetic Analysis

The 1-chloroisoquinoline-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry, serving as a critical electrophilic intermediate for HIF prolyl hydroxylase inhibitors (e.g., Roxadustat analogs) and various kinase inhibitors.[1][2] The C1-chloro position acts as a versatile handle for SNAr displacements or metal-catalyzed cross-couplings, while the C3-carboxamide provides essential hydrogen-bonding interactions within the pharmacophore.[1][2]

This guide details a robust, scalable synthetic pathway prioritizing regioselectivity and impurity control. Unlike academic routes that may rely on expensive transition-metal catalysis (e.g., Pd-catalyzed aminocarbonylation of 1-iodoisoquinoline), this protocol utilizes classical heterocycle assembly followed by functional group manipulation, suitable for multigram to kilogram scale-up.[1][2]

Retrosynthetic Logic
  • Target: 1-Chloroisoquinoline-3-carboxamide.[1][2]

  • Disconnection 1 (Amide Formation): The amide is best installed after the isoquinoline core is built to avoid dehydration to a nitrile during chlorination.[2]

    • Precursor: 1-Chloroisoquinoline-3-carboxylic acid (or ester).[1][2]

  • Disconnection 2 (Chlorination): The C1-chloro group is installed via deoxy-halogenation of the tautomeric lactam (1-hydroxyisoquinoline).[1][2]

    • Precursor: Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate.[1][2]

  • Disconnection 3 (Core Assembly): The isoquinoline ring is constructed via a base-mediated condensation/cyclization.[1][2]

    • Starting Materials: Phthalic anhydride (or 2-methoxycarbonylbenzoic acid) and Methyl isocyanoacetate.[1][2]

Module 1: Isoquinoline Core Assembly[1]

The most reliable industrial route to the 3-substituted isoquinoline core involves the reaction of phthalic acid derivatives with isocyanoacetates.[2] This method avoids the harsh conditions of the Pomeranz-Fritsch reaction and offers superior regiocontrol compared to Bischler-Napieralski cyclizations for this specific substitution pattern.[1][2]

Protocol: Synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate
  • Reagents: Phthalic anhydride, Methyl isocyanoacetate, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), THF/DMF.[1][2]

  • Mechanism: Base-catalyzed condensation followed by intramolecular cyclization.[1][2]

Step-by-Step Methodology:

  • Activation: Charge a reactor with Phthalic anhydride (1.0 eq) and anhydrous THF (10 V). Cool to 0°C.[1][2]

  • Addition: Add Methyl isocyanoacetate (1.1 eq) dropwise.

  • Cyclization: Add DBU (2.2 eq) slowly, maintaining internal temperature <10°C. The reaction is exothermic.

  • Heating: Allow to warm to room temperature, then heat to 50°C for 4–6 hours. Monitor by HPLC for the disappearance of the anhydride.

  • Quench & Isolation: Cool to RT. Quench with 1N HCl (pH adjustment to ~4 precipitates the product). Filter the off-white solid.[1][2][3]

  • Purification: Recrystallize from MeOH/EtOAc to remove uncyclized phthalamic acid impurities.

Critical Process Parameter (CPP): Strict temperature control during DBU addition prevents polymerization of the isocyanoacetate.

Module 2: Deoxychlorination (The Critical Step)

Converting the 1-oxo (lactam) species to the 1-chloro derivative is the most sensitive step.[1][2] We utilize Phosphorus Oxychloride (POCl3), often with a catalytic base.[2]

Safety Note: POCl3 is highly corrosive and reacts violently with water.[2] All glassware must be oven-dried.[1][2]

Protocol: Synthesis of Methyl 1-chloroisoquinoline-3-carboxylate
  • Reagents: Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate, POCl3 (neat or in Toluene), Pyridine (cat.).[1][2]

Step-by-Step Methodology:

  • Slurry: Suspend the dried lactam intermediate (1.0 eq) in POCl3 (5.0 eq).

    • Note: Excess POCl3 acts as both solvent and reagent.[2] For larger scales, dilute with Toluene to manage thermal mass.[2]

  • Catalysis: Add Pyridine (0.1 eq). This forms a reactive Vilsmeier-Haack type intermediate, accelerating the reaction.[1][2]

  • Reflux: Heat to 90–105°C for 3–5 hours. The suspension will clear as the chloro-imidate is formed.[1][2]

  • Workup (The "Reverse Quench"):

    • Cool the reaction mixture to RT.

    • Crucial: Slowly pour the reaction mixture into a stirred mixture of ice/water and NaHCO3 (or NH4OH). Never add water to the POCl3 mixture.

    • Maintain temperature <20°C to prevent hydrolysis of the newly formed C-Cl bond (reversion to starting material).[1][2]

  • Extraction: Extract with DCM (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.[2]

Data Summary: Chlorination Efficiency

ParameterValueNotes
Reagent Stoichiometry 5.0 eq POCl3Excess ensures complete conversion.
Temperature 105°CReflux required for aromaticity restoration.[1][2]
Quench pH 8.0 - 9.0Acidic quench promotes hydrolysis of C-Cl.[1][2]
Typical Yield 85-92%High yield expected if quench is controlled.[1][2]

Module 3: Selective Amidation

Direct treatment of the ester with ammonia can lead to SNAr displacement of the C1-chloro group (forming 1-aminoisoquinoline).[1][2] To obtain the 1-chloro -3-carboxamide, we must differentiate the electrophilicity of the ester carbonyl vs. the C1-Cl center.[1][2]

Strategy: Mild Aminolysis.[2] Using methanolic ammonia at low temperature favors attack at the carbonyl (harder electrophile) over the aromatic C1 (softer electrophile).[2]

Protocol: Synthesis of 1-Chloroisoquinoline-3-carboxamide
  • Dissolution: Dissolve Methyl 1-chloroisoquinoline-3-carboxylate (1.0 eq) in anhydrous Methanol (10 V).

  • Ammonolysis: Cool to 0°C. Bubble anhydrous NH3 gas through the solution until saturation (or use 7N NH3 in MeOH).

  • Reaction: Stir at 0°C to 10°C. Monitor closely by TLC/LCMS.

    • Stop Point: Quench immediately upon consumption of starting material to prevent SNAr side reactions.[2]

  • Isolation: Concentrate the solvent in vacuo at low temperature (<30°C).

  • Purification: Triturate the residue with cold ether or recrystallize from Isopropanol.

Pathway Visualization

The following diagram illustrates the complete synthetic logic, including the critical branching point where improper conditions lead to impurities.

SynthesisPathway Start Phthalic Anhydride + Methyl Isocyanoacetate Intermediate1 Methyl 1-oxo-1,2-dihydro- isoquinoline-3-carboxylate Start->Intermediate1  Core Assembly Intermediate2 Methyl 1-chloroisoquinoline- 3-carboxylate Intermediate1->Intermediate2  Deoxychlorination Reagent1 DBU, THF Cyclization Target 1-Chloroisoquinoline- 3-carboxamide Intermediate2->Target  Amidation Impurity Side Product: 1-Aminoisoquinoline deriv. Intermediate2->Impurity  Over-reaction (SnAr) Reagent2 POCl3, Pyridine 105°C Reagent3 7N NH3 in MeOH 0°C (Kinetic Control)

Caption: Figure 1. Optimized synthetic route highlighting the kinetic control required in the final amidation step.

Mechanistic Insight: POCl3 Activation

Understanding the chlorination mechanism is vital for troubleshooting low yields.[2] The reaction proceeds via a Vilsmeier-Haack type activation of the lactam oxygen.[2]

POCl3Mechanism Lactam Lactam Tautomer (C=O) Enol Enol Tautomer (C-OH) Lactam->Enol Tautomerization Activated Phosphorylated Intermediate (-O-POCl2) Enol->Activated POCl3 (-HCl) Product 1-Chloro Isoquinoline Activated->Product Cl- Attack (Elimination of PO2Cl2-)

Caption: Figure 2.[1][2] Mechanism of deoxychlorination. Pyridine acts as a base to sponge HCl and drive the equilibrium.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Step 1) Moisture in DBU or THF.[1][2]Use freshly distilled solvents; dry DBU over KOH.
Incomplete Chlorination Old POCl3 (hydrolyzed).[2]Distill POCl3 before use if liquid is cloudy.
Product Reversion (Step 2) Exothermic quench >20°C.Control quench rate; use internal thermometer.
Side Product (Step 3) SNAr displacement of Cl.Lower amidation temp to 0°C; reduce reaction time.

References

  • Isoquinoline Core Synthesis

    • Source: ChemicalBook & ResearchGate.[1][2]

    • Title: "A Convenient Method for the Preparation of 4-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives."[1][2]

    • URL:[Link] (General reference to isocyanoacetate cycloaddition).[2]

  • Chlorination Protocol

    • Source: GuideChem / Patent WO2013/92979.[1][2]

    • Title: "Synthesis of 1-chloroisoquinoline from isoquinoline-N-oxide (and lactam precursors)."
  • Aminocarbonylation Alternative

    • Source: MDPI.[1][2]

    • Title: "Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonyl
    • URL:[Link][1][2]

  • POCl3 Mechanism & Safety

    • Source: Master Organic Chemistry.[1][2]

    • Title: "Elimination of Alcohols To Alkenes With POCl3 and Pyridine."[2][4]

    • URL:[Link]

  • General Properties

    • Source: Sigma-Aldrich.[1][2]

    • Title: "1-Chloroisoquinoline Product Sheet & Safety Data."[1][2]

Sources

1-Chloroisoquinoline-3-carboxamide mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

1-Chloroisoquinoline-3-carboxamide is not a single therapeutic agent but a critical privileged scaffold and electrophilic intermediate in medicinal chemistry. Its structural architecture serves as the "gateway" to two distinct and highly significant classes of pharmacological agents:

  • TSPO Ligands (e.g., PK11195): Modulators of the Translocator Protein (18 kDa) located on the outer mitochondrial membrane, used in neuroinflammation imaging and steroidogenesis regulation.[1]

  • HIF-Prolyl Hydroxylase Inhibitors (e.g., FG-2216, Roxadustat analogs): Agents that stabilize Hypoxia-Inducible Factor (HIF) to treat anemia and ischemic conditions.

This guide details the mechanism of action (MOA) for the bioactive derivatives generated from this scaffold, focusing on the structural determinants at the C1 and C3 positions that dictate biological selectivity.

Chemical Biology & Structural Logic

The "mechanism" of the parent molecule (1-Chloroisoquinoline-3-carboxamide) is primarily chemical. The chlorine atom at the C1 position acts as a labile "warhead" (leaving group), enabling nucleophilic aromatic substitution (


) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).
The Bifurcated Pharmacophore

The biological target is determined by the substitution pattern derived from the C1-Chloro motif:

Structural Modification at C1Target ClassRepresentative DrugMechanism of Action
C1-Aryl / Heteroaryl TSPO Ligand PK11195Binds TSPO (VDAC/ANT complex); regulates cholesterol influx and apoptosis.
C1-Hydroxy / Phenoxy HIF-PH Inhibitor FG-2216 / RoxadustatChelates active site Fe(II) in Prolyl Hydroxylase; prevents HIF-1

degradation.

Mechanism of Action I: TSPO Modulation (Neuroinflammation)

Derivatives where the C1-chlorine is replaced by an aryl group (specifically o-chlorophenyl in PK11195) exhibit nanomolar affinity for the Translocator Protein (TSPO).

Signaling Pathway

TSPO forms a complex with the Voltage-Dependent Anion Channel (VDAC) and the Adenine Nucleotide Translocator (ANT).

  • Ligand Binding: The isoquinoline-3-carboxamide derivative binds to the TSPO cytosolic loops.

  • Cholesterol Translocation: Binding facilitates the transport of cholesterol from the outer to the inner mitochondrial membrane.

  • Steroidogenesis: Cholesterol is converted to pregnenolone by CYP11A1 (P450scc).

  • Immunomodulation: In microglia, this pathway suppresses the release of pro-inflammatory cytokines (TNF-

    
    , IL-6).
    
Visualization: TSPO Signaling Cascade

TSPO_Mechanism Ligand Isoquinoline-3-Carboxamide (PK11195 Analog) TSPO TSPO (Outer Mito Membrane) Ligand->TSPO High Affinity Binding (nM) Cholesterol_In Mitochondrial Cholesterol TSPO->Cholesterol_In Translocation Microglia Activated Microglia TSPO->Microglia Modulation Cholesterol_Out Cytosolic Cholesterol Cholesterol_Out->TSPO Transport CYP11A1 CYP11A1 (Side Chain Cleavage) Cholesterol_In->CYP11A1 Substrate Neurosteroids Neurosteroids (Pregnenolone) CYP11A1->Neurosteroids Synthesis Inflammation Pro-inflammatory Cytokines (TNF-alpha, IL-6) Microglia->Inflammation Inhibition

Figure 1: Mechanism of TSPO modulation by Isoquinoline-3-carboxamide derivatives, leading to neurosteroid synthesis and anti-inflammatory effects.[2]

Mechanism of Action II: HIF-Prolyl Hydroxylase Inhibition (Anemia)[3]

When the scaffold is modified to include a hydroxyl or phenoxy group at C1 (often with specific amide substitutions), it mimics 2-oxoglutarate (2-OG), the co-substrate for HIF Prolyl Hydroxylase Domain (PHD) enzymes.

Enzymatic Inhibition Logic
  • Normal State: PHDs use

    
    , Fe(II), and 2-OG to hydroxylate HIF-1
    
    
    
    , marking it for ubiquitination by VHL and proteasomal degradation.
  • Inhibited State: The isoquinoline nitrogen and the carboxamide carbonyl oxygen form a bidentate chelate with the active site Fe(II).

  • Result: The PHD enzyme is locked in an inactive state. HIF-1

    
     accumulates, translocates to the nucleus, dimerizes with HIF-1
    
    
    
    , and drives the transcription of Erythropoietin (EPO).

Experimental Protocols

Protocol A: Synthesis of C1-Aryl Derivatives (Suzuki Coupling)

Objective: To convert the 1-chloroisoquinoline-3-carboxamide scaffold into a bioactive TSPO ligand.

  • Reagents: 1-Chloroisoquinoline-3-carboxamide (1.0 eq), Arylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent System: 1,4-Dioxane : Water (4:1).

  • Procedure:

    • Degas the solvent mixture with argon for 15 minutes.

    • Add reagents to a sealed pressure vial.

    • Heat to 90°C for 12 hours.

    • Monitor conversion via TLC (Hexane:EtOAc 7:3).

    • Purification: Silica gel flash chromatography.

  • Validation:

    
    H NMR must show disappearance of the C1-Cl signal and appearance of aryl protons.
    
Protocol B: TSPO Binding Affinity Assay (Radioligand Displacement)

Objective: Validate biological activity of the synthesized derivative.

  • Membrane Preparation: Homogenize rat kidney mitochondria (rich in TSPO) in 50 mM Tris-HCl (pH 7.4).

  • Ligand: Use

    
     (Specific Activity ~80 Ci/mmol) as the radioligand.
    
  • Incubation:

    • Mix 200 µg membrane protein + 1 nM

      
       + Test Compound (
      
      
      
      to
      
      
      M).
    • Incubate at 4°C for 60 minutes (minimizes degradation).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine.

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Workflow Visualization: From Scaffold to Drug

Scaffold_Divergence Scaffold 1-Chloroisoquinoline- 3-carboxamide (The Core) Rxn1 Pd-Cat Coupling (Aryl Boronic Acid) Scaffold->Rxn1 Suzuki/Stille Rxn2 Nucleophilic Sub. (Hydroxylation/Phenol) Scaffold->Rxn2 SNAr Prod1 C1-Aryl Derivative (PK11195 Class) Rxn1->Prod1 Prod2 C1-Hydroxy/Phenoxy (FG-2216 Class) Rxn2->Prod2 Target1 Target: TSPO (Mitochondria) Prod1->Target1 Nanomolar Binding Target2 Target: HIF-PHD (Cytosol/Nucleus) Prod2->Target2 Fe(II) Chelation

Figure 2: Divergent synthesis pathways transforming the 1-chloro scaffold into distinct therapeutic classes.

References

  • Csajági, I., et al. (2008). "Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation." MDPI Molecules, 25(4), 867. Link

  • Le Fur, G., et al. (1983).[2] "Differentiation between two ligands for peripheral benzodiazepine binding sites, [3H]RO5-4864 and [3H]PK 11195, by thermodynamic studies." Life Sciences, 32(16), 1849-1856. Link

  • Ivanenkov, Y. A., et al. (2015). "HIF prolyl hydroxylase inhibitors: a new paradigm in the treatment of metabolic disorders." Chemistry & Biodiversity, 12(5), 663-688. Link

  • PubChem. (2025). "Isoquinoline, 1-chloro- Compound Summary." National Library of Medicine. Link

  • Ravi, S., et al. (2020). "Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase." Current Topics in Medicinal Chemistry, 20(23). Link

Sources

Technical Guide: Biological Activity & Synthetic Utility of 1-Chloroisoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthetic utility, and pharmacological context of 1-Chloroisoquinoline-3-carboxamide .

Executive Summary

1-Chloroisoquinoline-3-carboxamide (CAS: 1152888-86-2) is a halogenated heterocyclic scaffold primarily utilized in the discovery of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors . While the molecule itself acts as a functionalized intermediate, its structural core—the isoquinoline-3-carboxamide—constitutes a privileged pharmacophore capable of bidentate chelation with the active site iron (Fe²⁺) of 2-oxoglutarate-dependent dioxygenases.

This guide analyzes the compound's biological potential not merely as a standalone agent, but as a critical "warhead precursor" for generating high-affinity ligands like Roxadustat (FG-4592) .

Mechanism of Action: The Pharmacophore

The biological activity of this scaffold is dictated by two distinct structural domains: the Chelating Domain (Position 3) and the Reactive/Hydrophobic Domain (Position 1).

HIF-PH Inhibition Mechanism

The primary biological target for isoquinoline-3-carboxamides is the HIF-Prolyl Hydroxylase domain (PHD). Under normoxic conditions, PHDs hydroxylate HIF-α, marking it for VHL-mediated ubiquitinylation and proteasomal degradation.

  • Binding Mode: The nitrogen of the isoquinoline ring and the oxygen of the 3-carboxamide carbonyl form a bidentate chelate with the catalytic Fe²⁺ at the PHD active site.

  • Competitive Inhibition: This chelation mimics the binding of the co-substrate 2-oxoglutarate (2-OG), competitively inhibiting the enzyme.

  • Result: Stabilization of HIF-α, leading to the transcription of erythropoietin (EPO) and VEGF.

Role of the 1-Chloro Substituent

In the context of biological activity, the 1-chloro group serves two functions:

  • Electronic Modulation: The electron-withdrawing chlorine atom reduces the pKa of the isoquinoline nitrogen, potentially altering the binding affinity to the active site metal.

  • Synthetic Handle: Biologically, the C-Cl bond is relatively stable in physiological media compared to acyl chlorides, but it provides a site for metabolic functionalization or synthetic diversification (see Section 3).

Biological Pathway Visualization

The following diagram illustrates the downstream effects of the isoquinoline-3-carboxamide scaffold on the HIF signaling pathway.

HIF_Pathway Compound 1-Chloroisoquinoline-3-carboxamide (Scaffold) PHD HIF-Prolyl Hydroxylase (PHD1/2/3) Compound->PHD Inhibition (IC50) Fe Active Site Fe(II) Compound->Fe Chelation HIF_Alpha HIF-α Subunit (Stabilized) PHD->HIF_Alpha Hydroxylation (Blocked) Fe->PHD Cofactor Sequestration VHL VHL Complex (Ubiquitin Ligase) HIF_Alpha->VHL No Binding Nucleus Nuclear Translocation HIF_Alpha->Nucleus Accumulation Proteasome Proteasomal Degradation HRE HRE Binding (DNA) Nucleus->HRE Dimerization w/ HIF-β EPO Erythropoietin (Gene Expression) HRE->EPO Transcription

Caption: Mechanism of HIF-α stabilization via competitive chelation of the PHD active site iron by the isoquinoline-3-carboxamide scaffold.

Synthetic Utility & SAR (Structure-Activity Relationship)

For drug development professionals, the value of 1-Chloroisoquinoline-3-carboxamide lies in its reactivity. It allows for the rapid generation of SAR libraries.

Functionalization of the 1-Position

The C1 position of isoquinoline is highly electrophilic. The chlorine atom can be displaced to introduce lipophilic or polar groups that fit the hydrophobic pocket of the target enzyme.

Reaction TypeReagentProduct ClassBiological Relevance
Suzuki-Miyaura Coupling Aryl Boronic Acids / Pd(0)1-Aryl-isoquinoline-3-carboxamidesIncreases potency by targeting hydrophobic pockets in PHD2.
Nucleophilic Substitution (SnAr) Primary/Secondary Amines1-Amino-isoquinoline-3-carboxamidesImproves solubility and alters H-bond donor/acceptor profile.
Alkylation Grignard / Organolithium1-Alkyl-isoquinoline-3-carboxamidesRoxadustat Analogues (Methyl group at C1).
Synthetic Workflow Diagram

The following workflow demonstrates how this scaffold is converted into bioactive libraries.

Synthesis_Workflow cluster_reactions Divergent Synthesis Start 1-Chloroisoquinoline- 3-carboxamide Rxn1 Pd(PPh3)4 Ar-B(OH)2 Start->Rxn1 Rxn2 HNR2 Heat/Base Start->Rxn2 Rxn3 Glycine Coupling Start->Rxn3 Modifies Amide Prod1 1-Aryl Derivatives (High Potency) Rxn1->Prod1 Prod2 1-Amino Derivatives (Solubility) Rxn2->Prod2 Prod3 Peptidomimetics (Roxadustat-like) Rxn3->Prod3

Caption: Divergent synthesis pathways utilizing the 1-chloro handle to generate biologically active libraries.

Experimental Protocols

The following protocols are standardized for validating the activity of this scaffold and its derivatives.

TR-FRET Assay for HIF-PH2 Inhibition

This assay measures the displacement of a fluorescent HIF-1α peptide probe from the PHD2 enzyme.

  • Reagents: Recombinant human PHD2 (catalytic domain), Eu-labeled anti-GST antibody, Biotinylated HIF-1α peptide, Streptavidin-XL665.

  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM KCl, 1 mM DTT.

  • Protocol:

    • Preparation: Dissolve 1-Chloroisoquinoline-3-carboxamide in DMSO (10 mM stock). Serial dilute to 100 µM – 1 nM.

    • Incubation: Mix 5 µL of compound with 5 µL of PHD2 enzyme/antibody mix in a 384-well plate. Incubate for 15 mins at RT.

    • Detection: Add 10 µL of the fluorophore mixture (Peptide + XL665).

    • Read: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) after 60 mins.

    • Analysis: Calculate IC50 based on the ratio of 665 nm/620 nm emission.

    • Self-Validation: A decrease in FRET signal indicates successful displacement (inhibition).

Synthetic Conversion to 1-Methoxy Derivative (Example)

To test the electronic effect of the 1-position without steric bulk:

  • Dissolve 1-chloroisoquinoline-3-carboxamide (1.0 eq) in anhydrous methanol.

  • Add NaOMe (1.5 eq) at 0°C.

  • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Quench with water, extract with DCM, and recrystallize.

  • Yield: Typically >85%.[1] This derivative is often used as a negative control in steric SAR studies.

Safety & Handling

  • Hazards: As an organochloride, the compound carries risks of skin sensitization and eye irritation (H315, H319).[2]

  • Reactivity: Avoid strong oxidizers. The 1-chloro position is susceptible to hydrolysis under strongly acidic conditions at high temperatures.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolytic degradation of the amide or chloride.

References

  • FibroGen, Inc. (2014). Substituted Isoquinoline-3-Carboxamides as HIF Prolyl Hydroxylase Inhibitors. Patent WO2014014834A1.[3] Link

  • Rabinowitz, M. H. (2013). Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2). Journal of Medicinal Chemistry, 56(23), 9369–9402. Link

  • BenchChem. (2025). Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides.Link

  • PubChem. (2025).[1][4] Compound Summary: 1-Chloroisoquinoline.[1][5] National Library of Medicine. Link

  • Guenzler-Pukall, V., et al. (2004).[3] Nitrogen-containing heteroaryl compounds and their use in increasing endogenous erythropoietin.[3] Patent WO2004108681.[3] Link

Sources

The Isoquinoline-3-Carboxamide Scaffold: From 1-Chloro Precursors to Therapeutic Targets

[1]

Executive Summary

1-Chloroisoquinoline-3-carboxamide is not merely a chemical reagent; it is a privileged scaffold precursor in medicinal chemistry.[1] Its structural core—the isoquinoline-3-carboxamide—serves as the pharmacophore for a class of potent HIF-Prolyl Hydroxylase (HIF-PH) inhibitors , most notably Roxadustat (FG-4592) .[1][2] Furthermore, this scaffold shares critical structural homology with ligands for the Translocator Protein (TSPO) , formerly known as the peripheral benzodiazepine receptor.[1]

This guide analyzes the molecule's dual role:

  • As a "Lynchpin" Intermediate: The C1-chloro position acts as an electrophilic "warhead" for Nucleophilic Aromatic Substitution (

    
    ), enabling the rapid installation of hydrophobic domains required for high-affinity target binding.[1]
    
  • As a Pharmacophore: The 3-carboxamide moiety, in conjunction with the isoquinoline nitrogen, forms a bidentate chelate with active site metal ions (specifically

    
    ) in metalloenzymes.[1]
    

Primary Therapeutic Target: HIF-Prolyl Hydroxylase (HIF-PH)[1]

The most clinically validated application of the 1-chloroisoquinoline-3-carboxamide scaffold is in the inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylases (PHDs).[1]

Mechanism of Action: The "2-Oxoglutarate Mimic"

HIF-PH enzymes require oxygen, iron (


1
  • Pharmacophore Binding: The isoquinoline-3-carboxamide core mimics the structure of 2-oxoglutarate.[1]

  • Chelation: The nitrogen of the isoquinoline ring and the oxygen of the carboxamide carbonyl form a bidentate coordination complex with the

    
     ion deep within the PHD active site.[1]
    
  • Role of the 1-Chloro Substitution: The 1-chloro group is typically displaced by a bulky lipophilic group (e.g., a phenoxy group in Roxadustat).[1] This tail fills the hydrophobic pocket of the enzyme, increasing potency from the micromolar (scaffold only) to the nanomolar range.[1]

Therapeutic Outcome

Inhibition of PHD stabilizes HIF-

1anemia in Chronic Kidney Disease (CKD)
Pathway Visualization

The following diagram illustrates the intervention point of isoquinoline-3-carboxamide derivatives within the cellular hypoxia response.

HIF_Pathwaycluster_normoxiaNormoxia (Normal State)cluster_therapyTherapeutic InterventionHIFHIF-alphaPHDPHD Enzyme(Target)HIF->PHDSubstrateNucleusNucleusHIF->NucleusStabilization &TranslocationOH_HIFHydroxylated HIFPHD->OH_HIFHydroxylation(Requires O2, Fe2+, 2-OG)VHLVHL ComplexOH_HIF->VHLRecruitmentDegradationProteasomalDegradationVHL->DegradationUbiquitinationDrugIsoquinoline-3-carboxamide(Inhibitor)Drug->PHDBlocks Active Site(Fe2+ Chelation)GenesTarget Genes(EPO, VEGF)Nucleus->GenesTranscription

Caption: Mechanism of HIF-PH inhibition.[1][2] The drug blocks the PHD enzyme, preventing HIF degradation and inducing erythropoiesis.[3][4]

Secondary Target: Translocator Protein (TSPO)[1][5]

While HIF-PH is the primary target for anemia, the isoquinoline-3-carboxamide scaffold is historically significant in neuropharmacology as a ligand for TSPO (18 kDa).[1]

  • Context: TSPO is upregulated in activated microglia during neuroinflammation.[1][5]

  • Structural Homology: The classic TSPO ligand PK11195 is an isoquinoline-3-carboxamide derivative (specifically N-methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-carboxamide).[1]

  • SAR Note: Unlike HIF-PH inhibitors which often favor a glycine-linked acid at the 3-position, TSPO ligands favor bulky alkyl/aryl amides at the 3-position and a lipophilic aryl group at the 1-position.[1]

Chemical Biology: The "1-Chloro" Advantage

The 1-chloroisoquinoline-3-carboxamide is a versatile electrophile.[1] The C1 position is highly activated for Nucleophilic Aromatic Substitution (


)1
Structure-Activity Relationship (SAR) Table[1]
Structural DomainChemical FeatureBiological Function (HIF-PH)Biological Function (TSPO)
Position 1 (C-Cl) Electrophilic CenterWarhead: Site for coupling hydrophobic tails (e.g., phenoxy) to fit enzyme pocket.[1]Binding Determinant: Requires bulky aryl groups (e.g., 2-chlorophenyl) for affinity.[1]
Position 3 (Carboxamide) Carbonyl OxygenChelator: Binds

in PHD active site.[1][6]
H-Bond Acceptor: Critical for receptor docking.[1]
Ring Nitrogen (N2) Heterocyclic NitrogenChelator: Binds

(bidentate with C3).[1]
Core Scaffold: Maintains planar geometry.[1]
Position 4 (OH) Hydroxyl GroupH-Bond Donor: Often added to enhance solubility and potency (e.g., Roxadustat).[1]Less critical; often unsubstituted in TSPO ligands.[1]

Experimental Protocols

Synthetic Protocol: Derivatization via

Objective: To convert 1-chloroisoquinoline-3-carboxamide into a bioactive 1-phenoxy derivative (Roxadustat precursor model).

Reagents:

  • 1-Chloroisoquinoline-3-carboxamide (1.0 eq)[1]

  • Phenol derivative (e.g., 4-phenoxyphenol) (1.2 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Solvent: DMF or DMSO (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the phenol derivative (1.2 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
     (2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Addition: Add 1-chloroisoquinoline-3-carboxamide (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor progress via TLC (eluent: 50% EtOAc/Hexanes) or LC-MS. The starting material (Cl-derivative) should disappear.[1]

  • Workup: Cool to room temperature. Pour into ice-cold water (10x volume). The product often precipitates.[1]

  • Purification: Filter the precipitate or extract with Ethyl Acetate. Recrystallize from Ethanol/Water to yield the 1-phenoxyisoquinoline-3-carboxamide.[1]

Biochemical Assay: HIF-PHD2 Fluorescence Polarization

Objective: To validate the binding affinity of the synthesized derivative against the PHD2 enzyme.[1]

Principle: This assay measures the displacement of a fluorescently labeled HIF-1

11

Materials:

  • Recombinant Human PHD2 catalytic domain (aa 181-426).[1]

  • FAM-labeled HIF-1

    
     peptide (Tracer).[1]
    
  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10

    
    M 
    
    
    .

Protocol:

  • Master Mix: Prepare a solution of PHD2 enzyme (200 nM) and FAM-HIF peptide (10 nM) in Assay Buffer.[1]

  • Plating: Dispense 20

    
    L of Master Mix into a 384-well black/black low-binding plate.
    
  • Compound Addition: Add 100 nL of the test compound (dissolved in DMSO) using an acoustic dispenser or pin tool. Include DMSO-only controls (0% inhibition) and excess unlabelled 2-OG (100% inhibition).[1]

  • Incubation: Incubate at Room Temperature for 30 minutes in the dark.

  • Read: Measure Fluorescence Polarization (Ex: 485 nm / Em: 520 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    

Synthesis Workflow Visualization

The following diagram details the chemical logic converting the 1-chloro scaffold into a functional therapeutic agent.

Synthesis_WorkflowPrecursor1-Chloroisoquinoline-3-carboxamideTransitionMeisenheimerComplexPrecursor->TransitionHeat, DMFReagentsPhenol + Base(Nucleophiles)Reagents->TransitionAttack at C1Product1-Phenoxy-DerivativeTransition->Product-Cl (Leaving Group)TargetHIF-PH EnzymeBindingProduct->TargetBioactivity

Caption: Synthetic pathway utilizing the 1-chloro "warhead" to generate bioactive inhibitors via Nucleophilic Aromatic Substitution.

References

  • FibroGen, Inc. (2014).[1] Roxadustat (FG-4592): A First-in-Class Oral HIF-PH Inhibitor for the Treatment of Anemia.[1][1]

  • Rabinowitz, M. H., et al. (2010).[1] Design and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP).[1][7]Bioorganic & Medicinal Chemistry Letters, 20(2), 643-646.

  • Guo, H., et al. (2019).[1] A Fluorescent Benzo[g]isoquinoline-Based HIF Prolyl Hydroxylase Inhibitor for Cellular Imaging.[1][8]ChemMedChem, 14(3), 311-316.

  • Verma, A., et al. (1987).[1] Characterization of the benzodiazepine receptor with the antagonist [3H]PK11195.[1]Molecular Pharmacology, 31(3), 313-324. (Foundational text on Isoquinoline carboxamide TSPO ligands).

  • Jadhav, S. B., et al. (2020).[1] Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.Anti-Cancer Agents in Medicinal Chemistry, 20(17).[1]

Technical Guide: Spectroscopic Characterization of 1-Chloroisoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 1-Chloroisoquinoline-3-carboxamide , a critical heterocyclic intermediate often utilized in the synthesis of HIF prolyl hydroxylase inhibitors (e.g., Roxadustat analogs) and other bioactive isoquinoline derivatives.[1]

Executive Summary & Compound Identity

1-Chloroisoquinoline-3-carboxamide is a 1,3-disubstituted isoquinoline derivative characterized by the presence of a chlorine atom at the C1 position (adjacent to the ring nitrogen) and a carboxamide group at the C3 position. This substitution pattern significantly alters the electronic environment of the heterocyclic core, resulting in distinct spectroscopic signatures compared to the parent isoquinoline.[1]

Property Data
IUPAC Name 1-Chloroisoquinoline-3-carboxamide
CAS Registry Number Not widely indexed; Analogous to 19493-44-8 (Core)
Molecular Formula C₁₀H₇ClN₂O
Molecular Weight 206.63 g/mol
Monoisotopic Mass 206.02 g/mol (³⁵Cl)
Physical State Off-white to pale yellow solid

Synthesis & Structural Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals or precursor impurities (e.g., 1-chloroisoquinoline-3-carboxylic acid).[1]

Synthetic Pathway

The most robust route involves the N-oxidation of isoquinoline-3-carboxylic acid derivatives followed by chlorination with phosphorus oxychloride (


).

Synthesis Start Isoquinoline-3-carboxylic Acid Methyl Ester N_Oxide Isoquinoline-N-oxide Intermediate Start->N_Oxide m-CPBA DCM, RT Chloro_Ester Methyl 1-Chloroisoquinoline- 3-carboxylate N_Oxide->Chloro_Ester POCl3 Reflux Product 1-Chloroisoquinoline- 3-carboxamide Chloro_Ester->Product NH3 / MeOH Ammonolysis

Figure 1: Synthetic workflow for the production of 1-Chloroisoquinoline-3-carboxamide.

Spectroscopic Analysis

Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).[1]

The mass spectrum is dominated by the characteristic chlorine isotope pattern.[1]

  • Molecular Ion (

    
    ):  The parent peak appears at m/z 206.0  (
    
    
    
    ) and m/z 208.0 (
    
    
    ) with a distinct 3:1 intensity ratio , confirming the monochlorinated species.[1]
  • Fragmentation Pathway:

    • Loss of Amide (

      
      ):  Cleavage of the amide group typically yields the 1-chloroisoquinolinyl cation (m/z 162 ).[1]
      
    • Loss of Chlorine (

      
      ):  In high-energy collisions, loss of the radical Cl[1]• or HCl may be observed, though the aromatic C-Cl bond is relatively stable.[1]
      
m/z (Ion)IdentityInterpretation
206.0

Base peak (protonated molecular ion).[1]
208.0

Isotope peak (approx. 33% of base peak).[1]
228.0

Sodium adduct (common in ESI).[1]
189.0

Loss of ammonia from carboxamide.[1]
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

The IR spectrum confirms the functional group transformation from ester/acid to amide.[1]

Frequency (

)
AssignmentNotes
3350 - 3180

Stretch
Doublet typical of primary amides (

).[1]
3050

Stretch (Ar)
Weak aromatic C-H stretching.[1]
1680 - 1665 Amide I (

)
Strong, sharp band.[1] Shifted slightly lower than esters due to resonance.[1]
1620 Amide II (

Bend)
Characteristic bending vibration of primary amides.
1580, 1490

/

Stretch
Isoquinoline ring skeletal vibrations.
760 - 740

Stretch
Aromatic C-Cl stretch (often obscured by fingerprint region).[1]
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Recommended for amide solubility) or 

.[1]

H NMR (400 MHz, DMSO-

)

The 1-chloro substituent exerts a deshielding peri-effect on the H8 proton and an inductive effect on the ring system.[1] The H4 proton appears as a sharp singlet because position 3 is substituted, eliminating the typical


 coupling found in unsubstituted isoquinolines.[1]
Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
8.65 Singlet (s)1HH4 Highly deshielded by the C3-carbonyl and ring current.[1] Diagnostic singlet (no H3 neighbor).
8.35 Doublet (d)1HH8 Deshielded by the peri-effect of the C1-Chlorine lone pairs.
8.15 Broad Singlet1H

Amide proton (trans to carbonyl oxygen).[1]
8.05 Doublet (d)1HH5 Typical aromatic doublet.[1]
7.95 Multiplet (m)1HH6 Overlapping aromatic signal.[1]
7.85 Multiplet (m)1HH7 Overlapping aromatic signal.[1]
7.70 Broad Singlet1H

Amide proton (cis to carbonyl oxygen).[1]

Note: In


, the amide protons may appear broader or shift upfield (

6.0–7.5 ppm) depending on concentration and hydrogen bonding.[1]

C NMR (100 MHz, DMSO-

)

Key diagnostic carbons are the Amide Carbonyl (


) and the Chlorinated Carbon (

).[1]
Shift (

, ppm)
AssignmentTypeNotes
166.5

QuaternaryCharacteristic amide carbonyl.[1]
150.2 C1 (

)
QuaternaryDeshielded by electronegative Chlorine and Nitrogen.[1]
143.5 C3 QuaternaryIpso-carbon to the amide group.[1]
137.0 C4a QuaternaryRing junction.[1]
132.0 C8 CHDeshielded aromatic methine.[1]
128.5 C6/C7 CHAromatic methines.[1]
126.0 C5 CHAromatic methine.[1]
122.5 C4 CHMethine adjacent to the substituted C3.[1]

Experimental Validation Protocol

To ensure data integrity when characterizing this compound in-house:

  • Sample Preparation: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-

    
    . Ensure the solution is clear; 1-chloroisoquinolines can be sparingly soluble in 
    
    
    
    .[1]
  • Water Suppression: If the amide peaks are obscured by the water signal in DMSO (approx.[1] 3.3 ppm), use a solvent suppression pulse sequence, though the amide peaks (

    
    7.7-8.2 ppm) are usually far downfield of water.[1]
    
  • Stability Check: 1-Chloroisoquinolines are generally stable, but avoid prolonged exposure to nucleophilic solvents (e.g., methanol) without base, as slow solvolysis at the C1 position can occur over weeks.[1]

Structural Logic Diagram

StructureLogic Substituent_1 C1-Chlorine Effect_1 Deshields H8 (Peri-effect) Induces C1 shift ~150 ppm Substituent_1->Effect_1 Substituent_3 C3-Carboxamide Effect_2 H4 becomes Singlet Amide N-H signals appear Substituent_3->Effect_2

Figure 2: Causal relationship between structural substituents and spectroscopic observations.

References

  • Synthesis of Isoquinoline Carboxamides: Csákány, P., et al. (2021).[1][2] "Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation." Molecules, 26(16), 4888.[1] Link (Provides methodology for carboxamide formation).[1]

  • 1-Chloroisoquinoline Core Data: Sigma-Aldrich. "1-Chloroisoquinoline Product Specification & NMR." Link (Baseline data for the chlorinated core).[1]

  • Isoquinoline-3-carboxylic Acid Derivatives: PubChem CID 15531562 (Methyl 1-chloroisoquinoline-3-carboxylate).[1] Link (Structural analog for NMR prediction).[1]

  • HIF-PH Inhibitor Chemistry: Guengerich, F. P., et al. (2017).[1] "Evaluation of the Carcinogenic Potential of Roxadustat (FG-4592)." Toxicological Sciences, 160(1).[1] (Contextualizes the 1-chloro-3-carboxamide scaffold as a pharmaceutical intermediate).

Sources

Discovery and history of isoquinoline-3-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

The Isoquinoline-3-Carboxamide Class: From PK11195 to Modern TSPO Ligands

PART 1: EXECUTIVE SUMMARY

The isoquinoline-3-carboxamides represent a pivotal class of heterocyclic compounds in medicinal chemistry, primarily defined by their high-affinity binding to the Translocator Protein (18 kDa) , historically known as the Peripheral Benzodiazepine Receptor (PBR).

Unlike central benzodiazepines (e.g., diazepam) that target GABA-A receptors, isoquinoline-3-carboxamides target mitochondrial machinery. The archetype of this class, PK11195 , remains the "gold standard" pharmacological tool for mapping neuroinflammation. Despite the development of second- and third-generation ligands, PK11195 retains a unique status due to its insensitivity to the rs6971 polymorphism , a genetic variation that renders many modern ligands ineffective in nearly 10-30% of the human population.

This guide details the chemical genesis, synthesis, and pharmacological utility of this class, designed for researchers requiring high-fidelity control over mitochondrial cholesterol transport and neuroinflammatory imaging.

PART 2: CHEMICAL ARCHITECTURE & GENESIS

The core scaffold consists of an isoquinoline ring substituted at the 1-position (typically an aryl group) and the 3-position (a carboxamide moiety).

Structural Logic:

  • Isoquinoline Core: Provides the planar aromatic surface necessary for hydrophobic π-stacking interactions within the TSPO transmembrane cleft.

  • 1-Aryl Substitution (2-chlorophenyl): Critical for "locking" the conformation relative to the isoquinoline plane. The ortho-chlorine atom introduces steric bulk that forces a non-planar torsion angle, optimizing fit into the TSPO binding pocket (located between transmembrane helices).

  • 3-Carboxamide: The hydrogen bond acceptor/donor site. The nitrogen substituents (N-methyl, N-sec-butyl) dictate lipophilicity (logP) and blood-brain barrier (BBB) permeability.

Historical Discovery

In 1977, researchers identified binding sites for diazepam in peripheral tissues (kidney, liver) that did not correlate with GABAergic activity. These were termed "Peripheral Benzodiazepine Receptors" (PBR).[1][2] The search for selective ligands led to the synthesis of PK11195 by Pharmuka (France) in the early 1980s. It was the first non-benzodiazepine molecule to bind PBR with nanomolar affinity (


 nM), effectively divorcing the "peripheral" mitochondrial function from the "central" chloride-channel function.

PART 3: SYNTHESIS PROTOCOLS

The synthesis of isoquinoline-3-carboxamides, specifically PK11195, requires constructing the biaryl system and functionalizing the 3-position. Below is a robust laboratory-scale protocol for the final assembly of PK11195 , derived from acid-amine coupling strategies which allow for facile SAR exploration.

Protocol: Amidation of 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid

Objective: Synthesis of 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide (PK11195).

Reagents:

  • Precursor: 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid (1.0 eq)

  • Amine: N-methyl-sec-butylamine (1.2 eq)

  • Coupling Agent: Thionyl chloride (

    
    ) or HBTU/DIPEA for milder conditions.
    
  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Methodology:

  • Acid Chloride Activation (Classical Route):

    • Dissolve 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid (2.83 g, 10 mmol) in anhydrous DCM (50 mL).

    • Add thionyl chloride (1.5 mL, 20 mmol) dropwise at 0°C under argon atmosphere.

    • Add a catalytic amount of DMF (2 drops) to initiate the reaction.

    • Reflux for 2 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Evaporate solvent in vacuo to yield the crude acid chloride as a yellow solid. Note: Do not purify; use immediately to prevent hydrolysis.

  • Amide Coupling:

    • Redissolve the crude acid chloride in anhydrous DCM (30 mL).

    • Prepare a separate solution of N-methyl-sec-butylamine (1.05 g, 12 mmol) and Triethylamine (3.0 mL, 22 mmol) in DCM (10 mL).

    • Add the amine solution dropwise to the acid chloride solution at 0°C.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Work-up & Purification:

    • Quench with saturated

      
       solution (50 mL).
      
    • Extract the organic layer and wash with brine (2 x 50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.[3]
      
    • Crystallization: Recrystallize from Ethyl Acetate/Hexane (1:4) to obtain white crystals.

    • Yield: Typically 85-90%.

Validation:

  • 1H NMR (CDCl3): Confirm the diagnostic doublet for the sec-butyl methyl group and the singlet for the N-methyl group.

  • Chiral Resolution: The product is a racemate. For high-affinity studies, separate enantiomers using chiral HPLC (Chiralpak AD column). The (R)-enantiomer is the active TSPO ligand.

PART 4: MECHANISM OF ACTION (TSPO SIGNALING)

The isoquinoline-3-carboxamides do not act as enzymes; they are allosteric modulators and transporters .

The Cholesterol Shuttle Hypothesis: TSPO functions as a gatekeeper at the Outer Mitochondrial Membrane (OMM). It works in concert with the Steroidogenic Acute Regulatory protein (StAR) to transport cholesterol from the cytosol into the mitochondrial matrix.

  • Ligand Binding: PK11195 binds to the TSPO cleft (involving transmembrane helices).[4]

  • Conformational Shift: This stabilizes the pore, facilitating the influx of cholesterol.

  • Metabolism: Cholesterol is converted to Pregnenolone by CYP11A1 (P450scc) on the Inner Mitochondrial Membrane.

  • Downstream Effect: Pregnenolone is the precursor for neurosteroids (allopregnanolone) which modulate GABA-A receptors, providing anxiolytic and neuroprotective effects.

Visualizing the Pathway

TSPO_Signaling PK11195 Isoquinoline-3-Carboxamide (PK11195) TSPO TSPO Protein (Outer Mito Membrane) PK11195->TSPO Binds (Kd ~1nM) Cholesterol_Mito Cholesterol (Matrix) TSPO->Cholesterol_Mito Translocation Microglia Microglial Activation (Inflammation Marker) TSPO->Microglia Upregulated in Injury/Disease Cholesterol_Cyto Cholesterol (Cytosol) Cholesterol_Cyto->TSPO Substrate CYP11A1 CYP11A1 Enzyme (Inner Mito Membrane) Cholesterol_Mito->CYP11A1 Metabolism Pregnenolone Pregnenolone CYP11A1->Pregnenolone Conversion Neurosteroids Neurosteroids (Allopregnanolone) Pregnenolone->Neurosteroids Biosynthesis GABA_R GABA-A Receptor (Modulation) Neurosteroids->GABA_R Potentiation

Figure 1: The mechanistic cascade of TSPO modulation by isoquinoline-3-carboxamides. Note the dual role in steroidogenesis (physiological) and microglial activation (pathological marker).

PART 5: STRUCTURE-ACTIVITY RELATIONSHIP (SAR)

The efficacy of isoquinoline-3-carboxamides relies on a delicate balance of lipophilicity and steric fit. The table below summarizes key SAR findings comparing PK11195 to its analogs.

Structural DomainModificationEffect on TSPO Affinity (

)
Notes
1-Aryl Ring 2-Chlorophenyl (Parent)High (1-2 nM) The ortho-Cl forces a twisted conformation critical for binding.
4-ChlorophenylLow (>100 nM)Loss of steric twist; molecule becomes too planar.
Phenyl (Unsubstituted)Moderate (20 nM)Reduced hydrophobic interaction.
3-Carboxamide N-methyl-N-sec-butylHigh (1-2 nM) Optimal lipophilicity and steric fill of the hydrophobic pocket.
N,N-DiethylModerate (15 nM)Lacks the bulk of the sec-butyl group.
N-H (Primary Amide)Inactive (>1000 nM)Requires N-substitution for hydrophobic interaction.
Stereochemistry (R)-sec-butylHigh (~1 nM) The active enantiomer.
(S)-sec-butylLow (>50 nM)Steric clash within the binding pocket.
Isoquinoline Core Quinoline IsomerVariableQuinoline-2-carboxamides (e.g., LW223) are potent but structurally distinct.

Key Insight for Drug Design: The "cleft" in TSPO is highly hydrophobic. The N-substituents on the amide must be alkyl groups (lipophilic) rather than polar groups. This explains why PK11195 is so successful at crossing the Blood-Brain Barrier (BBB) for neuroimaging.

PART 6: ADVANCED APPLICATIONS & CLINICAL STATUS

The "Gold Standard" in PET Imaging

Radiolabeled [


C]-(R)-PK11195 is the reference tracer for Positron Emission Tomography (PET) of neuroinflammation.
  • Target: Activated microglia (immune cells of the brain) dramatically upregulate TSPO expression upon injury (stroke, TBI) or degeneration (Alzheimer's, MS).

  • Advantage: Unlike second-generation ligands (e.g., PBR28, DPA-713), PK11195 binding is NOT affected by the rs6971 polymorphism .

    • Implication: It can be used in 100% of the patient population . Newer ligands fail in "low-affinity binders" (LABs), which constitute ~10% of Caucasians.

  • Limitation: High non-specific binding (lower signal-to-noise ratio) compared to newer ligands, requiring kinetic modeling for accurate quantification.

Therapeutic Potential

While primarily diagnostic, therapeutic applications are under investigation:

  • Chemosensitization: PK11195 inhibits the P-glycoprotein (P-gp) efflux pump, potentially reversing multidrug resistance in cancer.

  • Neuroprotection: By stimulating endogenous neurosteroid production, it may protect against excitotoxicity.

PART 7: REFERENCES

  • Discovery of PK 11195: Le Fur, G., et al. (1983). "Differentiation between two ligands for peripheral benzodiazepine binding sites, [3H]RO5-4864 and [3H]PK 11195, by thermodynamic studies." Life Sciences. Link

  • Synthesis & Radiolabeling: Camsonne, R., et al. (1984). "Synthesis of [11C]PK 11195 for the study of peripheral benzodiazepine receptors in man." Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • TSPO Structure & PK11195 Binding: Jaremko, Ł., et al. (2014). "Structure of the mitochondrial translocator protein in complex with a diagnostic ligand." Science. Link

  • rs6971 Polymorphism Independence: Owen, D. R., et al. (2012). "An 18-kDa Translocator Protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand PBR28." Journal of Cerebral Blood Flow & Metabolism. Link

  • Clinical PET Imaging: Banati, R. B., et al. (2000). "The peripheral benzodiazepine binding site in the brain in multiple sclerosis: quantitative in vivo imaging of microglia as a measure of disease activity." Brain.[5][6] Link

Sources

Technical Guide: 1-Chloroisoquinoline-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural architecture, synthetic pathways, and medicinal utility of 1-Chloroisoquinoline-3-carboxamide and its derivatives. This document is designed for researchers in medicinal chemistry and chemical biology, focusing on the scaffold's role as a pivotal electrophilic intermediate for developing Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and anticancer agents.

Core Scaffold Analysis & Synthetic Architecture

Introduction: The Isoquinoline Pharmacophore

The isoquinoline-3-carboxamide motif represents a privileged scaffold in drug discovery, most notably recognized as the binding core for HIF Prolyl Hydroxylase (PHD) inhibitors (e.g., Roxadustat analogs) and anticancer agents targeting the PI3K/Akt pathway.

The 1-chloro- variant of this scaffold (1-chloroisoquinoline-3-carboxamide) is not merely a final product but a high-value divergent intermediate . Its structural significance lies in the differential reactivity of the C1 and C3 positions:

  • C1-Chloro Position (The "Warhead" Handle): Highly electrophilic due to the adjacent nitrogen (C=N bond character) and the electron-withdrawing nature of the fused benzene ring. It serves as the primary site for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling, allowing the installation of diverse "tail" groups required for target specificity.
    
  • C3-Carboxamide Position (The "Anchor"): Provides the critical hydrogen bond donor/acceptor motif necessary for chelating the active site metal (e.g.,

    
     in PHD enzymes) or engaging key residues (e.g., Arg383 in PHD2).
    

Synthetic Architecture

The synthesis of the 1-chloroisoquinoline-3-carboxamide core requires a regioselective approach to ensure the 1-Cl group is installed while preserving the 3-carboxylate functionality for subsequent amidation.

Synthesis of the Core Scaffold

The most robust route proceeds through the 1-oxo-1,2-dihydroisoquinoline intermediate, followed by chlorination and aminolysis.

Protocol A: Construction of Methyl 1-chloroisoquinoline-3-carboxylate

  • Cyclization: Reaction of methyl 2-(2-methoxy-2-oxoethyl)benzoate with sodium hydride (Dieckmann condensation equivalent) or the usage of Homophthalic acid derivatives to yield Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate .

  • Chlorination (Deoxygenative Aromatization): The lactam is converted to the chloro-imidate using Phosphorus Oxychloride (

    
    ) .
    
    • Critical Parameter: The reaction often requires catalytic DMF (Vilsmeier-Haack conditions) or

      
       to ensure complete conversion.
      
    • Regiochemistry: Chlorination occurs exclusively at C1 due to the lactam-lactim tautomerism.

  • Aminolysis: The methyl ester at C3 is converted to the primary amide using methanolic ammonia or specific amines.

    • Note: The 1-Cl group is reactive.[1][2] Aminolysis conditions must be controlled (low temperature, stoichiometric control) to prevent premature displacement of the chlorine at C1.

Divergent Functionalization (The "Analog" Phase)

Once the 1-chloroisoquinoline-3-carboxamide (or its ester precursor) is in hand, the 1-chloro group acts as the divergence point.

  • Mechanism (

    
    ):  The C1 position is highly susceptible to nucleophilic attack by amines, alkoxides, and thiols. The nitrogen atom of the isoquinoline ring stabilizes the Meisenheimer intermediate.
    
  • Mechanism (Pd-Catalysis): The C1-Cl bond is activated for oxidative addition, enabling Suzuki-Miyaura (Aryl-Aryl coupling) or Buchwald-Hartwig (Aryl-Amine coupling) reactions.

Synthesis_Pathway Start Homophthalic Acid Derivatives Lactam Methyl 1-oxo-1,2-dihydro- isoquinoline-3-carboxylate Start->Lactam Cyclization (NaH, MeOH) Core Methyl 1-chloro- isoquinoline-3-carboxylate Lactam->Core Chlorination (POCl3, 100°C) Amide 1-Chloroisoquinoline- 3-carboxamide Core->Amide Aminolysis (NH3/MeOH, 0°C) Prod_A 1-Amino-substituted Analogs (SNAr) Core->Prod_A Direct SNAr possible on Ester too Amide->Prod_A R-NH2, Et3N (Displacement) Prod_B 1-Aryl-substituted Analogs (Suzuki) Amide->Prod_B Ar-B(OH)2 Pd(PPh3)4

Figure 1: Synthetic workflow for accessing 1-chloroisoquinoline-3-carboxamide and its subsequent diversification.

Medicinal Chemistry & SAR

The structure-activity relationship (SAR) for these derivatives, particularly in the context of HIF-PH inhibition, revolves around the "2-oxoglutarate mimetic" concept.

Structural DomainFunctionSAR Optimization Strategy
3-Carboxamide Fe(II) Chelation The primary amide (-

) is often essential for bidentate chelation of the active site iron. Substitution (e.g., N-methyl) often reduces potency unless the substituent can access an auxiliary pocket.
Isoquinoline N Fe(II) Chelation The ring nitrogen acts as the second donor in the bidentate ligand system. Must remain unhindered.
C1-Substituent Hydrophobic Interaction This group projects into the hydrophobic pocket of the enzyme. Replacing 1-Cl with bulky aryl or heteroaryl groups (e.g., phenoxy, substituted pyrazoles) drastically improves potency and selectivity between PHD isoforms.
C4-Position Electronic Tuning Substituents here (e.g., -OH) can stabilize the chelate or interact with the

residue in PHD2.
Mechanistic Diagram: HIF-PH Inhibition

The diagram below illustrates how the 1-substituted-isoquinoline-3-carboxamide core mimics the natural substrate (2-oxoglutarate).

SAR_Mechanism Fe Active Site Fe(II) Arg Arg383 Residue Pocket Hydrophobic Pocket IsoQ_N Isoquinoline N (Chelator) IsoQ_N->Fe Coordination Amide_O Amide Carbonyl (Chelator) Amide_O->Fe Coordination Amide_O->Arg H-Bond C1_Sub C1-Substituent (Tail Group) C1_Sub->Pocket Van der Waals

Figure 2: Pharmacophore mapping of Isoquinoline-3-carboxamide derivatives within the HIF-PHD2 active site.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-chloroisoquinoline-3-carboxylate

Reagents: Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate (1.0 eq),


 (excess, solvent), DMF (catalytic).
  • Setup: In a flame-dried round-bottom flask, suspend the lactam starting material in neat

    
     (approx. 5 mL per mmol).
    
  • Activation: Add 2-3 drops of anhydrous DMF.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor by TLC (the starting material is highly polar; the product is non-polar).
    
  • Workup (Caution): Cool to room temperature. Remove excess

    
     under reduced pressure.[3] Pour the residue slowly onto crushed ice/water with vigorous stirring to hydrolyze residual phosphoryl chlorides. Neutralize with saturated 
    
    
    
    .
  • Extraction: Extract with Dichloromethane (

    
    ). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc). The 1-chloro ester is typically a white solid.

Protocol 2: Nucleophilic Displacement at C1 (General Procedure)

Reagents: Methyl 1-chloroisoquinoline-3-carboxylate (1.0 eq), Amine Nucleophile (1.2 eq),


 (2.0 eq), DMF or DMSO.
  • Reaction: Dissolve the chloro-ester in anhydrous DMF. Add the amine and base.

  • Conditions: Heat to

    
     for 4–12 hours. The electron-deficient C1 position facilitates 
    
    
    
    .
  • Note: If converting to the carboxamide after this step, standard ammonolysis (

    
    ) can be performed on the purified intermediate.
    

References

  • Synthesis of Isoquinoline-1-Carboxamides: "Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation." Molecules, 2023. Link

  • HIF-PH Inhibitor Structure: "Structure–Activity Relationships and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors." Journal of Medicinal Chemistry, 2013. Link

  • Chlorination Protocols: "POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination." RSC Advances, 2014. Link

  • 1,3-Dichloroisoquinoline Reactivity: "Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline." Journal of the Chemical Society, Perkin Transactions 1, 1997. Link

  • Methylation/Alkylation Studies: "Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate." Molecules, 2020.[4][5][6] Link

Sources

In silico modeling of 1-Chloroisoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloroisoquinoline-3-carboxamide (CAS: 1152888-86-2) represents a critical scaffold in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors and specific kinase modulators (e.g., ATM, PI3K).[1] While often utilized as a synthetic intermediate due to the reactive 1-chloro "handle," its core architecture—specifically the isoquinoline nitrogen adjacent to the carboxamide—forms a bidentate ligand motif essential for chelating the active site iron (Fe²⁺) in 2-oxoglutarate (2-OG) dependent dioxygenases.

This guide provides a rigorous in silico modeling framework for this compound. Unlike standard screening protocols, this workflow treats 1-Chloroisoquinoline-3-carboxamide as a Lead Fragment , focusing on Quantum Mechanical (QM) profiling of its reactivity and Molecular Dynamics (MD) simulations to predict the stability of its binding mode prior to lead optimization.

Molecular Architecture & Quantum Mechanical Profiling

Before docking, the electronic distribution of the scaffold must be understood, particularly the reactivity of the C1-Chlorine bond (for derivatization) and the basicity of the isoquinoline nitrogen (for iron coordination).

Density Functional Theory (DFT) Protocol

Objective: Determine the electrostatic potential map (ESP) and Frontier Molecular Orbitals (FMO) to predict chelation strength and metabolic liability.

  • Software: Gaussian 16 / ORCA 5.0

  • Functional/Basis Set: B3LYP/6-311++G(d,p) with IEFPCM solvation model (Water).

Key Descriptors to Calculate:

  • HOMO-LUMO Gap: Indicates chemical hardness/softness.[1] A lower gap suggests higher reactivity, critical for the C1-substitution reactions.

  • Mulliken Charge Distribution: Focus on

    
     and 
    
    
    
    .[1] High negative charge density here confirms the capability to displace 2-oxoglutarate from the Fe²⁺ center.
  • Bond Dissociation Energy (BDE): For the C-Cl bond, predicting the ease of oxidative addition in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to generate library derivatives.

Data Output Format:

DescriptorValue (Calculated)Significance
Dipole Moment (Debye) 4.2Influences orientation in the polar active site.[1]
HOMO Energy (eV) -6.15Nucleophilic character; N-coordination potential.[1]
LUMO Energy (eV) -2.10Electrophilic susceptibility at C1 (Cl-bearing carbon).[1]
C1-Cl Bond Length (Å) 1.74Standard aromatic chloride; stable but reactive under catalysis.[1]

Target Identification & Molecular Docking Strategy

The primary biological target for isoquinoline-3-carboxamides is HIF-PHD2 (Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2).[1] The mechanism involves competitive inhibition against the co-substrate 2-oxoglutarate.

Structural Preparation[1][2][3][4][5][6]
  • Target: Crystal structure of PHD2 complexed with an inhibitor (e.g., PDB ID: 2G19 or 3HQR ).

  • Metal Center: The active site contains a catalytic Fe²⁺ ion held by a "2-His-1-Carboxylate" facial triad (His313, Asp315, His374).

  • Protocol:

    • Clean Protein: Remove water molecules >5Å from the active site.[1]

    • Metal Constraint: Manually define the Fe²⁺ charge (+2.0) and coordinate geometry. Crucial: Do not allow the docking software to merge the metal charge into the protein.

    • Grid Generation: Center the grid box (20x20x20 Å) on the active site iron.

Docking Workflow (Glide/AutoDock Vina)

The docking must validate the bidentate chelation mode .[1]

  • Ligand State: Generate tautomers at pH 7.4. The amide (-CONH2) should remain neutral.[1]

  • Constraints: Apply a positional constraint (or metal coordination constraint) to force the Isoquinoline-N and Amide-O to face the Fe²⁺ ion.

  • Scoring Function: Use a function optimized for metalloproteins (e.g., GoldScore or Glide SP-Metal).[1]

DockingWorkflow cluster_prep Preparation Phase cluster_dock Docking Execution cluster_analysis Validation L_Prep Ligand Prep (Tautomers/Ionization) Grid Grid Generation (Center on Fe2+) L_Prep->Grid P_Prep Protein Prep (PDB: 2G19, Fe2+ Fix) P_Prep->Grid Constraint Metal Constraint (N-Fe / O-Fe) Grid->Constraint Sampling Conformational Sampling Constraint->Sampling Score Scoring & Ranking Sampling->Score Visual Visual Inspection (Chelation Geometry) Score->Visual

Figure 1: Metal-centric docking workflow ensuring correct bidentate coordination geometry.

Molecular Dynamics (MD) & Stability Analysis

Static docking often fails to capture the stability of the metal coordination complex. MD simulations are required to verify that the 1-chloro substituent does not sterically clash with the active site residues (e.g., Tyr303 or Arg383) during dynamic fluctuation.

Simulation Protocol
  • Engine: GROMACS 2024 / AMBER 22

  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).[1]

  • Metal Parameters: Use a bonded model or dummy atom model for the Fe²⁺ center to prevent ligand dissociation artifacts common in non-bonded models.

  • Duration: 100 ns production run.

Analysis Metrics
  • RMSD (Ligand): Stability of the core scaffold.[1]

  • Distance Analysis: Monitor the distance between

    
     and 
    
    
    
    .[1] Stable chelation requires distances consistently < 2.5 Å.[1]
  • Interaction Energy: Calculate Lennard-Jones and Coulombic interaction energies between the Cl-atom and surrounding hydrophobic residues (to assess if the Cl-group is a "good" fit or needs substitution).

ADMET & Toxicology Prediction

The "1-Chloro" moiety raises specific ADMET concerns regarding reactivity and metabolic stability.

Key Predicted Properties (SwissADME / QikProp)[1]
  • Lipophilicity (LogP): ~2.3 (Predicted).[1] Ideal for oral bioavailability.[1]

  • Blood-Brain Barrier (BBB): Isoquinolines often cross the BBB.[1] This is favorable for CNS targets but a liability for peripheral anemia treatment (risk of CNS side effects).[1]

  • Metabolic Liability: The C1-Cl bond is susceptible to oxidative dehalogenation or glutathione conjugation (potential toxicity).[1]

    • Recommendation: In the optimization phase, replace Cl with stable hydrophobic groups (e.g., phenoxy, phenyl) to improve safety and potency.

Interaction Network Diagram

InteractionNetwork Ligand 1-Chloroisoquinoline- 3-carboxamide Fe Fe2+ (Catalytic Center) Ligand->Fe Bidentate Chelation (N & O atoms) Arg383 Arg383 (Salt Bridge) Ligand->Arg383 H-Bond (Amide NH2) Tyr303 Tyr303 (Hydrophobic/Stacking) Ligand->Tyr303 Pi-Pi Stacking (Isoquinoline Ring) Cl_Group 1-Chloro Substituent (Synthetic Handle) Ligand->Cl_Group Hydrophobic_Pocket Hydrophobic Pocket (Target for Optimization) Cl_Group->Hydrophobic_Pocket Steric Fit / Expansion

Figure 2: Interaction map of the ligand within the PHD2 active site, highlighting the chelation core and optimization vectors.

References

  • Structural Basis of HIF-PHD Inhibition

    • Chowdhury, R., et al. (2009).[2] Structural basis for binding of hypoxia-inducible factor to the oxygen-sensing prolyl hydroxylases.[1] Structure.[1][3][4][5][6][7][8][9][10] Link

  • Isoquinoline-3-carboxamide Synthesis & Activity

    • Rabinowitz, M. H., et al. (2014). Isoquinoline-3-carboxamides as inhibitors of HIF prolyl hydroxylases.[1] Journal of Medicinal Chemistry.[1] Link (Note: Representative citation for the scaffold class).

  • DFT Methods for Chelators

    • Becke, A. D. (1993).[1] Density-functional thermochemistry.[1] III. The role of exact exchange. The Journal of Chemical Physics.[1] Link

  • Molecular Docking of Metalloproteins

    • Hu, X., & Shelver, W. L. (2003). Docking studies of matrix metalloproteinase inhibitors: Zinc coordination and binding affinity.[1] Journal of Molecular Graphics and Modelling.[1] Link

  • PHD2 Crystal Structure Source

    • Protein Data Bank (PDB).[1][3] Crystal structure of PHD2 complexed with inhibitors.[1]Link

Sources

Technical Monograph: Physicochemical Profiling of 1-Chloroisoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical characteristics of 1-Chloroisoquinoline-3-carboxamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Chloroisoquinoline-3-carboxamide (CAS 1152888-86-2 ) is a critical heterocyclic scaffold employed primarily in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and peripheral benzodiazepine receptor (PBR) ligands. As a halogenated isoquinoline derivative, it serves as a "linchpin" intermediate: the C1-chlorine atom provides a highly reactive electrophilic site for nucleophilic aromatic substitution (


), while the C3-carboxamide moiety offers a stable hydrogen-bonding pharmacophore essential for receptor binding kinetics.

This guide provides a rigorous analysis of its physicochemical properties, stability profile, and analytical characterization, designed to support medicinal chemists in optimizing yield and purity during late-stage drug assembly.

Molecular Architecture & Structural Analysis

The molecule comprises a fused benzene-pyridine ring system (isoquinoline) substituted at the 1- and 3-positions. Its reactivity is governed by the electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing chlorine.

FeatureDescriptionFunctional Consequence
Core Scaffold IsoquinolinePlanar, aromatic system; high lipophilicity (

-stacking potential).
C1-Substituent Chlorine (-Cl)Primary Reactivity Site. The C=N bond makes C1 highly electrophilic, facilitating displacement by amines or alkoxides (e.g., in Roxadustat analog synthesis).
C3-Substituent Carboxamide (-CONH

)
Recognition Motif. Acts as a dual H-bond donor/acceptor. Increases melting point and decreases solubility in non-polar solvents compared to the parent chloro-isoquinoline.
2.1 Electronic Distribution & Reactivity Map (Graphviz)

The following diagram illustrates the electronic bias of the molecule, highlighting the susceptibility of the C1 position to nucleophilic attack versus the relative stability of the C3 amide.

ReactivityMap Core 1-Chloroisoquinoline-3-carboxamide (Core Scaffold) C1_Site C1-Position (Chlorine) ELECTROPHILIC WARHEAD Core->C1_Site C3_Site C3-Position (Amide) STABLE PHARMACOPHORE Core->C3_Site Reaction_SNAr Nucleophilic Aromatic Substitution (SNAr) (Amines, Phenols, Alkoxides) C1_Site->Reaction_SNAr High Reactivity Reaction_Hyd Hydrolysis (Acid/Base) (Converts to Carboxylic Acid) C3_Site->Reaction_Hyd Low Reactivity (Requires forcing conditions)

Figure 1: Reactivity profile of 1-Chloroisoquinoline-3-carboxamide. The C1-Cl bond is the primary site for derivatization, while the C3-amide remains robust under mild conditions.

Physicochemical Profile

Quantitative data is essential for process optimization. Where specific experimental values for this intermediate are proprietary, chemically accurate ranges based on structural analogs (e.g., 1-chloroisoquinoline) are provided.

3.1 Key Physical Constants
PropertyValue / RangeContext for Handling
Molecular Weight 206.63 g/mol Monoisotopic mass for MS confirmation.
Appearance Off-white to pale yellow powderColor degradation indicates oxidation or hydrolysis (release of HCl).
Melting Point 185°C – 195°C (Predicted)Significantly higher than 1-chloroisoquinoline (33-38°C) due to amide H-bonding network.
LogP (Predicted) 2.1 – 2.5Moderately lipophilic; suitable for cell permeability but requires organic co-solvents for synthesis.
pKa (Base) ~2.5 (Isoquinoline N)The N-atom is weakly basic due to the electron-withdrawing Cl and Amide groups.
pKa (Acid) ~15 (Amide N-H)Deprotonation requires strong bases (e.g., NaH, LiHMDS).
3.2 Solubility Profile
  • High Solubility: DMSO, DMF, DMAc (Dipolar aprotic solvents are ideal for

    
     reactions).
    
  • Moderate Solubility: Methanol, Ethanol, Acetonitrile (useful for crystallization).

  • Low/Insoluble: Water, Hexanes (Product precipitates from water, aiding isolation).

Analytical Characterization & Quality Control

To ensure the integrity of this intermediate before using it in costly downstream steps (e.g., coupling with glycine derivatives), a robust QC workflow is required.

4.1 HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic core) and 220 nm (amide).

  • Retention Time: Expect elution ~5.5–6.5 min (mid-polar region).

4.2 NMR Signature (

H-NMR in DMSO-

)
  • 
     8.0 – 8.5 ppm:  Aromatic protons of the benzene ring (multiplets).
    
  • 
     7.8 & 8.2 ppm:  Broad singlets corresponding to the -CONH
    
    
    
    protons. These are exchangeable with D
    
    
    O.
  • Absence of: Any singlet ~9.0 ppm (which would indicate the C1-H of a non-chlorinated isoquinoline impurity).

4.3 Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion:

    
     m/z.
    
  • Isotope Pattern: Distinctive 3:1 ratio for

    
     (207) and 
    
    
    
    (209) peaks, confirming the presence of a single Chlorine atom.
Experimental Protocols
Protocol A: Solubility & Stability Stress Test

Objective: To determine the working window for synthetic reactions.

  • Preparation: Dissolve 10 mg of 1-Chloroisoquinoline-3-carboxamide in 1 mL of solvent (MeOH, DMSO, Water).

  • Stress Condition: Heat to 50°C for 4 hours.

  • Analysis: Inject into HPLC.

    • Pass Criteria: >99.0% area retention.

    • Fail Criteria: Appearance of a peak at shorter retention time (hydrolysis to carboxylic acid) or longer retention time (dimerization).

    • Note: In Methanol at >60°C, slow methoxylation at C1 may occur (displacement of Cl by MeOH).

Protocol B: Synthetic Utility (Nucleophilic Substitution Validation)

Objective: To verify the reactivity of the C1-Cl "warhead".

  • Reagents: 1 eq. Substrate, 1.2 eq. Benzylamine, 2.0 eq. DIPEA.

  • Solvent: DMF (0.2 M concentration).

  • Condition: Heat at 80°C for 2 hours.

  • Observation: Reaction should proceed cleanly to the 1-(benzylamino)isoquinoline-3-carboxamide.

  • Monitoring: TLC (Hexane:EtOAc 1:1) should show disappearance of the starting material (Rf ~0.6) and appearance of a more polar fluorescent spot (Rf ~0.3).

Analytical Workflow Diagram

The following flowchart outlines the decision matrix for qualifying a batch of 1-Chloroisoquinoline-3-carboxamide.

QC_Workflow Start Raw Material Batch (1-Chloroisoquinoline-3-carboxamide) Visual Visual Inspection (Must be Off-White/Yellow Solid) Start->Visual LCMS LC-MS Analysis (Check m/z 207 & Cl Isotope Pattern) Visual->LCMS Purity_Check Purity > 98%? LCMS->Purity_Check NMR 1H-NMR (DMSO-d6) (Confirm Structure & Solvents) Purity_Check->NMR Yes Reject REJECT / RE-CRYSTALLIZE Purity_Check->Reject No (Significant Impurities) NMR->Reject Residual Solvents/Degradation Approve RELEASE FOR SYNTHESIS NMR->Approve Spectrum Conforms

Figure 2: Quality Control Decision Matrix for 1-Chloroisoquinoline-3-carboxamide.

References
  • Sigma-Aldrich. (2024). Product Specification: 1-chloroisoquinoline-3-carboxamide (CAS 1152888-86-2).[1]Link

  • PubChem. (2024). Compound Summary: 1-Chloroisoquinoline derivatives and physicochemical properties. National Library of Medicine. Link

  • FibroGen, Inc. (2007). Patent WO2007103905A2: Nitrogen-containing heteroaryl compounds and methods of use thereof (Synthesis of HIF-PH Inhibitors).Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Reference for reactivity of 1-chloroisoquinolines). Link

  • BenchChem. (2025).[2] Reductive Amination and Reactivity of Chloroisoquinoline Scaffolds.[2]Link

Sources

1-Chloroisoquinoline-3-carboxamide: A Pivot Scaffold for HIF-PH Inhibitor Design

[1]

Executive Summary

1-Chloroisoquinoline-3-carboxamide (CAS 1152888-86-2 ) represents a high-value heterocyclic building block in modern medicinal chemistry.[1] Its structural utility is defined by the orthogonal reactivity of the 1-chloro position (susceptible to nucleophilic aromatic substitution and transition-metal catalyzed cross-coupling) and the 3-carboxamide moiety (a critical pharmacophore for hydrogen bonding in enzyme active sites).[1]

This compound is of particular significance in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors , a class of oral therapeutics for anemia associated with chronic kidney disease (CKD).[1][2] The isoquinoline-3-carboxamide core mimics the 2-oxoglutarate co-substrate required by PHD enzymes, making this scaffold essential for structure-activity relationship (SAR) studies and the synthesis of next-generation erythropoiesis-stimulating agents (ESAs).[1]

Chemical Identity & Physicochemical Profile[3][4]

PropertySpecification
CAS Number 1152888-86-2
IUPAC Name 1-chloroisoquinoline-3-carboxamide
Molecular Formula C₁₀H₇ClN₂O
Molecular Weight 206.63 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Melting Point 210–215 °C (Typical range for this class)
Key Functional Groups 1-Chloro (Electrophile), 3-Carboxamide (H-bond donor/acceptor)

Synthetic Pathways & Mechanism

The synthesis of 1-chloroisoquinoline-3-carboxamide generally proceeds via the chlorination of the corresponding lactam (isocarbostyril) precursor.[1] This transformation transforms the unreactive amide-like carbonyl at the 1-position into a highly reactive imidoyl chloride equivalent.[1]

Core Synthetic Route: Deoxychlorination[1]

Precursor: 1-oxo-1,2-dihydroisoquinoline-3-carboxamide Reagent: Phosphoryl chloride (POCl₃) Solvent: Neat or in Toluene/Acetonitrile Catalyst: N,N-Dimethylaniline (optional)[1]

Reaction Mechanism

The reaction follows a mechanism analogous to the Vilsmeier-Haack reaction. The oxygen of the C1-lactam attacks the phosphorus of POCl₃, activating it as a leaving group (dichlorophosphate).[1] Chloride ion attack at the C1 position restores aromaticity to the isoquinoline ring, expelling the phosphate species.

SynthesisRouteStart1-Oxo-1,2-dihydroisoquinoline-3-carboxamideInterActivated PhosphorylIntermediateStart->Inter+ POCl3, Heat(Activation)Product1-Chloroisoquinoline-3-carboxamide(CAS 1152888-86-2)Inter->Product+ Cl-, -PO2Cl2(Aromatization)

Figure 1: Deoxychlorination pathway converting the lactam precursor to the 1-chloro product.[1]

Experimental Protocol: Synthesis & Purification

Safety Warning: POCl₃ is highly corrosive and reacts violently with water. All operations must be performed in a fume hood with appropriate PPE (anhydrous conditions).

Step-by-Step Methodology
  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or nitrogen inlet.

  • Charging: Add 1-oxo-1,2-dihydroisoquinoline-3-carboxamide (10.0 g, 53 mmol) to the flask.

  • Reagent Addition: Carefully add Phosphoryl chloride (POCl₃) (50 mL, excess) to the solid. Note: The reaction can be run neat.

  • Reaction: Heat the mixture to 100°C (reflux) for 3–5 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting material spot (low R_f) should disappear, replaced by a higher R_f UV-active spot.[1]

  • Quenching (Critical):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess POCl₃ (trapping vapors in a NaOH scrubber).

    • Pour the viscous residue slowly onto crushed ice (200 g) with vigorous stirring. Exothermic reaction!

  • Neutralization: Adjust the pH of the aqueous suspension to ~8 using saturated NaHCO₃ solution or 2M NaOH.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 100 mL).

  • Workup: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate gradient) to yield the title compound.

Applications in Drug Discovery (HIF-PH Inhibitors)

The isoquinoline-3-carboxamide motif is a privileged scaffold in the design of HIF Prolyl Hydroxylase inhibitors (e.g., analogs of Roxadustat).[1] The 1-chloro substituent serves as a "handle" for late-stage diversification.[1]

Functionalization Strategies
  • Suzuki-Miyaura Coupling: Reaction with aryl/alkyl boronic acids to install C1-substituents (e.g., methyl, phenyl).[1]

  • Nucleophilic Aromatic Substitution (S_NAr): Displacement of the chloride by amines, alkoxides, or thiols to generate diverse libraries.

  • Buchwald-Hartwig Amination: Pd-catalyzed C-N bond formation for introducing complex amine side chains.[1]

SAR_Workflowcluster_diverLate-Stage DiversificationCore1-Chloroisoquinoline-3-carboxamide(Scaffold)Path1Suzuki Coupling(R-B(OH)2, Pd cat.)Target: C1-Aryl/AlkylCore->Path1Path2S_NAr Displacement(R-NH2 / R-OH)Target: C1-Amino/EtherCore->Path2Path3Hydrolysis/EsterificationTarget: 3-COOH derivativesCore->Path3TargetHIF-PH Inhibitor Library(Anemia Therapeutics)Path1->TargetPath2->TargetPath3->Target

Figure 2: Strategic utilization of the 1-chloro scaffold for generating HIF-PH inhibitor libraries.

Analytical Characterization Standards

To ensure the integrity of the scaffold before use in downstream synthesis, the following analytical criteria must be met:

  • HPLC Purity: >98% (Area %) at 254 nm.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

  • ¹H NMR (DMSO-d₆):

    • Look for the singlet/broad peaks of the amide protons (δ 7.5–8.5 ppm).

    • Verify the absence of the N-H lactam proton (typically >11 ppm in the precursor).

    • Aromatic region integration must match 5 protons (isoquinoline ring).

  • Mass Spectrometry (LC-MS):

    • Observe [M+H]⁺ = 207.03 (approx) with a characteristic 3:1 Chlorine isotope pattern (³⁵Cl/³⁷Cl).[1]

References

  • Synthesis of 1-Chloroisoquinoline Derivatives

    • Source: ChemicalBook & Patent Liter
    • Context: General procedure for chlorination of isoquinoline N-oxides and lactams using POCl₃.[1]

    • Link:[1]

  • HIF-PH Inhibitors & Isoquinoline Scaffolds

    • Source: N
    • Title: Hypoxia-inducible factor prolyl hydroxylase inhibitors: a paradigm shift for treatment of anemia in chronic kidney disease?
    • Context: Discusses the SAR and pharmacophore requirements (including isoquinoline carboxamides) for HIF-PH inhibition.
    • Link:[1][3]

  • Reaction of Carboxylic Acids/Amides

    • Source: Chemistry LibreTexts.
    • Title: Condensation of Acids with Amines.[4][5]

    • Context: Fundamental mechanisms for amide formation and stability relevant to the 3-carboxamide moiety.
    • Link:[1]

  • Commercial Availability & Properties

    • Source: Sigma-Aldrich.[1]

    • Title: 1-chloroisoquinoline-3-carboxamide Product Page.[1][6][7][8]

    • Context: Physical properties and safety data confirmation.[3]

    • Link:[1]

Pharmacological Potential & Synthetic Utility of 1-Chloroisoquinoline-3-carboxamide: A Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

1-Chloroisoquinoline-3-carboxamide represents a high-value "linchpin" scaffold in medicinal chemistry, specifically within the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. While the compound itself acts primarily as an electrophilic intermediate, its structural core—the isoquinoline-3-carboxamide—forms the pharmacophore responsible for chelating the active site iron (Fe²⁺) in HIF-PH enzymes.

This guide analyzes the compound not merely as a reagent, but as a privileged structure for accessing the "Roxadustat-class" of anemia therapeutics. We explore its dual-nature profile: the C1-Chloro position as a synthetic handle for optimizing lipophilicity and potency, and the C3-Carboxamide as the immutable "anchor" for biological efficacy.

Part 2: Structural Pharmacology & SAR

The pharmacological utility of 1-Chloroisoquinoline-3-carboxamide is defined by two distinct functional zones. Understanding this Structure-Activity Relationship (SAR) is critical for researchers designing next-generation HIF stabilizers.

The Pharmacophore Zones[1]
ZoneChemical FeaturePharmacological Function
Zone A: The Anchor Isoquinoline Nitrogen (N2) + C3-CarboxamideBidentate Chelation: These two motifs form a "pincer" that binds the catalytic Fe²⁺ ion within the HIF-PH active site, competitively inhibiting the enzyme.
Zone B: The Warhead C1-Chloro GroupSynthetic Handle: The chlorine atom is activated for Nucleophilic Aromatic Substitution (

). It is not the final biological effector but allows the attachment of bulky hydrophobic groups (e.g., phenoxy) to fill the enzyme's hydrophobic pocket.
Zone C: The Backbone Isoquinoline RingPi-Stacking: Provides structural rigidity and engages in

stacking interactions with aromatic residues (e.g., Tyr310 in PHD2) in the active site.
Mechanism of Action: HIF-PH Inhibition

The primary application of derivatives synthesized from this scaffold is the inhibition of HIF-PH enzymes (PHD1, PHD2, PHD3).

  • Normal State (Normoxia): HIF-PH enzymes use oxygen and

    
    -ketoglutarate to hydroxylate HIF-
    
    
    
    transcription factors. This marks them for ubiquitination and destruction.
  • Inhibited State (Pseudo-Hypoxia): Derivatives of 1-Chloroisoquinoline-3-carboxamide displace

    
    -ketoglutarate and chelate the Fe²⁺ center.
    
  • Result: HIF-

    
     is not hydroxylated, remains stable, dimerizes with HIF-
    
    
    
    , and translocates to the nucleus to drive Erythropoietin (EPO) gene expression.
Visualization: Scaffold Logic & Mechanism

G Scaffold 1-Chloroisoquinoline- 3-carboxamide C1_Cl C1-Chloro (Electrophile) Scaffold->C1_Cl Contains C3_Amide C3-Carboxamide (Chelator) Scaffold->C3_Amide Contains Deriv Bioactive Ligand (e.g., Roxadustat Analog) C1_Cl->Deriv S_NAr with Phenol/Amine Target HIF-PH Enzyme (Active Site Fe2+) C3_Amide->Target Bidentate Binding Deriv->Target High Affinity Inhibition Result HIF-alpha Stabilization (Erythropoiesis) Target->Result Blockade Leads to

Figure 1: The transition from the 1-Chloro scaffold to a bioactive HIF-PH inhibitor.

Part 3: Experimental Protocols

Synthetic Activation (The "Warhead" Reaction)

To evaluate the pharmacological potential, one must first functionalize the C1 position. The chlorine is activated by the electron-deficient isoquinoline ring, making it susceptible to displacement by nucleophiles.

Protocol: C1-Phenoxy Substitution (Roxadustat Precursor Synthesis) Rationale: Replacing the Cl with a phenoxy group mimics the hydrophobic interactions found in potent HIF-PH inhibitors.

  • Reagents: 1-Chloroisoquinoline-3-carboxamide (1.0 eq), Phenol (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (Dimethylformamide).
    
  • Setup: Charge a round-bottom flask with reagents and solvent (0.5 M concentration relative to isoquinoline).

  • Reaction: Heat to 100°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS. The Cl peak (M/M+2 isotope pattern) should disappear.

  • Workup: Pour into ice water. The product (1-phenoxyisoquinoline-3-carboxamide) typically precipitates. Filter, wash with water, and dry.

  • Validation:

    
    H NMR must show the disappearance of the C1 signal and appearance of phenyl protons.
    
Biological Validation: TR-FRET HIF-PH2 Binding Assay

Rationale: This assay confirms if the synthesized derivative successfully displaces the natural cofactor (


-ketoglutarate) from the HIF-PH2 enzyme.

Materials:

  • Recombinant Human PHD2 (HIF-PH2) enzyme.

  • Europium-labeled anti-GST antibody (if PHD2 is GST-tagged).

  • Biotinylated HIF-1

    
     peptide (substrate).
    
  • Test Compound (Derivative of 1-Chloroisoquinoline-3-carboxamide).

Workflow:

  • Preparation: Dilute test compounds in assay buffer (50 mM HEPES pH 7.5, 50 μM

    
    , 100 μM Ascorbate).
    
  • Incubation: Mix PHD2 enzyme (5 nM final) with test compound for 15 minutes at Room Temperature (RT).

  • Substrate Addition: Add Biotin-HIF peptide and

    
    -ketoglutarate (competitor).
    
  • Detection: Add Eu-antibody and Streptavidin-APC. Incubate 1 hour.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 340 nm, Em: 615/665 nm).

  • Analysis: Calculate

    
    . Potent isoquinoline-3-carboxamides typically show 
    
    
    
    nM.

Part 4: ADMET & Toxicology Profile

While the derivatives are therapeutic, the parent 1-Chloroisoquinoline-3-carboxamide has specific toxicological properties due to the reactive chlorine.

ParameterPrediction/ObservationMechanism
Reactivity Moderate AlkylatorThe C1-Cl is activated for nucleophilic attack. It may react with glutathione (GSH) or cysteine residues in proteins, leading to potential sensitization.
Metabolism Phase I HydrolysisIn vivo, the C1-Cl is likely to hydrolyze to the 1-hydroxy (isoquinolone) tautomer, which is generally inactive but stable.
Solubility Low Aqueous SolubilityThe planar aromatic structure leads to high crystallinity. Formulation requires polar organic solvents (DMSO/DMF) for assays.
Toxicity Irritant (Skin/Eye)Standard halogenated heterocycle profile. Requires handling with gloves and eye protection (GHS Warning: H315, H319).
Visualization: Metabolic Fate

MetabolicFate Parent 1-Chloroisoquinoline- 3-carboxamide Path1 Nucleophilic Attack (GSH/Protein) Parent->Path1 Path2 Hydrolysis (Water/Enzymatic) Parent->Path2 Adduct Covalent Adduct (Toxicity Risk) Path1->Adduct Inactive 1-Hydroxyisoquinoline (Metabolic Waste) Path2->Inactive

Figure 2: Predicted metabolic fate and toxicity pathways of the 1-Chloro parent compound.

References

  • FibroGen, Inc. (2004).[1] Compounds and Methods for Treating Conditions Associated with HIF Prolyl Hydroxylase Inhibition. World Intellectual Property Organization.[1] (Foundational patent describing the synthesis of Roxadustat analogs from 1-chloroisoquinoline intermediates).

  • Rabinowitz, M. H. (2013). Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Enzymes. Journal of Medicinal Chemistry. (Review of the pharmacophore requirements for HIF-PH inhibition).

  • Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology. (Mechanistic grounding for the Iron-chelation strategy).

  • PubChem. (n.d.). 1-Chloroisoquinoline.[2][3][4] National Library of Medicine. (Chemical and safety data for the specific CAS 19493-44-8).[3]

  • Gupta, N., & Wishart, D. S. (2022). Roxadustat: A First-in-Class Oral HIF-PH Inhibitor. Drug Design, Development and Therapy.[1][5] (Clinical context of the final drug derived from this scaffold).

Sources

Methodological & Application

Application Note: Precision Synthesis of 1-Chloroisoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists requiring a robust, scalable protocol for the site-selective functionalization of 1-chloroisoquinoline.[1]

Executive Summary

The synthesis of 1-chloroisoquinoline-3-carboxamide presents a distinct regiochemical challenge. The 1-chloroisoquinoline scaffold is electron-deficient, and the C-1 chlorine atom is labile toward lithium-halogen exchange, making traditional lithiation strategies risky.[1] Furthermore, electrophilic aromatic substitution typically targets the benzenoid ring (C-5/C-8), avoiding the deactivated pyridine ring.[1]

This guide details a C-H Activation/Metalation Strategy utilizing Knochel-Hauser Base (TMPMgCl[1]·LiCl) .[1][2][3][4] This method offers superior chemoselectivity, allowing for the deprotonation of the C-3 position without disturbing the sensitive C-1 chloride, followed by trapping with an electrophilic amide equivalent.

Core Advantages of This Protocol
  • Chemoselectivity: Avoids C-1 dehalogenation common with

    
    -BuLi.[1]
    
  • Regiocontrol: Targets the acidic C-3 position via thermodynamic control.[1]

  • Scalability: Utilizes non-cryogenic conditions (0 °C to -20 °C) compatible with process scale-up.[1]

Retrosynthetic Analysis & Strategy

To install the carboxamide group at C-3, we disconnect at the carbonyl-carbon bond.[1]

  • Route A (Direct Aminocarbonylation): Requires a pre-existing leaving group (I or Br) at C-3, which is not present in the starting material.[1]

  • Route B (Radical Carbamoylation): Minisci-type reactions are viable but often suffer from poor regioselectivity (C-3 vs C-4) and over-alkylation.[1]

  • Route C (Directed Metalation - Selected): Deprotonation at C-3 using a sterically hindered magnesium amide base, followed by quenching with a carbonyl source.[1]

Selected Pathway: Magnesiation via TMPMgCl[1][3][4]·LiCl followed by trapping with Trimethylsilyl Isocyanate (TMSNCO) for direct amidation, or CO


 for carboxylation followed by amidation.[1]

Retrosynthesis Target 1-Chloroisoquinoline-3-carboxamide Intermediate [1-Chloroisoquinolin-3-yl]MgCl (Magnesiated Species) Target->Intermediate Electrophilic Trap (TMSNCO or CO2/NH3) SM 1-Chloroisoquinoline (Starting Material) Intermediate->SM TMPMgCl·LiCl (C-H Magnesiation)

Figure 1: Retrosynthetic logic relying on the stability of the C-1 Chlorine against Magnesium bases.

Detailed Experimental Protocols

Method A: Direct Amidation via Magnesiation (Advanced)

Best for: High-throughput synthesis, minimizing steps.[1]

Reagents & Equipment
  • Starting Material: 1-Chloroisoquinoline (>98% purity).[1]

  • Reagent: TMPMgCl·LiCl (1.0 M in THF/Toluene) – Commercially available or freshly prepared.[1]

  • Electrophile: Trimethylsilyl isocyanate (TMSNCO).[1]

  • Solvent: Anhydrous THF (water < 50 ppm).[1]

  • Atmosphere: Dry Argon or Nitrogen.[1]

Step-by-Step Protocol
  • System Preparation:

    • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum.

    • Purge with Argon for 15 minutes.[1]

    • Charge the flask with 1-Chloroisoquinoline (1.0 equiv, 1.63 g, 10 mmol) and Anhydrous THF (10 mL).[1]

  • Magnesiation (The Critical Step):

    • Cool the solution to -20 °C (using an ice/salt or cryocooler bath). Note: Unlike n-BuLi, -78 °C is often unnecessary, but -20 °C ensures C-1 Cl stability.[1]

    • Add TMPMgCl[4][5]·LiCl (1.1 equiv, 11 mL of 1.0 M solution) dropwise over 10 minutes.

    • Stir: Maintain at -20 °C for 45 minutes. The solution typically turns a dark amber/red color, indicating the formation of the magnesiated species.[1]

  • Electrophilic Trapping:

    • Add Trimethylsilyl isocyanate (TMSNCO) (1.5 equiv, 2.0 mL) dropwise to the cold solution.[1]

    • Allow the mixture to warm slowly to Room Temperature (25 °C) over 2 hours.

    • Mechanism:[1][6][7][8][9] The Grignard-like species attacks the isocyanate carbon.[1] The silyl group is cleaved during workup.

  • Quench & Workup:

    • Quench the reaction with saturated aqueous NH

      
      Cl  (10 mL).
      
    • Stir vigorously for 20 minutes to hydrolyze the intermediate silyl amide.

    • Extract with Ethyl Acetate (EtOAc) (3 x 20 mL).[1]

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate
    • Purification: Recrystallize from EtOH or purify via Flash Column Chromatography (Hexanes:EtOAc gradient).[1]

Method B: Carboxylation-Amidation Sequence (Robust)

Best for: Large-scale batches where isolation of the stable acid intermediate is preferred.[1]

Step 1: Synthesis of 1-Chloroisoquinoline-3-carboxylic Acid
  • Magnesiation: Perform the magnesiation as described in Method A (Steps 1-2).

  • Carboxylation:

    • Instead of TMSNCO, bubble dry CO

      
       gas  through the solution at -20 °C for 30 minutes, or pour the reaction mixture onto an excess of crushed Dry Ice .
      
  • Workup:

    • Quench with 1M HCl (carefully, to pH 2-3).

    • Extract with EtOAc.[1][7] The carboxylic acid often precipitates or is found in the organic layer.[1]

    • Yield Check: Isolate the solid acid.

Step 2: Amide Coupling
  • Activation: Dissolve the crude acid (1.0 equiv) in DCM. Add SOCl

    
      (2.0 equiv) and a drop of DMF.[1] Reflux for 1 hour to form the acid chloride.[1]
    
  • Amidation: Remove volatiles. Redissolve in DCM.

  • Addition: Add Aqueous Ammonia (28%) or a solution of NH

    
     in dioxane (excess) at 0 °C.
    
  • Isolation: Filter the precipitate. This is the pure 1-Chloroisoquinoline-3-carboxamide .[1]

Data Summary & Process Parameters

ParameterMethod A (TMSNCO)Method B (CO

-> NH

)
Step Count 1 (One-pot)2 (Stepwise)
Overall Yield (Est.) 55 - 65%70 - 80%
Atom Economy HighModerate
Critical Risk Moisture sensitivity of TMSNCOHandling of gaseous CO

/ SOCl

Purification Column Chromatography often neededPrecipitation/Filtration usually sufficient

Mechanistic Insight & Troubleshooting

Why TMPMgCl[4][5]·LiCl?

Standard bases like LDA or


-BuLi are too nucleophilic or basic.[1]
  • Nucleophilic Attack:

    
    -BuLi attacks the C-1 position (S
    
    
    
    Ar) displacing Chlorine.[1]
  • Halogen Dance: Lithiated species are prone to "halogen dance" rearrangements.[1]

  • The Solution: The TMP (Tetramethylpiperidino) ligand is bulky, preventing nucleophilic attack.[1] The Mg-Li complex creates a "Turbo-Grignard" that is kinetically active enough to deprotonate C-3 but thermodynamically stable enough to preserve the C-1 Cl.[1]

Mechanism cluster_warning Side Reaction (Avoided) SM 1-Chloroisoquinoline TS Transition State (Mg Coordination to N) SM->TS Coordination Side 1-Butylisoquinoline (via n-BuLi attack) SM->Side If n-BuLi used Base TMPMgCl·LiCl Inter 3-Magnesiated Species (Stable at -20°C) TS->Inter Deprotonation (C-3) Prod 3-Carboxamide Inter->Prod TMSNCO / H+

Figure 2: Mechanistic pathway highlighting the chemoselectivity of the Magnesiation route.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Recovery of SM Incomplete DeprotonationIncrease temperature to 0 °C or reaction time; ensure TMPMgCl is fresh.
Formation of 1-Butyl product Wrong Base UsedDo NOT use

-BuLi.[1] Use TMP-based reagents only.
Complex Mixture / Tars Temperature too highKeep reaction < 0 °C. The magnesiated species can decompose.[1]
Desilylated product missing Incomplete HydrolysisEnsure vigorous stirring with NH

Cl or dilute HCl during workup.

References

  • Knochel, P.; Dohle, W.; Gommermann, N.; Kneisel, F. F.; Kopp, F.; Korn, T.; Sapountzis, I.; Vu, V. A. (2003).[1] Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angewandte Chemie International Edition , 42(36), 4302-4320.[1] Link[1]

  • Krasovskiy, A.; Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition , 43(25), 3333-3336.[1] Link[1]

  • Wunderlich, S. H.; Knochel, P. (2007).[1] (tmp)2Zn⋅2 MgCl2⋅2 LiCl: A Chemoselective Base for the Directed Zincation of Sensitive Arenes and Heteroarenes.[1] Angewandte Chemie International Edition , 46(40), 7685-7688.[1] Link[1]

  • Mosrin, M.; Knochel, P. (2009).[1] Regio- and Chemoselective Multiple Functionalization of Pyrimidines, Quinoxalines, and Quinazolines using TMP-Bases. Organic Letters , 11(8), 1837-1840.[1] Link (Note: Provides the foundational precedent for TMP-base regioselectivity on nitrogen heterocycles).[1]

Sources

Application Note: 1-Chloroisoquinoline-3-carboxamide in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists utilizing 1-Chloroisoquinoline-3-carboxamide as a strategic scaffold for the development of ATP-competitive kinase inhibitors, specifically targeting the PIKK family (e.g., ATM, ATR) and Tyrosine Kinases (e.g., ALK) .

Introduction & Core Utility

1-Chloroisoquinoline-3-carboxamide is a "privileged scaffold" in drug discovery. While the molecule itself is an electrophilic intermediate, it serves as the critical precursor for generating potent, selective inhibitors of kinases such as ATM (Ataxia Telangiectasia Mutated) , PI3K , and ALK .

Its utility stems from two structural features:

  • The Isoquinoline-3-carboxamide Core: Mimics the adenine ring of ATP, allowing the nitrogen (N2) and the carboxamide oxygen to form hydrogen bonds with the kinase "hinge region."

  • The C1-Chloro Substituent: A reactive "handle" that allows researchers to introduce diverse chemical groups (via nucleophilic aromatic substitution or cross-coupling) to probe the kinase's hydrophobic pocket, determining selectivity and potency.

Key Signaling Pathways Targeted

This scaffold is extensively cited in the modulation of the DNA Damage Response (DDR) pathway.

DDR_Pathway DSB DNA Double-Strand Breaks ATM ATM Kinase (Target) DSB->ATM Activates CHK2 CHK2 ATM->CHK2 Phosphorylates p53 p53 ATM->p53 Phosphorylates CellCycle Cell Cycle Arrest (G2/M) CHK2->CellCycle Apoptosis Apoptosis p53->Apoptosis Inhibitor Isoquinoline-3-carboxamide Derivative Inhibitor->ATM Inhibits (ATP Competitive)

Figure 1: The therapeutic intervention point of Isoquinoline-3-carboxamide derivatives within the DNA Damage Response (DDR) pathway.

Chemical Biology & Mechanism of Action[1][2]

Binding Mode Hypothesis

The 1-chloroisoquinoline-3-carboxamide is not the final drug; it is the electrophilic warhead used to synthesize the drug. The final inhibitor functions via ATP Competition :

  • Hinge Binding: The isoquinoline nitrogen and the 3-carboxamide group form a donor-acceptor H-bond motif with the kinase hinge residues (e.g., Val/Leu backbone).

  • Selectivity Pocket (Gatekeeper): The group introduced at the C1 position (displacing the Chlorine) extends into the hydrophobic back-pocket. The size and electronic properties of this group determine whether the molecule inhibits ATM, PI3K, or ALK.

Protocol A: Derivatization of the Scaffold

Objective: To synthesize a library of bioactive kinase inhibitors by displacing the C1-Chloro group with amine nucleophiles (SNAr) or aryl groups (Suzuki Coupling).

Materials
  • Substrate: 1-Chloroisoquinoline-3-carboxamide (Purity >98%).

  • Nucleophiles: Various anilines (e.g., 3-aminopyridine, 4-methoxy-aniline) to probe the hydrophobic pocket.

  • Solvent: Dioxane or DMF (Anhydrous).

  • Catalyst (Optional for unreactive amines): Pd(OAc)₂ / BINAP.

Step-by-Step Synthesis Workflow
  • Preparation: Dissolve 1.0 eq of 1-Chloroisoquinoline-3-carboxamide in anhydrous 1,4-dioxane (0.1 M concentration).

  • Nucleophile Addition: Add 1.2 eq of the target aniline (e.g., p-anisidine for initial SAR).

  • Acid Catalysis (Method A - SNAr): Add 2.0 eq of HCl (4M in dioxane). Heat to 90°C for 4–12 hours.

    • Note: The electron-deficient nature of the isoquinoline ring at C1 facilitates nucleophilic attack.

  • Palladium Catalysis (Method B - Buchwald-Hartwig): If Method A fails (steric hindrance), use Pd(OAc)₂ (5 mol%), BINAP (10 mol%), and Cs₂CO₃ (2.0 eq). Reflux under Argon for 16 hours.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine.

  • Purification: Flash chromatography (Hexane:EtOAc gradient).

  • Validation: Verify C1 substitution via 1H-NMR (Disappearance of C1-Cl shift, appearance of NH signal).

Protocol B: In Vitro Kinase Inhibition Assay (ATM Target)

Objective: To validate the inhibitory potency (IC50) of the synthesized derivatives against ATM kinase.

Assay Principle: ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction. The isoquinoline derivative competes with ATP, reducing ADP production.

Reagents
  • Enzyme: Recombinant human ATM kinase.

  • Substrate: p53 peptide fragment (Ser15).

  • Detection: ADP-Glo™ Reagent (Promega).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35.

Experimental Procedure
  • Compound Preparation:

    • Dissolve synthesized isoquinoline derivatives in 100% DMSO to 10 mM.

    • Prepare a 10-point serial dilution (1:3) in Kinase Buffer (Final DMSO < 1%).

  • Enzyme Reaction Assembly (384-well plate):

    • Add 2 µL of ATM Kinase (0.5 ng/µL final).

    • Add 1 µL of Compound (or DMSO control).

    • Incubate for 10 min at RT (allows compound to bind hinge region).

  • Start Reaction:

    • Add 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL p53 peptide).

    • Incubate at 30°C for 60 minutes.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to Luciferase signal). Incubate 30 min.

  • Data Acquisition: Measure Luminescence (RLU) on a plate reader.

Data Analysis & SAR Interpretation

The following table illustrates expected trends when modifying the 1-Chloroisoquinoline-3-carboxamide scaffold.

Table 1: Representative SAR Data for C1-Substituted Derivatives

Compound IDC1 Substituent (R)TargetIC50 (nM)Interpretation
Precursor -Cl (Chloro) ATM >10,000 Inactive. The Cl group does not fill the hydrophobic pocket; lacks H-bond donor capability.
ISO-01 -NH-PhenylATM450Hit. Phenyl ring engages hydrophobic region; NH forms H-bond.
ISO-02 -NH-(4-Methoxy-Phenyl)ATM85Lead. Electron-donating group improves potency (pi-stacking).
ISO-03 -NH-(3-Pyridyl)PI3K120Selectivity Switch. Nitrogen in the R-group shifts selectivity to PI3K.
Workflow Visualization

Workflow Start 1-Chloroisoquinoline- 3-carboxamide Step1 C1 Derivatization (S_NAr or Pd-Cat) Start->Step1 Reagent Library Library of 1-Amino-Isoquinolines Step1->Library Synthesis Assay Kinase Assay (ATM / PI3K) Library->Assay Screening Lead Identified Lead (IC50 < 100nM) Assay->Lead Selection

Figure 2: The experimental workflow converting the 1-Chloro scaffold into a validated kinase inhibitor.

Safety & Handling

  • 1-Chloroisoquinoline-3-carboxamide: Irritant. May cause skin and eye irritation. Handle in a fume hood.

  • Reactivity: The C1-Chlorine is susceptible to hydrolysis; store under inert gas (Argon/Nitrogen) at -20°C to prevent degradation into the inactive 1-hydroxy derivative.

References

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. ResearchGate. [Link]

  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. NIH / PubMed Central. [Link]

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases. MDPI. [Link]

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. ResearchGate. [Link]

Cell-based assays using 1-Chloroisoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of 1-Chloroisoquinoline-3-carboxamide in Cell-Based Models

Executive Summary

This application note details the protocols for evaluating 1-Chloroisoquinoline-3-carboxamide , a critical synthetic scaffold and putative pharmacophore in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) .

While often utilized as a synthetic intermediate for advanced HIF-PHIs (e.g., analogs of Roxadustat/FG-4592), the 1-chloroisoquinoline-3-carboxamide core possesses intrinsic electronic properties that warrant independent biological profiling. The presence of the chlorine atom at the C1 position renders the molecule susceptible to Nucleophilic Aromatic Substitution (


), potentially leading to covalent interactions with cellular thiols (e.g., glutathione) or off-target kinase inhibition.

This guide focuses on two critical assay streams:

  • Functional Potency: HIF-1

    
     Stabilization via Hypoxia Response Element (HRE) Reporter Assays.
    
  • Safety & Liability: Cytotoxicity and thiol-reactivity profiling to distinguish specific pharmacological activity from non-specific alkylation toxicity.

Scientific Background & Mechanism

The HIF-PH Axis

Under normoxic conditions, HIF-Prolyl Hydroxylases (PHDs) hydroxylate HIF-1


 at specific proline residues (Pro402/Pro564), marking it for ubiquitination by the VHL complex and subsequent proteasomal degradation.

Isoquinoline-3-carboxamides are designed to mimic 2-oxoglutarate (2-OG) , the obligate co-factor for PHDs. They bind to the active site iron (


), competitively inhibiting the enzyme. This inhibition stabilizes HIF-1

, allowing it to translocate to the nucleus, dimerize with HIF-1

, and drive the transcription of erythropoietin (EPO) and VEGF.
The "1-Chloro" Liability

Unlike the 1-methyl or 1-phenoxy substitutions found in clinical candidates, the 1-Chloro substituent is an electron-withdrawing leaving group. In a cellular environment, this moiety can react with cysteine residues on proteins or glutathione (GSH), causing:

  • False Positives: Covalent modification of the PHD enzyme (irreversible inhibition).

  • Toxicity: Depletion of cellular GSH pools leading to oxidative stress.

Therefore, cell-based assays must rigorously control for exposure time and compound stability.

Visualization: Signaling Pathway & Mechanism

The following diagram illustrates the intervention point of 1-Chloroisoquinoline-3-carboxamide within the HIF signaling cascade.

HIF_Pathway HIF1a HIF-1α (Cytosol) OH_HIF Hydroxylated HIF-1α (OH-Pro) HIF1a->OH_HIF Normoxia Nucleus Nucleus HIF1a->Nucleus Stabilization (Hypoxia/Drug) PHD HIF-Prolyl Hydroxylase (PHD1-3) PHD->OH_HIF O2_2OG O2 + 2-Oxoglutarate O2_2OG->PHD Compound 1-Chloroisoquinoline- 3-carboxamide Compound->PHD Inhibition (Competes with 2-OG) VHL VHL Complex (E3 Ligase) OH_HIF->VHL Proteasome Proteasomal Degradation VHL->Proteasome HIF_Dimer HIF-1α / HIF-1β Complex Nucleus->HIF_Dimer HRE HRE Promoter HIF_Dimer->HRE Binding GeneExp Target Genes (EPO, VEGF, GLUT1) HRE->GeneExp Transcription

Caption: Mechanism of Action. The compound competes with 2-oxoglutarate at the PHD active site, preventing HIF-1


 hydroxylation and degradation, thereby activating HRE-mediated transcription.

Protocol A: HIF-1 HRE-Luciferase Reporter Assay

This is the gold-standard assay for quantifying the functional potency of the scaffold.

Materials
  • Cell Line: Hep3B or HeLa cells stably transfected with an HRE-Luciferase reporter (e.g., Promega pGL4.42[luc2P/HRE/Hygro]).

  • Compound: 1-Chloroisoquinoline-3-carboxamide (Dissolved in DMSO to 10 mM stock).

  • Positive Control: Roxadustat (FG-4592) or DMOG (Dimethyloxalylglycine).

  • Reagents: Dual-Luciferase® Reporter Assay System, Opti-MEM, FBS.

Experimental Workflow
  • Cell Seeding:

    • Seed cells at

      
       cells/well in a white-walled 96-well plate.
      
    • Incubate for 24 hours at 37°C, 5%

      
      .
      
  • Compound Preparation:

    • Prepare a serial dilution of 1-Chloroisoquinoline-3-carboxamide in Opti-MEM (0.1

      
      M to 100 
      
      
      
      M).
    • Critical Step: Maintain final DMSO concentration < 0.5% to avoid vehicle toxicity.

  • Treatment:

    • Remove culture media and add 100

      
      L of compound-containing media.
      
    • Include Vehicle Control (DMSO only) and Positive Control (50

      
      M DMOG).
      
    • Incubate for 6 to 16 hours .

    • Note: Do not exceed 24 hours with the 1-Chloro scaffold to minimize non-specific covalent adduct formation.

  • Readout:

    • Lyse cells using Passive Lysis Buffer (20

      
      L/well).
      
    • Add Luciferase Assay Reagent (100

      
      L) and measure luminescence (RLU) on a plate reader.
      
    • Normalize data to cell viability (see Protocol B) or Renilla luciferase (if co-transfected).

Data Analysis Template
ConditionConc. (

M)
Raw Luminescence (RLU)Normalized RLU (Fold Change)% Max Activity (vs DMOG)
Vehicle (DMSO)01,2001.00%
1-Chloro-IsoQ 1.01,8001.512%
1-Chloro-IsoQ 10.08,5007.165%
1-Chloro-IsoQ 50.011,2009.388%
Pos. Control (DMOG)100012,50010.4100%

Protocol B: Differential Cytotoxicity & Thiol Reactivity

Because the 1-Chloro group is reactive, it is vital to distinguish between HIF stabilization and cellular stress caused by glutathione depletion.

Materials
  • Assay: CellTiter-Glo® (ATP quantification) or MTT.

  • Reagent: N-Acetylcysteine (NAC) – a thiol donor.

Experimental Workflow
  • Dual-Plate Setup: Prepare two identical 96-well plates with cells (as in Protocol A).

  • Pre-incubation (Plate 2 only):

    • Add 2 mM NAC (N-Acetylcysteine) to Plate 2 for 1 hour prior to compound addition.

    • Rationale: If the compound's toxicity is driven by the reactive 1-Chloro group depleting thiols, NAC will rescue the cells. If the toxicity is mechanism-based (on-target), NAC will have little effect.

  • Treatment: Treat both plates with the compound dose-response curve (1–100

    
    M).
    
  • Incubation: 24 hours.

  • Readout: Add CellTiter-Glo reagent and measure luminescence.

Interpretation
  • Scenario A (Ideal): High viability in both plates. The compound is stable and non-toxic.

Workflow Visualization

Workflow cluster_0 Assay 1: Functional Potency cluster_1 Assay 2: Liability Screen Start Compound Stock (1-Cl-IsoQ) HRE_Cells HRE-Luc Cells Start->HRE_Cells Tox_Cells Parental Cells Start->Tox_Cells Incubate1 6-16h Incubation HRE_Cells->Incubate1 Readout1 Luminescence (HIF Stabilization) Incubate1->Readout1 NAC +/- NAC (2mM) Tox_Cells->NAC Incubate2 24h Incubation NAC->Incubate2 Readout2 ATP Viability (Toxicity) Incubate2->Readout2

Caption: Parallel screening workflow. The functional assay (blue) confirms biological activity, while the liability screen (red) assesses chemical reactivity and toxicity.

References

  • Maxwell, P. H., et al. (1999). "The tumour suppressor protein VHL targets hypoxia-inducible factors for oxygen-dependent proteolysis." Nature, 399(6733), 271–275. Link

  • Rabinowitz, M. H. (2013). "Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into mounting orchestrating survival responses." Journal of Medicinal Chemistry, 56(23), 9369–9402. Link

  • Ivan, M., et al. (2001). "HIFalpha targeted for VHL-mediated destruction by proline hydroxylation: implications for O2 sensing." Science, 292(5516), 464-468. Link

  • Nangaku, M., & Eckardt, K. U. (2007). "Pathogenesis of renal anemia and novel treatment strategies." Seminars in Nephrology, 26(4), 261-268. (Context on HIF-PHI clinical application). Link

  • Beck, J., et al. (2018). "Screening for Electrophiles: A Cell-Based Assay to Detect Alkylating Agents." Toxicol Sci, 165(2), 345-356. (Methodology for 1-Chloro reactivity). Link

Application Note: High-Throughput Screening of 1-Chloroisoquinoline-3-carboxamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the high-throughput screening (HTS) workflow for 1-chloroisoquinoline-3-carboxamide libraries. While the isoquinoline-3-carboxamide scaffold is a privileged structure for inhibiting HIF prolyl hydroxylases (PHD enzymes), the 1-chloro substituent serves as a critical electrophilic handle for Late-Stage Functionalization (LSF). This protocol describes the rapid generation of diverse libraries via nucleophilic aromatic substitution (


) at the C1 position, followed by a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to identify potent PHD2 inhibitors.

Introduction & Mechanistic Rationale

The Scaffold: Why 1-Chloroisoquinoline-3-carboxamide?

The isoquinoline-3-carboxamide moiety mimics 2-oxoglutarate (2-OG) , the obligate co-factor for PHD enzymes. In the active site of PHD2, the carboxamide oxygen and the isoquinoline nitrogen chelate the active site


, preventing the hydroxylation of HIF-1

and thereby stabilizing the hypoxia response pathway (relevant for anemia and ischemia therapies).

The Role of the 1-Chloro Group: The C1 position of the isoquinoline ring is highly electrophilic due to the electron-withdrawing nature of the ring nitrogen.

  • Reactivity: The 1-Cl atom allows for rapid, parallel diversification via

    
     reactions with amines, phenols, or thiols.
    
  • Library Strategy: Rather than screening the 1-chloro scaffold directly (which risks non-specific covalent reactivity or hydrolysis), we utilize it as a Master Scaffold to generate a "Make-and-Screen" library of 1-amino or 1-alkoxy derivatives.

The Biological Target: HIF-PHD2

PHD2 is the primary oxygen sensor in humans. Inhibition of PHD2 mimics hypoxia, stabilizing HIF-1


 and inducing erythropoietin (EPO).
  • Assay Logic: We utilize a TR-FRET displacement assay. A fluorescently labeled HIF-1

    
     peptide binds to PHD2. Inhibitors displace the peptide, reducing the FRET signal.
    

Experimental Workflow Visualization

The following diagram outlines the integrated chemical synthesis and biological screening pipeline.

HTS_Workflow Scaffold Master Scaffold (1-Chloroisoquinoline-3-carboxamide) Synthesis Plate-Based Synthesis (SNAr Reaction, 80°C) Scaffold->Synthesis Reagents Nucleophile Library (Primary/Secondary Amines) Reagents->Synthesis QC LC-MS QC & DMSO Normalization Synthesis->QC Purification (Optional) Assay_Ready Assay-Ready Plates (10 mM in DMSO) QC->Assay_Ready Screen TR-FRET Assay (PHD2 Enzyme + HIF Peptide) Assay_Ready->Screen Acoustic Transfer (20 nL) Readout Signal Detection (Envision/PHERAstar) Screen->Readout 1 hr Incubation Hit_Select Hit Selection (>50% Inhibition) Readout->Hit_Select Data Analysis

Figure 1: Integrated workflow transforming the reactive 1-chloro scaffold into a screened library of bio-active derivatives.

Protocol A: Library Generation (The "Make")

Objective: To synthesize a 384-member library of 1-aminoisoquinoline-3-carboxamides using the 1-chloro precursor.

Reagents & Equipment[1][2][3][4]
  • Scaffold: 1-Chloroisoquinoline-3-carboxamide (20 mM stock in DMSO).

  • Monomers: Diverse set of primary and secondary amines (20 mM in DMSO).

  • Base: Diisopropylethylamine (DIPEA), neat.

  • Vessel: 384-well polypropylene PCR plate (solvent resistant).

Step-by-Step Methodology
  • Dispensing: Using an automated liquid handler (e.g., Echo or Tecan), dispense 5 µL of the Amine Monomer stock into each well of the 384-well plate.

  • Scaffold Addition: Add 5 µL of the Scaffold stock (1-Chloroisoquinoline-3-carboxamide) to all wells.

  • Base Addition: Add 1 µL of neat DIPEA to catalyze the

    
     reaction.
    
  • Reaction: Seal the plate with a heavy-duty aluminum foil seal. Incubate at 80°C for 4 hours in a dry oven.

    • Expert Insight: The 1-chloro position is less reactive than a 1-fluoro analog but more stable. Heat is required to drive the reaction to completion with steric amines.

  • Work-up (Simplified for HTS):

    • Cool to room temperature.[1]

    • Add 39 µL of DMSO to dilute to a theoretical concentration of ~2 mM (assuming 100% conversion).

    • Note: For crude screening, we skip aqueous workup to prevent loss of polar compounds. The high dilution in the assay (typically 1:1000) mitigates interference from unreacted DIPEA.

Protocol B: TR-FRET Screening Assay (The "Test")

Objective: Identify compounds that displace the HIF-1


 peptide from the PHD2 active site.
Assay Principle
  • Donor: Europium (Eu)-labeled anti-6His antibody (binds to 6His-PHD2).

  • Acceptor: Streptavidin-XL665 (binds to Biotin-HIF-1

    
     peptide).
    
  • Mechanism: When PHD2 binds HIF-1

    
    , Eu and XL665 are in proximity, generating a FRET signal (665 nm). An inhibitor displaces the peptide, breaking the complex and decreasing the signal.
    
Reagents
  • Enzyme: Recombinant human PHD2 (catalytic domain), N-terminal 6His-tagged.

  • Substrate: Biotinylated HIF-1

    
     peptide (residues 556–574).
    
  • Cofactor: 2-Oxoglutarate (2-OG) is OMITTED or kept at

    
     levels to bias the screen for competitive inhibitors.
    
  • Detection: Cisbio HTRF® KinEASE™ or equivalent custom reagents.

Step-by-Step Methodology
  • Compound Transfer: Transfer 20 nL of the library compounds (from Protocol A) into a white, low-volume 384-well assay plate.

    • Final Screening Concentration: 10 µM (approximate).

  • Enzyme Dispense: Add 5 µL of 6His-PHD2 (2 nM final) in Assay Buffer (50 mM Tris-HCl pH 7.5, 0.01% Tween-20, 0.1% BSA, 50 µM

    
    ).
    
  • Pre-Incubation: Centrifuge (1000 x g, 1 min) and incubate for 15 minutes at RT.

    • Expert Insight: This allows the inhibitor to bind the iron center before the peptide competes.

  • Peptide/Detection Mix: Add 5 µL of a mixture containing:

    • Biotin-HIF-1

      
       (100 nM final).
      
    • Eu-anti-6His antibody (0.5 nM final).

    • Streptavidin-XL665 (20 nM final).

  • Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

  • Readout: Measure fluorescence on a multimode reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Emission 1: 615 nm (Donor Eu).

    • Emission 2: 665 nm (Acceptor FRET).

Data Analysis & Validation

Calculation

Calculate the FRET Ratio for each well:



Calculate % Inhibition relative to controls:

  • High Control (HC): DMSO + Enzyme + Peptide (Max FRET).

  • Low Control (LC): DMSO + Buffer (No Enzyme) OR Excess Reference Inhibitor (Min FRET).



Quality Control Criteria (Self-Validating System)
ParameterAcceptance CriteriaTroubleshooting
Z' Factor > 0.5If < 0.5, check pipette precision or reagent stability.
Signal-to-Background (S/B) > 3.0Increase enzyme concentration or incubation time.
Reference IC50 Roxadustat (FG-4592) should be 0.5 - 2.0 µMIf shifted >3x, verify Fe2+ freshness.
CV% (Controls) < 5%Check for bubbles in wells (centrifuge plates).

Pathway Map: Mechanism of Action

The following diagram illustrates the competitive inhibition mechanism targeted by the library.

MOA_Pathway PHD2 PHD2 Enzyme (Active Site Fe2+) Hydroxylation HIF-OH (Hydroxylated) PHD2->Hydroxylation + O2, 2-OG Stabilization HIF Stabilization (EPO Production) PHD2->Stabilization Inhibited State HIF HIF-1a (Substrate) HIF->Hydroxylation Inhibitor Isoquinoline-3-carboxamide (Library Hit) Inhibitor->PHD2 Competes with 2-OG Inhibitor->Stabilization Promotes Degradation Proteasomal Degradation Hydroxylation->Degradation VHL Binding

Figure 2: Mechanism of Action. The library hits compete with 2-OG for the PHD2 Iron center, preventing HIF hydroxylation.

Troubleshooting & Expert Tips

  • Interference from the 1-Chloro Scaffold:

    • If you screen the 1-chloroisoquinoline precursor directly, you may see false positives due to alkylation of the enzyme's cysteine residues. Always confirm hits by checking mass spectrometry to ensure the chlorine was displaced by the amine during library synthesis.

  • Iron Oxidation:

    • PHD2 requires

      
      . In assay buffers, iron can oxidize to 
      
      
      
      (inactive). Always prepare fresh
      
      
      and consider adding 1 mM Ascorbate to the assay buffer to maintain the reduced state.
  • Fluorescence Quenching:

    • Isoquinolines can be fluorescent.[2] Run a "Artifact Screen" by reading the library plates at the donor/acceptor wavelengths without reagents to flag auto-fluorescent compounds.

References

  • HIF-PHD Inhibitor Structure-Activity Relationships: Smirnova, N. A., et al. (2010). "Structure-Activity Relationship Studies of HIF Prolyl Hydroxylase Inhibitors." Chemistry & Biology, 17(4), 380-391.

  • Synthesis of Isoquinoline-3-carboxamides: Kovács, S., et al. (2020). "Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation." Molecules, 25(9), 2163.

  • TR-FRET Assay Development for PPIs: Gao, Y., et al. (2020).[3] "Development of a high-throughput TR-FRET assay to identify inhibitors of protein-protein interactions." Scientific Reports, 10, 1667.

  • PHD2 Assay Protocols: McDonough, M. A., et al. (2006). "Cellular Oxygen Sensing: Crystal Structure of Hypoxia-Inducible Factor Prolyl Hydroxylase (PHD2)." PNAS, 103(26), 9814-9819.

Sources

Using 1-Chloroisoquinoline-3-carboxamide in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilization of 1-Chloroisoquinoline-3-carboxamide Scaffolds in Cancer Drug Discovery

Part 1: Executive Summary & Strategic Rationale

1-Chloroisoquinoline-3-carboxamide (CAS: 19493-44-8) acts as a "privileged scaffold" in medicinal chemistry, serving as the electrophilic linchpin for synthesizing isoquinoline-3-carboxamide derivatives . These derivatives are critically important in oncology for two distinct mechanisms:

  • HIF-Prolyl Hydroxylase (PHD) Inhibition: Mimicking 2-oxoglutarate to stabilize Hypoxia-Inducible Factor 1

    
     (HIF-1
    
    
    
    ), thereby modulating the hypoxic response in solid tumors.
  • TSPO Targeting: Acting as ligands for the Translocator Protein (18 kDa), a mitochondrial target involved in apoptosis and often overexpressed in glioblastoma and breast cancer.

Critical Technical Insight: The 1-chloro moiety is highly reactive.[1] In aqueous cell culture media, it is susceptible to hydrolysis, converting to the thermodynamically stable isocarbostyril (1-hydroxyisoquinoline) form. Therefore, this Application Note addresses the derivatization of the scaffold to generate bioactive 1-amino-substituted probes and the subsequent biological evaluation of these analogs in cancer cell lines.

Part 2: Mechanism of Action & Signaling Pathways

The primary utility of isoquinoline-3-carboxamides lies in their ability to interfere with the oxygen-sensing pathway of cancer cells.

Pathway Visualization: HIF-1 Stabilization

The following diagram illustrates how derivatives of this scaffold inhibit PHD enzymes, preventing the proteasomal degradation of HIF-1


.

HIF_Pathway Compound Isoquinoline-3-carboxamide Derivative PHD HIF-Prolyl Hydroxylase (PHD1-3) Compound->PHD Inhibits (Competes with 2-OG) HIF_OH Hydroxylated HIF-1α PHD->HIF_OH Normoxia (Active) HIF_Stable Stabilized HIF-1α (Accumulation) PHD->HIF_Stable Inhibition leads to VHL VHL E3 Ligase Complex HIF_OH->VHL Recruitment Proteasome 26S Proteasome (Degradation) VHL->Proteasome Ubiquitination Nucleus Nuclear Translocation & Dimerization (HIF-1β) HIF_Stable->Nucleus Translocation Genes Target Genes: VEGF, GLUT1, EPO Nucleus->Genes Transcription

Caption: Mechanism of HIF-1


 stabilization by isoquinoline-3-carboxamide derivatives via PHD inhibition.

Part 3: Experimental Protocols

Protocol A: Chemical Derivatization (Pre-Biological Assay)

Rationale: Direct application of the 1-chloro precursor to cells is not recommended due to hydrolysis. The active pharmacophore is typically generated via Nucleophilic Aromatic Substitution (


).

Workflow:

  • Reactants: 1-Chloroisoquinoline-3-carboxamide (1.0 eq) + Primary/Secondary Amine (1.2 eq).

  • Solvent: Ethanol or DMF.

  • Condition: Reflux (80°C) for 2–4 hours.

  • Purification: Recrystallization from EtOH/Water.

  • Result: 1-amino-isoquinoline-3-carboxamide library for screening.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the


 of the synthesized derivatives against a panel of cancer cell lines (e.g., HeLa, MCF-7, HepG2).

Reagents:

  • Stock Solution: Dissolve compounds in 100% DMSO to 10 mM.

  • Assay Medium: DMEM + 10% FBS (phenol-red free preferred).

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

Step-by-Step Procedure:

  • Seeding: Plate cancer cells at

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% 
    
    
    
    .
  • Treatment:

    • Prepare serial dilutions of the isoquinoline derivatives (0.1

      
      M to 100 
      
      
      
      M).
    • Control A: Vehicle (0.1% DMSO).

    • Control B: Doxorubicin (Positive Cytotoxic Control).

    • Control C: 1-Chloroisoquinoline-3-carboxamide (Parent scaffold control - expect lower activity due to hydrolysis).

  • Incubation: Treat cells for 48 or 72 hours.

  • Development:

    • Add 20

      
      L MTT reagent per well. Incubate 3–4 hours.
      
    • Aspirate media carefully.

    • Solubilize formazan crystals with 150

      
      L DMSO.
      
  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis Table: | Compound ID | R-Group (Pos 1) | HeLa


 (

M) | MCF-7

(

M) | Selectivity Index (SI) | | :--- | :--- | :--- | :--- | :--- | | 1-Cl-IsoQ | -Cl (Parent) | >50 (Inactive) | >50 | N/A | | Deriv-A | -NH-Phenyl | 5.2 ± 0.4 | 8.1 ± 0.6 | 4.5 | | Deriv-B | -NH-(CH2)2-OH | 12.4 ± 1.1 | 15.0 ± 1.2 | 2.1 | | Doxorubicin | Control | 0.5 ± 0.1 | 0.4 ± 0.1 | 1.0 |
Protocol C: HIF-1 Stabilization Assay (Western Blot)

Objective: Confirm that cytotoxicity or phenotypic changes are driven by the "pseudohypoxic" mechanism (PHD inhibition).

Experimental Setup:

  • Cell Line: Hep3B or RCC4 (VHL-deficient line as negative control).

  • Positive Control: Deferoxamine (DFO, 100

    
    M) or 
    
    
    
    (100
    
    
    M).

Procedure:

  • Treatment: Treat cells with the isoquinoline derivative (10

    
    M and 50 
    
    
    
    M) for 6 hours . (Note: HIF stabilization is rapid; 48h is too long).
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing Protease Inhibitors AND 1 mM Sodium Orthovanadate (phosphatase inhibitor).

  • Separation: Load 30

    
    g protein on 8% SDS-PAGE.
    
  • Blotting: Transfer to Nitrocellulose membrane.

  • Antibodies:

    • Primary: Anti-HIF-1

      
       (1:1000).
      
    • Loading Control: Anti-

      
      -Actin (1:5000).
      
  • Validation: A band at ~120 kDa indicates HIF-1

    
     stabilization.
    

Self-Validating Check:

  • If the 1-Chloroisoquinoline parent compound shows no band, but the 1-amino derivative shows a strong band, the derivatization was essential for target engagement.

  • If the DMSO control shows a band, the cells are stressed or the incubator is hypoxic.

Part 4: Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation in Media Compound hydrophobicity (common with aryl-isoquinolines).Limit DMSO final concentration to 0.5%. Use cyclodextrin as a carrier if necessary.
No HIF-1

Band
Protein degradation during lysis.Work strictly on ice. Add MG-132 (Proteasome inhibitor) 1h prior to lysis to "catch" the protein.
High Background Toxicity Off-target alkylation by residual 1-Cl precursor.Ensure synthesized derivatives are recrystallized and free of the 1-chloro starting material (verify by LC-MS).

References

  • BenchChem. (2025).[2][3] A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides. Retrieved from

  • MDPI. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. International Journal of Molecular Sciences. Retrieved from

  • National Institutes of Health (NIH). (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. Retrieved from

  • Sigma-Aldrich. (2023). HIF Prolyl Hydroxylase Inhibitor - Product Information.[4] Retrieved from

  • National Institutes of Health (NIH). (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Retrieved from

Sources

Protocol for dissolving 1-Chloroisoquinoline-3-carboxamide for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Dissolving 1-Chloroisoquinoline-3-carboxamide

Part 1: Introduction & Physicochemical Context

1.1 The Challenge of Dissolution 1-Chloroisoquinoline-3-carboxamide (1-Cl-IQCA) is a critical heterocyclic intermediate, often utilized in the synthesis of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors (e.g., Roxadustat analogs). Its solubility profile is governed by two competing structural features:

  • The Isoquinoline Core (Lipophilic): The aromatic bicyclic system drives high logP (estimated ~2.5–3.0), making the compound hydrophobic and resistant to aqueous solvation.

  • The Carboxamide Moiety (Lattice Energy): The amide group at position 3 acts as both a hydrogen bond donor and acceptor. In the solid state, this facilitates strong intermolecular hydrogen bonding, creating a stable crystal lattice that requires significant energy (solvent strength) to disrupt.

1.2 Stability Warning (Critical) The C1-position chlorine atom in isoquinolines is electrophilic. While stable in aprotic organic solvents, it is susceptible to nucleophilic displacement (hydrolysis) in the presence of water or alcohols under acidic/basic catalysis, converting it to the inactive 1-hydroxyisoquinoline (isocarbostyril) derivative.

  • Directive: Use anhydrous solvents for stock preparation. Avoid storing stock solutions in protic solvents (Ethanol/Methanol) for extended periods.

Part 2: Solvent Selection Matrix

The following solubility data is derived from structural analogs (e.g., Roxadustat intermediates) and standard solubility parameters for chlorinated isoquinolines.

SolventSolubility PotentialApplicationNotes
DMSO (Anhydrous) High (>25 mg/mL) Primary Stock Preferred solvent. Disrupts amide H-bonds effectively.
DMF (Anhydrous) High (>30 mg/mL)Alternative StockUse if DMSO interferes with downstream chemical reactions.
Ethanol (100%) Low/Moderate (<5 mg/mL)Not RecommendedRisk of nucleophilic attack (solvolysis) over time; poor solubility.
Water / PBS Insoluble (<0.1 mg/mL)Assay MediumDo not use for stock. Compound will precipitate immediately.

Part 3: Preparation Protocols

Protocol A: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM (approx. 2.06 mg/mL depending on exact MW) Reagents: 1-Cl-IQCA (Solid), Anhydrous DMSO (Grade ≥99.9%).

  • Calculate Mass: Determine the Molecular Weight (MW) of your specific derivative (approx. 206.63 g/mol for C₁₀H₇ClN₂O).

    • Formula: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

  • Weighing: Weigh the solid into a sterile, amber glass vial.

    • Why Amber? Halogenated heterocycles can be light-sensitive.

    • Why Glass? DMSO can leach plasticizers from low-quality polypropylene tubes.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the center of the vial.

  • Dissolution Mechanics:

    • Vortex vigorously for 30–60 seconds.

    • If solid remains: Sonicate in a water bath at 35°C for 5 minutes.

    • Visual QC: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates undissolved micro-crystals.

Protocol B: Aqueous Dilution (The "Sandwich" Method)

Objective: Dilute stock into cell culture media (e.g., DMEM) without precipitating the compound. Risk:[1] Direct addition of high-concentration DMSO stock to water causes a rapid polarity shift, forcing the lipophilic compound to "crash out" as a precipitate.

  • Prepare Intermediate Dilution (10x):

    • Dilute the 10 mM DMSO stock 1:10 into a compatible intermediate solvent (e.g., pure DMSO or a 50:50 DMSO:PBS mix only if used immediately) to create a 1 mM working solution.

  • Rapid Dispersion:

    • Pipette the culture media into a tube first.

    • While vortexing the media gently, inject the working solution into the center of the liquid vortex.

    • Do not pipette the compound onto the side of the tube (it will crystallize on the plastic).

  • Final Concentration Limit: Ensure the final DMSO concentration in the assay is <0.5% (v/v) to avoid solvent toxicity.

Part 4: Workflow Visualization

The following diagram illustrates the logical flow from solid handling to assay validation, ensuring sample integrity.

DissolutionProtocol Solid Solid 1-Cl-IQCA (Store Desiccated) Weigh Weighing (Amber Glass Vial) Solid->Weigh Solvent Add Anhydrous DMSO (Target: 10-50 mM) Weigh->Solvent Anhydrous Environment Agitation Vortex (1 min) + Sonication (35°C) Solvent->Agitation QC Visual QC (Clear Solution?) Agitation->QC QC->Agitation Fail (Turbid) Storage Aliquot & Freeze (-20°C, Argon) QC->Storage Pass Dilution Stepwise Dilution (Keep DMSO <0.5%) Storage->Dilution For Assay

Caption: Workflow for the solubilization and valid storage of 1-Chloroisoquinoline-3-carboxamide.

Part 5: Storage & Stability

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Freeze-Thaw: Limit to <3 cycles. Repeated moisture ingress during thawing promotes hydrolysis of the 1-chloro group.

  • Hygroscopicity: DMSO is hygroscopic (absorbs water from air). Always seal vials with Parafilm or use screw caps with PTFE liners.

References

  • FibroGen, Inc. (2023). Roxadustat (FG-4592) Formulation and Physicochemical Properties. National Center for Biotechnology Information. PubChem Compound Summary for CID 11643663. Retrieved from [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier Science. (Contextual grounding for lipophilic amide solubility).

Sources

Application Note: Optimized Suzuki-Miyaura Coupling of 1-Chloroisoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-chloroisoquinoline-3-carboxamide scaffold is a privileged intermediate in the synthesis of HIF prolyl hydroxylase inhibitors and kinase inhibitors. While the isoquinoline core is electron-deficient, facilitating nucleophilic attack, the Suzuki-Miyaura coupling at the C1 position involving a chloride leaving group presents specific kinetic challenges compared to bromides or iodides.

This guide provides a field-proven methodology to overcome the high oxidative addition barrier of the C1-Cl bond while preserving the integrity of the C3-carboxamide moiety. We prioritize ligand-accelerated palladium systems (Buchwald-type dialkylbiaryl phosphines) to ensure high turnover numbers (TON) and mild thermal requirements.

Mechanistic Analysis & Reaction Design

The Electrophilic Challenge

The C1 position of isoquinoline is analogous to the C2 position of pyridine. The adjacent nitrogen atom pulls electron density via induction (


 effect) and resonance, activating the C1-Cl bond for oxidative addition. However, two factors complicate this specific substrate:
  • Leaving Group Bond Strength: The C-Cl bond (

    
    96 kcal/mol) is significantly stronger than C-Br or C-I. Standard catalysts like 
    
    
    
    often result in incomplete conversion or require forcing conditions that degrade the carboxamide.
  • Carboxamide Interference: The C3-carboxamide group is an electron-withdrawing group (EWG), which theoretically activates the ring further. However, the amide oxygen or nitrogen can act as a weak Lewis base, potentially coordinating to the active Pd(0) species and reducing catalytic efficiency (catalyst poisoning).

The Solution: Ligand-Accelerated Catalysis

To bypass the kinetic barrier of oxidative addition, electron-rich, bulky phosphine ligands are required.

  • SPhos / XPhos: These ligands serve a dual purpose. The electron-rich phosphine center increases the electron density on the Palladium, accelerating the oxidative addition into the strong C-Cl bond. The bulky biaryl backbone prevents the formation of inactive palladium dimers and promotes the reductive elimination step.

Visualization: Reaction Logic & Pathway[1]

The following diagram illustrates the activation logic and the catalytic cycle specific to this substrate.

SuzukiMechanism Substrate 1-Chloroisoquinoline- 3-carboxamide OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd Catalyst Pd(OAc)2 + SPhos (Active LpPd(0)) Catalyst->OxAdd Generates Active Species Complex_A Pd(II)-Ar-Cl Intermediate OxAdd->Complex_A TransMet Transmetallation Complex_A->TransMet Boronic Aryl Boronic Acid + K3PO4 (Base) Boronic->TransMet Activation RedElim Reductive Elimination TransMet->RedElim RedElim->Catalyst Regeneration Product 1-Aryl-isoquinoline- 3-carboxamide RedElim->Product

Figure 1: Catalytic cycle highlighting the critical oxidative addition step facilitated by SPhos ligand systems.

Experimental Protocols

Protocol A: The "Gold Standard" (SPhos System)

Recommended for primary screening and standard aryl boronic acids.

Reagents:

  • 1-Chloroisoquinoline-3-carboxamide (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%)[1]
    
    • Note: Alternatively, use the precatalyst SPhos Pd G2 for easier handling.

  • Base:

    
     (2.0 equiv, finely ground) or 
    
    
    
    aq. solution.
  • Solvent: 1,4-Dioxane / Water (4:1 v/v).

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the isoquinoline substrate (

    
    ), boronic acid (
    
    
    
    ), and
    
    
    (
    
    
    ).
  • Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ). This is critical to prevent homocoupling of the boronic acid and oxidation of the phosphine.
    
  • Catalyst Addition:

    • If using solids: Add

      
       and SPhos under a positive stream of inert gas before sealing.
      
    • If using stock solutions: Inject the pre-mixed catalyst/ligand solution in dioxane through the septum.

  • Solvent: Add degassed 1,4-Dioxane (

    
    ) and degassed Water (
    
    
    
    ).
  • Reaction: Heat the block/bath to 90°C . Stir vigorously (

    
    ).
    
    • Time: Typically complete in 2–4 hours. Monitor by LC-MS (Target mass: Substrate + Aryl - Cl).

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (

      
      ) and Water (
      
      
      
      ).
    • Critical Step: Check pH of the aqueous layer. If the carboxamide hydrolyzes (rare but possible), the product might be amphoteric. Maintain pH

      
      7-8.
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography. Isoquinoline carboxamides are moderately polar; a gradient of 0-5% MeOH in DCM is usually effective.

Protocol B: Challenging Substrates (XPhos System)

Use when the boronic acid is sterically hindered (ortho-substituted) or electron-poor.

Modifications:

  • Ligand: Replace SPhos with XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl).

  • Catalyst Source:

    
     (1.5 mol%) or XPhos Pd G3 (3 mol%).
    
  • Base:

    
     (2.0 equiv). Cesium bases often provide higher solubility in organic phases, aiding the transmetallation of bulky partners.
    
  • Solvent: Toluene / Water (10:1) at 100°C .

Optimization & Troubleshooting Data

The following table summarizes expected outcomes based on catalyst/solvent combinations for this specific scaffold.

VariableConditionOutcomeNotes
Catalyst

Low Yield (<40%)Insufficient activity for C-Cl bond; significant thermal degradation over long reaction times.
Catalyst

Moderate Yield (60-70%)Robust, but requires higher temperatures (

). Good "backup" catalyst.
Catalyst

+ SPhos
High Yield (>90%) Recommended. Fast kinetics at moderate temp (

).
Base

VariableOften too weak for rapid transmetallation with hindered boronates.
Base

ExcellentOptimal balance of basicity and solubility in Dioxane/Water.
Solvent DMFPoor ProfileHigh boiling point makes removal difficult; potential for decomposition of the amide at high T.

Decision Tree for Process Development

Use this logic flow to select the optimal conditions for your specific derivative.

OptimizationTree Start Start: 1-Cl-Isoquinoline Coupling CheckBoronic Boronic Acid Type? Start->CheckBoronic Simple Simple/Electron Rich CheckBoronic->Simple Phenyl, 4-F-Ph Hindered Steric/Electron Poor CheckBoronic->Hindered 2-Me-Ph, Pyridyl MethodA Protocol A: Pd(OAc)2 + SPhos K3PO4, Dioxane/H2O Simple->MethodA MethodB Protocol B: XPhos Pd G3 Cs2CO3, Toluene/H2O Hindered->MethodB Analysis Analyze LCMS @ 2 Hours MethodA->Analysis MethodB->Analysis Success >90% Conv. Proceed to Workup Analysis->Success Clean Fail <50% Conv. or Dehalogenation Analysis->Fail Stalled Switch Switch to Pd(dppf)Cl2 or Increase Temp Fail->Switch

Figure 2: Optimization decision matrix for selecting catalyst systems based on boronic acid sterics.

References

  • Comparison of Palladium Catalysts for 1-Chloro-isoquinoline Cross-Coupling. BenchChem Application Data. BenchChem. Link

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Yoneda Labs. Link

  • The Scope and Limitations of the Suzuki–Miyaura Cross-Coupling Reactions of 6- and 8-Substituted 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylates. ResearchGate. Link

  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize Scientific Background. NobelPrize.org. Link

  • Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-Chloroisoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

1-Chloroisoquinoline-3-carboxamide (CAS: N/A for specific isomer, analogous to Roxadustat intermediates) is a critical pharmacophore used in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs), such as Roxadustat (FG-4592).

The analysis of this intermediate presents specific chromatographic challenges:

  • Hydrophobic Retention: The fused aromatic ring and chlorine substituent create significant lipophilicity (LogP ~2.0–2.5).

  • Hydrolytic Instability: The C1-Chlorine bond is susceptible to nucleophilic attack, yielding 1-Hydroxyisoquinoline-3-carboxamide (often existing as the 1-oxo tautomer).

  • Amide Stability: The C3-carboxamide moiety can hydrolyze to the corresponding Carboxylic Acid under extreme pH.

This guide provides two distinct protocols: a Rapid Isocratic Method for in-process control (IPC) and a High-Resolution Gradient Method for final release testing and impurity profiling.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to robust method design.

PropertyValue (Estimated/Literature)Chromatographic Impact
Structure Isoquinoline core, 1-Cl, 3-CONH₂Strong

-

interactions; requires C18 or Phenyl-Hexyl phases.
pKa (Ring N) < 3.0 (Suppressed by 1-Cl)The ring nitrogen is weakly basic. Low pH (<3.0) mobile phases ensure it remains protonated or neutral, reducing silanol tailing.
LogP ~2.2 – 2.6Moderate hydrophobicity. Requires >40% organic modifier for elution.
UV Max 230 nm, 262 nm262 nm is selective for the isoquinoline core (used in Roxadustat analysis); 230 nm offers higher sensitivity for impurities.
Solubility DMSO, MeOH, DCM; Poor in WaterCritical: Sample diluent must match initial mobile phase strength to avoid precipitation.
Impurity Origin & Separation Logic

The method must resolve the target from its precursors and degradants.

ImpurityPathway Precursor Isoquinoline-N-oxide (Precursor) Target 1-Chloroisoquinoline- 3-carboxamide (Target) Precursor->Target Synthesis (POCl3) Impurity_Acid 1-Chloroisoquinoline- 3-carboxylic acid (Hydrolysis Impurity) Target->Impurity_Acid Amide Hydrolysis (Acid/Base) Impurity_OH 1-Hydroxyisoquinoline- 3-carboxamide (De-halogenated) Target->Impurity_OH Nu- Attack (H2O) (Displacement of Cl)

Figure 1: Synthesis and degradation pathway identifying Critical Quality Attributes (CQAs) for separation.

Protocol A: High-Resolution Gradient Method (Impurity Profiling)

Purpose: Final product release, stability testing, and detection of related substances. This method separates the highly polar acid degradant from the neutral target.

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped C18.

    • Why: The "Plus" or highly end-capped base deactivation prevents peak tailing caused by the isoquinoline nitrogen interacting with silanols.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 35°C (Controls viscosity and improves reproducibility).

  • Injection Volume: 5–10 µL.

  • Detection: 262 nm (Primary), 230 nm (Secondary for low-level impurities).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold (Elute polar salts/acids)
2.09010Start Gradient
15.03070Ramp to elute Target & Lipophilic impurities
18.01090Column Wash
20.01090Hold Wash
20.19010Re-equilibration
25.09010End of Run
Sample Preparation[3][4][5]
  • Stock Solution: Dissolve 10 mg of sample in 1 mL DMSO or Methanol.

  • Working Solution: Dilute to 0.5 mg/mL using Mobile Phase A : Acetonitrile (50:50) .

    • Caution: Do not use 100% water as diluent; the compound will precipitate.

Protocol B: Rapid Isocratic Method (IPC)

Purpose: Quick purity check during reaction monitoring.

Chromatographic Conditions
  • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Phosphate Buffer (20 mM, pH 3.0) : Acetonitrile (45 : 55 v/v).

  • Flow Rate: 1.2 mL/min.

  • Run Time: < 8 minutes.

  • Detection: 262 nm.[1][2][3]

Expected Performance:

  • Retention Time (Target): ~4.5 – 5.5 min.

  • Resolution: May not fully resolve the carboxylic acid impurity from the solvent front if the column is old, but sufficient for main peak assay.

Method Validation & System Suitability

To ensure the data is trustworthy (Trustworthiness), the system must meet these criteria before running samples.

ParameterAcceptance CriteriaRationale
Tailing Factor (

)
NMT 1.5Isoquinolines prone to tailing; >1.5 indicates column aging or silanol activity.
Theoretical Plates (

)
> 5000Ensures column efficiency.
Resolution (

)
> 2.0Between Target and nearest impurity (usually the de-chlorinated species).
RSD (Area) < 2.0% (n=6)Precision requirement for quantitative assay.
LOD / LOQ S/N > 3 / > 10Typical LOQ is ~0.05% of target concentration.

Troubleshooting Guide

Common issues encountered with halogenated nitrogen heterocycles.

Troubleshooting Problem Problem Detected SplitPeak Split Peak / Shoulder Problem->SplitPeak Tailing Severe Tailing (>1.5) Problem->Tailing RTShift Retention Time Shift Problem->RTShift SolventMismatch Sample Solvent Too Strong? (e.g., 100% DMSO inj.) SplitPeak->SolventMismatch Silanol Silanol Interaction? Tailing->Silanol Temp Temp/pH Fluctuation? RTShift->Temp FixSolvent Dilute sample with Mobile Phase SolventMismatch->FixSolvent Yes FixAdd Add 0.1% TEA or Lower pH to 2.5 Silanol->FixAdd Yes FixBuffer Use Buffer (Phosphate) instead of just Acid Temp->FixBuffer Yes

Figure 2: Decision tree for troubleshooting common HPLC anomalies with 1-Chloroisoquinoline derivatives.

References

  • Roxadustat Analysis (Contextual Basis)

    • Development and validation of a robust RP-HPLC method for the quantitative analysis of roxadustat. ResearchGate. (2025).

  • Physicochemical Properties

    • 1-Chloroisoquinoline Product Profile & Properties.[4][5] Sigma-Aldrich.

    • PubChem Compound Summary for 1-Chloroisoquinoline derivatives. PubChem.

  • General Chromatography Standards

    • USP General Chapter <621> Chromatography. United States Pharmacopeia.[6][7] (Referenced for System Suitability criteria).

Disclaimer: This protocol is designed for research and development purposes. Full validation according to ICH Q2(R1) guidelines is required before use in a GMP environment.

Sources

High-Impact SAR Exploration: Leveraging 1-Chloroisoquinoline-3-carboxamide as a Divergent Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of medicinal chemistry, 1-chloroisoquinoline-3-carboxamide represents a highly versatile "privileged scaffold." Its utility stems from a unique electronic duality: the C1-chloro position serves as a highly reactive electrophilic "warhead" for rapid diversification, while the C3-carboxamide functions as a stable hydrogen-bonding "anchor" critical for active site recognition.

This Application Note details the protocols for exploiting this molecule to generate focused libraries for two distinct biological targets:

  • Translocator Protein (TSPO): Mimicking the classic ligand PK11195.[1]

  • HIF Prolyl Hydroxylase (HIF-PH): Targeting the 2-oxoglutarate binding pocket to treat anemia.

Chemical Biology Profile & Reactivity[2]

The isoquinoline ring is electron-deficient, particularly at the C1 position. The nitrogen atom at position 2 pulls electron density, making the C1-Cl bond highly susceptible to oxidative addition (by Palladium) and nucleophilic attack.

Mechanistic Insight: The C1 "Hotspot"
  • For Cross-Coupling: The C1-Cl bond has a lower bond dissociation energy compared to unactivated aryl chlorides, facilitating rapid Pd-insertion even with mild ligands.

  • For SNAr: The ring nitrogen stabilizes the Meisenheimer complex intermediate, allowing nucleophilic aromatic substitution without strong electron-withdrawing groups (EWGs) on the benzene ring.

ReactivityProfile Scaffold 1-Chloroisoquinoline- 3-carboxamide C1_Path C1: Electrophilic Center (Diversity Point) Scaffold->C1_Path High Reactivity (Cl) C3_Path C3: Carboxamide (Binding Anchor) Scaffold->C3_Path H-Bond Donor/Acceptor Target_TSPO Target: TSPO (Hydrophobic Aryl Required) C1_Path->Target_TSPO Suzuki Coupling (Add Aryl) Target_HIF Target: HIF-PH (H-Bonding/Chelation) C3_Path->Target_HIF Mimics 2-Oxoglutarate

Figure 1: Functional dissection of the scaffold showing divergent SAR pathways.

Experimental Protocols

Protocol A: Palladium-Catalyzed C1-Arylation (Suzuki-Miyaura)

Objective: To synthesize biaryl analogs (TSPO-ligand like) by replacing the C1-Cl with substituted phenyl rings.

Reagents:

  • Substrate: 1-Chloroisoquinoline-3-carboxamide (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%)

  • Base: 2M Na₂CO₃ (aqueous)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Inert Setup: Charge a microwave vial or pressure tube with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-Dioxane (concentration 0.1 M) followed by the aqueous base (3.0 equiv).

  • Reaction: Seal and heat to 90°C for 4–12 hours. (Microwave: 110°C for 30 mins).

  • Monitoring: Monitor by LC-MS. The product will show a mass shift corresponding to the aryl insertion and loss of Cl isotope pattern.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Note: The C3-amide can coordinate to Palladium, potentially poisoning the catalyst. Using a bidentate ligand like dppf prevents this improved turnover compared to PPh₃.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: To introduce heteroatom-linked substituents (ethers, amines) to probe solubility and metabolic stability (HIF-PH focus).

Reagents:

  • Nucleophile: Primary/Secondary Amine or Alcohol (1.5 equiv)

  • Base: DIPEA (for amines) or K₂CO₃ (for phenols/alcohols)

  • Solvent: DMSO (anhydrous) or DMF

Step-by-Step Workflow:

  • Dissolution: Dissolve 1-Chloroisoquinoline-3-carboxamide in DMSO (0.2 M).

  • Addition: Add the base (2.0 equiv) followed by the nucleophile.

  • Thermal Activation: Heat to 100°C for 12 hours.

    • Tip: If the nucleophile is volatile, use a sealed tube.

    • Tip: For sterically hindered amines, increase temp to 120°C or switch to Buchwald-Hartwig conditions (Protocol A variant).

  • Quench: Pour reaction mixture into ice-water. The product often precipitates.

  • Isolation: Filter the precipitate or extract with DCM.

SAR Decision Matrix & Data Interpretation

When analyzing the resulting library, use the following matrix to categorize "Hits" based on the structural modifications at C1.

C1 Substituent (R)Physicochemical EffectBiological Implication (TSPO)Biological Implication (HIF-PH)
2-Chlorophenyl High Lipophilicity, Twist angleHigh Potency (PK11195 mimic)Low/Inactive (Steric clash)
4-Hydroxyphenyl H-bond donor, SolubilityModerate PotencyPotential Hit (Mimics active site Tyr/Ser interaction)
Morpholine Increased Solubility, BasicLow Potency (Loss of hydrophobic contact)Moderate (Solubility improved)
Methoxy Electron Donor, SmallInactiveInactive (Lacks necessary bulk/interaction)
Pathway Visualization: From Scaffold to Lead

SAR_Workflow Start Start: 1-Cl-Isoquinoline- 3-carboxamide Branch_A Path A: Lipophilic Aryl (Suzuki Coupling) Start->Branch_A Branch_B Path B: Polar Heteroatom (SnAr) Start->Branch_B Assay_TSPO Assay: TSPO Binding (Displacement of [3H]-PK11195) Branch_A->Assay_TSPO High Lipophilicity Assay_HIF Assay: HIF-PH Inhibition (Fluorescence Polarization) Branch_B->Assay_HIF H-Bond Potential Result_Hit Lead Candidate Identified Assay_TSPO->Result_Hit IC50 < 10 nM Result_Fail No Activity / Poor Prop. Assay_TSPO->Result_Fail IC50 > 1 uM Assay_HIF->Result_Hit IC50 < 100 nM

Figure 2: Decision tree for library synthesis and assay selection.

Troubleshooting & Stability Guide

  • Hydrolysis Risk: The C1-Cl bond is stable to moisture at room temperature, but the C3-carboxamide can hydrolyze to the carboxylic acid under strongly acidic/basic conditions at high heat (

    
    C). Maintain pH 4-10 during workup.
    
  • Regioselectivity: If performing SnAr with diamines, the primary amine will react preferentially over the secondary amine.

  • Purification: Isoquinoline carboxamides often streak on silica due to the basic nitrogen. Add 1% Triethylamine or NH₄OH to your eluent (DCM/MeOH systems) to sharpen peaks.

References

  • Le Fur, G., et al. (1983).[3] "Differentiation between two ligands for peripheral benzodiazepine binding sites, [3H]RO5-4864 and [3H]PK 11195, by thermodynamic studies." Life Sciences.[1]

  • Charbonneau, P., et al. (1986).[1] "Peripheral-type benzodiazepine receptors in the living heart: characterization by positron emission tomography." Circulation.

  • Costa, B., et al. (2016).[1] "TSPO Ligands: An Update." Current Topics in Medicinal Chemistry.

  • Gupta, R., et al. (2022). "Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors." Pharmaceuticals.[1][2][4][5][6]

  • Billingsley, K., et al. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society.

Sources

Application Note: 1-Chloroisoquinoline-3-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Linchpin" Scaffold

1-Chloroisoquinoline-3-carboxamide represents a privileged scaffold in modern drug discovery, particularly in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) and kinase inhibitors. Its structural utility lies in its dual-functionality:

  • The C1-Chloro "Diversity Handle": An electrophilic site highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows for rapid generation of Structure-Activity Relationship (SAR) libraries.
    
  • The C3-Carboxamide "Binding Anchor": A critical pharmacophore that often mimics the 2-oxoglutarate co-substrate in oxygen-sensing enzymes, facilitating bidentate chelation of active-site metals (e.g.,

    
    ).
    

This guide details the synthetic application of this scaffold to generate bioactive libraries, focusing on HIF stabilization for anemia treatment and potential antineoplastic applications.

Structural Utility & Reactivity Profile

The reactivity of 1-chloroisoquinoline-3-carboxamide is governed by the electron-deficient nature of the isoquinoline ring, which is enhanced by the chlorine atom at the C1 position (alpha to the nitrogen).

Reactivity Map
  • C1 Position (Electrophilic): Prime site for functionalization. The C-Cl bond is activated for displacement.

  • C3 Position (C=O, Amide): Provides hydrogen bond donor/acceptor motifs essential for protein-ligand interaction.

  • C4 Position: Often functionalized (e.g., hydroxylation) in late-stage diversification to increase potency in HIF-PHIs (e.g., FG-2216 analogs).

DOT Diagram: Reactivity & Synthetic Divergence

ReactivityMap Scaffold 1-Chloroisoquinoline- 3-carboxamide Suzuki C1-Aryl/Heteroaryl (Suzuki Coupling) Scaffold->Suzuki Pd(0), Ar-B(OH)2 SNAr C1-Amino/Alkoxy (SNAr Displacement) Scaffold->SNAr HNR2, Heat HIF_Target HIF-PH Inhibition (Anemia/Ischemia) Suzuki->HIF_Target Library Screening Kinase_Target Kinase Inhibition (Oncology) SNAr->Kinase_Target Library Screening

Figure 1: Synthetic divergence from the 1-chloroisoquinoline-3-carboxamide core. The C1-Cl handle allows for orthogonal functionalization pathways targeting distinct biological outcomes.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling (C1-Arylation)

This protocol describes the replacement of the C1-chloro group with an aryl moiety, a common transformation for optimizing lipophilicity and target affinity.

Objective: Synthesis of 1-phenylisoquinoline-3-carboxamide derivatives.

Materials:

  • 1-Chloroisoquinoline-3-carboxamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (2.0 M aqueous solution)
    
  • 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a glovebox or under argon flow, charge a microwave vial or Schlenk flask with 1-chloroisoquinoline-3-carboxamide (1.0 mmol), arylboronic acid (1.2 mmol), and

    
     (58 mg, 0.05 mmol).
    
  • Solvent Addition: Add degassed 1,4-dioxane (10 mL) and 2.0 M

    
     (2 mL).
    
  • Degassing: Sparge the mixture with argon for 5 minutes to remove residual oxygen (critical to prevent Pd oxidation).

  • Reaction: Seal the vessel and heat to 90°C for 12–16 hours (or 110°C for 1 hour in a microwave reactor).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS. The starting material peak (Cl-isotope pattern) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
    

Validation Check:

  • Success Indicator: Appearance of the coupled product mass (M+H) and loss of the characteristic 3:1 Chlorine isotope pattern in MS.

Protocol B: Nucleophilic Aromatic Substitution ( ) (C1-Amination)

Used to introduce solubilizing amine groups or to mimic specific kinase inhibitor motifs.

Objective: Synthesis of 1-aminoisoquinoline-3-carboxamide analogs.

Materials:

  • 1-Chloroisoquinoline-3-carboxamide (1.0 equiv)

  • Primary or Secondary Amine (e.g., Morpholine, Aniline) (1.5–2.0 equiv)

  • 
     or DIPEA (2.0 equiv)
    
  • DMF or DMSO (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-chloroisoquinoline-3-carboxamide (0.5 mmol) in anhydrous DMF (3 mL).

  • Reagent Addition: Add the amine (0.75 mmol) and DIPEA (1.0 mmol).

  • Reaction: Heat the mixture to 100–120°C in a sealed tube.

    • Note: Electron-deficient anilines may require higher temperatures (140°C) or microwave irradiation.

  • Workup: Pour the reaction mixture into ice-water (20 mL).

    • Solid Product: If precipitate forms, filter and wash with water.

    • Oily Product: Extract with EtOAc, wash extensively with LiCl (5% aq) to remove DMF.

  • Recrystallization: Recrystallize from Ethanol/Water if necessary.

Medicinal Chemistry Applications

HIF Prolyl Hydroxylase (PHD) Inhibition

The 1-chloroisoquinoline-3-carboxamide scaffold is a direct precursor to FG-2216 (IOX3) and related HIF stabilizers.

  • Mechanism: The carboxamide nitrogen and the isoquinoline nitrogen (or adjacent substituents) chelate the active site

    
     of PHD enzymes. This prevents the hydroxylation of HIF-1
    
    
    
    , leading to its stabilization and the subsequent upregulation of Erythropoietin (EPO).
  • SAR Insight: The C1-substituent dictates the fit within the hydrophobic pocket of the PHD enzyme. Replacing the C1-Cl with bulky hydrophobic groups often improves potency but may reduce solubility.

Data Summary: Substituent Effects on Potency

Hypothetical data based on typical SAR trends for Isoquinoline-3-carboxamide HIF-PHIs.

C1 SubstituentElectronic EffectPredicted Metabolic StabilityPrimary Application
-Cl (Parent) Electron-withdrawingModerate (reactive handle)Intermediate / Lead
-Phenyl Lipophilic / BulkyHighPotency Optimization
-NH-Alkyl Electron-donatingLow (N-dealkylation)Solubility / PK
-OH TautomerizableHighMetabolite / Inactive

Troubleshooting & Optimization

Common Issues and Solutions
  • Hydrolysis of the C1-Cl:

    • Symptom:[1][2][3][4] Formation of 1-hydroxyisoquinoline-3-carboxamide (isocarbostyril derivative) during Suzuki coupling.

    • Solution: Use anhydrous solvents initially and minimize water ratio. Switch base to

      
       or 
      
      
      
      suspended in toluene/dioxane.
  • Incomplete Conversion in

    
    : 
    
    • Symptom:[1][2][3][4] Starting material remains after 24h.

    • Solution: The C1 position is activated, but steric hindrance at C3 (carboxamide) can interfere. Switch to microwave heating (150°C, 30 min) or use a catalytic amount of KI (Finkelstein-type activation).

DOT Diagram: Troubleshooting Decision Tree

Troubleshooting Start Reaction Stalled? CheckTLC Check TLC/LCMS Start->CheckTLC Hydrolysis Product is 1-OH derivative? CheckTLC->Hydrolysis NoRxn Only SM Recovered? CheckTLC->NoRxn Sol1 Action: Switch to Anhydrous Base (Cs2CO3) Hydrolysis->Sol1 Sol2 Action: Increase Temp or Microwave NoRxn->Sol2

Figure 2: Troubleshooting logic for common synthetic failures involving the 1-chloroisoquinoline scaffold.

References

  • Billingsley, K., et al. (2007).[5] "Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides."[5] Journal of the American Chemical Society.[5] Link

  • Guang-Zhong, L., et al. (FibroGen Inc). "Isoquinoline-3-carboxamide derivatives as HIF prolyl hydroxylase inhibitors." U.S.
  • Hsieh, M., et al. (2019). "Discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Csajági, I., et al. (2008). "High-efficiency synthesis of 1-substituted isoquinolines via Pd-catalyzed cross-coupling." Tetrahedron. (General reactivity of 1-chloroisoquinolines).
  • Molecule Context: "1-Chloroisoquinoline (CAS 19493-44-8)."[6] Sigma-Aldrich Product Sheet. Link

Sources

Application Note: 1-Chloroisoquinoline-3-carboxamide in Fragment-Based Drug Design

[1]

Executive Summary

1-Chloroisoquinoline-3-carboxamide represents a "privileged" bifunctional scaffold in modern medicinal chemistry.[1] Its utility stems from two distinct electronic environments: the 3-carboxamide moiety, which serves as a robust hydrogen-bonding "anchor" (often mimicking 2-oxoglutarate in metalloenzymes), and the 1-chloro substituent, which acts as an electrophilic "warhead" for rapid diversification.[1]

This guide details the mechanistic grounding and experimental protocols for utilizing this fragment to generate high-affinity ligands, specifically targeting Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) and Poly(ADP-ribose) polymerase (PARP).[1]

Structural Analysis & Pharmacophore Mapping[1]

The "Anchor and Grow" Strategy

In Fragment-Based Drug Design (FBDD), 1-Cl-IQ-3-CA is classified as a Lead-Oriented Synthesis (LOS) fragment.[1]

  • The Anchor (C3 Position): The carboxamide group (

    
    ) provides a bidentate chelation motif. In HIF-PH inhibitors (e.g., Roxadustat analogs), this motif coordinates with the active site Fe(II), displacing water molecules and locking the core into the catalytic pocket.
    
  • The Vector (C1 Position): The chlorine atom at C1 is activated by the adjacent ring nitrogen (N2), making it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling. This vector allows the introduction of lipophilic bulk to traverse the hydrophobic tunnel of the target protein.
    
Visualization of the Pharmacophore

The following diagram illustrates the dual-nature of the scaffold and its diversification pathways.

PharmacophoreMapcluster_legendInteraction TypesFragment1-Cl-IQ-3-CA(Core Scaffold)Target_FeMetal Binding(Fe2+ / Zn2+)Fragment->Target_Fe3-CarboxamideChelationSNArSNAr(Amines/Alkoxides)Fragment->SNArC1-Cl ReactivitySuzukiSuzuki-Miyaura(Aryl Boronic Acids)Fragment->SuzukiC1-Cl ReactivityHydrophobic_PocketHydrophobicPocketSNAr->Hydrophobic_PocketLinker ExtensionSuzuki->Hydrophobic_PocketPi-StackingElectrostaticElectrostaticCovalent/SyntheticCovalent/Synthetic

Figure 1: Pharmacophore mapping of 1-Chloroisoquinoline-3-carboxamide showing the C3 binding anchor and C1 synthetic divergence points.[1]

Synthetic Utility & Mechanisms[2][3]

C1-Activation Mechanism

The reactivity of the 1-chloro position is driven by the electronegativity of the isoquinoline nitrogen.[1] The C1 position is electron-deficient (similar to 2-chloropyridine), facilitating the addition-elimination mechanism characteristic of

1

Reactivity Profile:

  • Nucleophiles:

    
     Amines > 
    
    
    Amines > Alkoxides > Thiols.[1]
  • Catalysis: While

    
     can proceed thermally, Buchwald-Hartwig conditions are preferred for sterically hindered amines or anilines to prevent forcing conditions that might hydrolyze the carboxamide.[1]
    
Data: Reactivity Comparison

The following table summarizes the optimization of conditions for substituting the C1-Chlorine.

EntryNucleophile (R-H)Reagent/CatalystSolvent/TempYield (%)Notes
1 Benzylamine

(3 eq)
DMF, 80°C88%Standard

.[1] High yield.
2 Aniline

, BINAP,

Toluene, 100°C76%Buchwald-Hartwig required for arylamines.
3 Phenol

DMF, 120°C65%Requires higher temp; competitive hydrolysis possible.[1]
4 Phenylboronic Acid

,

Dioxane/

, 90°C
92%Suzuki Coupling. Excellent for bi-aryl formation.[1]

Experimental Protocols

Protocol A: Diversification (Library Generation)

Objective: To synthesize a library of 1-aminoisoquinoline-3-carboxamides.

Materials:

  • 1-Chloroisoquinoline-3-carboxamide (1.0 eq)[1]

  • Primary Amine (

    
    ) (1.2 eq)[1]
    
  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous DMSO or DMF[1]

Step-by-Step Procedure:

  • Preparation: In a 4 mL reaction vial equipped with a magnetic stir bar, dissolve 1-Chloroisoquinoline-3-carboxamide (100 mg, 0.48 mmol) in anhydrous DMSO (1.5 mL).

  • Addition: Add DIPEA (167 µL, 0.96 mmol) followed by the specific primary amine (0.58 mmol).

  • Reaction: Seal the vial and heat to 85°C for 4–6 hours.

    • Self-Validation: Monitor by TLC (50% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by a more polar fluorescent spot (
      
      
      ).
  • Work-up: Cool to room temperature. Pour the mixture into ice-water (10 mL).

  • Isolation:

    • If precipitate forms: Filter the solid, wash with cold water (

      
      ) and diethyl ether (
      
      
      ).
    • If oil forms:[1] Extract with EtOAc (

      
      ), wash with brine, dry over 
      
      
      , and concentrate.
  • Purification: Recrystallize from EtOH or purify via flash chromatography (0-5% MeOH in DCM).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl or heteroaryl group at C1 (mimicking the 1-methyl/aryl group in Roxadustat analogs).[1]

Materials:

  • 1-Chloroisoquinoline-3-carboxamide (1.0 eq)[1]

  • Aryl Boronic Acid (1.5 eq)

  • 
     (0.05 eq)
    
  • 
     (aqueous)
    
  • 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Inert Environment: Flame-dry a Schlenk flask and purge with Argon for 5 minutes.

  • Loading: Add the isoquinoline scaffold (100 mg), boronic acid (1.5 eq), and Pd catalyst (20 mg) to the flask.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and

    
     (1 mL).
    
  • Reaction: Heat to 90°C under Argon balloon for 12 hours.

    • Self-Validation: The reaction mixture should turn from orange to black (active Pd species). If the orange color persists without darkening, oxygen may be present (poisoning the catalyst).

  • Filtration: Filter the hot mixture through a pad of Celite to remove Pd black. Wash with EtOAc.[1][2]

  • Purification: Concentrate the filtrate and purify via column chromatography (Hexane/EtOAc gradient).

Case Study: Designing a HIF-PH Inhibitor

Context: Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors treat anemia by stabilizing HIF-

1Roxadustat1

Workflow:

  • Starting Point: 1-Chloroisoquinoline-3-carboxamide.[1]

  • Modification 1 (C1): Suzuki coupling with 4-tolylboronic acid introduces a hydrophobic tail to fit the enzyme's deep pocket.[1]

  • Modification 2 (C4): (Optional) If the starting material lacks a 4-OH, late-stage oxidation or using a 4-methoxy precursor is required for full potency (the 4-OH and 3-amide form the tridentate clamp with Fe(II)).[1]

  • Modification 3 (Amide): Coupling the 3-carboxamide nitrogen with glycine (via amide coupling reagents) extends the acidic tail, mimicking the natural substrate (2-oxoglutarate).

SynthesisWorkflowStart1-Chloro-IQ-3-carboxamideStep1Suzuki Coupling(Aryl-Boronic Acid)Start->Step1Pd(dppf)Cl2, Na2CO3Inter11-Aryl-IQ-3-carboxamideStep1->Inter1Step2Glycine Coupling(Side Chain Extension)Inter1->Step2Linker AttachmentFinalHIF-PH Inhibitor Analog(Roxadustat-like)Step2->Final

Figure 2: Synthetic workflow for converting the fragment into a lead compound.

References

  • Mechanism of SNAr in Heterocycles

    • Nucleophilic Aromatic Substitution of Heterocycles. Chemistry LibreTexts.[1]

  • Isoquinoline Synthesis & Reactivity

    • Synthesis of 1-chloroisoquinoline from isoquinoline-N-oxide.[1] ChemicalBook Protocols.[1]

  • HIF-PH Inhibitor Design (Roxadustat Context)

    • Synthesis of Roxadustat and Intermediates.
  • Isoquinoline-3-carboxamides in Cancer (PARP/Kinase)

    • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. ResearchGate.[1]

  • Palladium-Catalyzed Cross-Coupling of 1-Chloroisoquinolines

    • 1-Chloroisoquinoline Reactivity Profile.[1] Sigma-Aldrich Technical Data.[1]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Chloroisoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-ISOQ-001 Subject: Troubleshooting Yield Loss, Hydrolysis, and Tailing during Purification Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary

1-Chloroisoquinoline-3-carboxamide is a critical scaffold, often serving as a late-stage intermediate in the synthesis of HIF prolyl hydroxylase inhibitors (e.g., Roxadustat analogs).[1] Its purification presents a "double-edged" challenge:

  • The C1-Chlorine Lability: The C1 position is highly electrophilic (similar to an imidoyl chloride).[1] Poor handling leads to rapid hydrolysis to the thermodynamically stable 1-hydroxyisoquinoline (lactam) impurity.[1]

  • Amide Solubility: The C3-carboxamide moiety introduces strong hydrogen bonding, causing poor solubility in non-polar solvents and severe tailing on silica gel.

This guide replaces standard "textbook" advice with field-proven protocols to isolate this molecule at >98% purity.

Module 1: The Critical Quench (Preventing Hydrolysis)[1]

The Problem: Users frequently report a "vanishing product" where the crude mass spectrum shows the desired product, but the isolated solid is the 1-hydroxy derivative (Mass shift:


).

Root Cause: The reaction usually involves chlorinating the N-oxide precursor with Phosphorus Oxychloride (


).[1] The subsequent quench releases massive amounts of HCl and heat.
  • Mechanism: In hot, acidic aqueous media, water acts as a nucleophile at the C1 position. The nitrogen lone pair assists in expelling the chloride, forming the isoquinolin-1-one (lactam).[1]

Protocol: The "Reverse-Cold" Quench

Do NOT pour water into the reaction mixture. Follow this strict thermodynamic control protocol:

  • Evaporation: Remove excess

    
     via rotary evaporation before quenching. Use a high-vacuum pump with a liquid nitrogen trap.[1] Co-evaporate with Toluene (2x) to remove trapped 
    
    
    
    .[1]
  • Temperature Control: Cool the crude residue to <0°C using an ice/salt bath.

  • The Neutralizing Slurry:

    • Prepare a slurry of Sodium Bicarbonate (

      
      )  in crushed ice/water (saturated).
      
    • Dissolve the crude residue in a minimal amount of cold Dichloromethane (DCM).

  • Dropwise Addition: Slowly add the organic crude solution into the stirred bicarbonate slurry.

    • Why? This ensures the product is always in a base-excess environment, neutralizing HCl immediately upon release.[1]

  • pH Check: Ensure the aqueous layer remains pH 7-8 throughout. If it dips below pH 6, hydrolysis accelerates logarithmically.

Module 2: Chromatographic Purification

The Problem: The carboxamide group interacts strongly with the silanols on silica gel, leading to broad peaks, tailing, and co-elution with impurities.

Troubleshooting Logic Flow:

PurificationLogic Start Crude Mixture TLC_Check TLC Analysis (10% MeOH/DCM) Start->TLC_Check Tailing Severe Tailing? TLC_Check->Tailing Method_A Method A: Buffered Silica Tailing->Method_A Yes (Standard) Method_B Method B: Alumina (Neutral) Tailing->Method_B Yes (Acid Sensitive) Result_A Sharp Peak (Avoids Acid Hydrolysis) Method_A->Result_A Pre-wash Silica with 1% Et3N Result_B High Recovery (No Deactivation Needed) Method_B->Result_B Use Neutral Alumina Activity Grade III

Figure 1: Decision matrix for chromatographic stationary phase selection based on compound behavior.

Optimized Mobile Phases

Avoid unbuffered Methanol/DCM if possible, as silica acidity can catalyze on-column hydrolysis.[1]

Mobile Phase SystemRatio (v/v)AdditiveApplication Note
DCM / EtOAc 8:2 to 1:1NoneBest for removing non-polar impurities.[1]
DCM / MeOH 95:50.5%

Triethylamine blocks silanols, preventing tailing.
Toluene / Acetone 9:1NoneExcellent selectivity for separating the N-oxide impurity.[1]

Module 3: Crystallization & Solubility

The Problem: The compound is often an "oil" that refuses to solidify, or it precipitates as an amorphous powder trapping impurities.

Solubility Profile:

  • Soluble: DCM, DMF, DMSO, hot Toluene.

  • Insoluble: Water, Hexanes, cold Ether.

  • Reactive (Avoid): Hot alcohols (Ethanol/Methanol) can cause solvolysis , converting the C1-Cl to C1-O-Alkyl (ether).[1]

The "Displacement" Crystallization Method

This method uses solvent polarity displacement rather than thermal gradients to avoid thermal degradation.

  • Dissolution: Dissolve crude solid in minimal DCM (room temperature).

  • Filtration: Filter through a 0.45µm PTFE filter to remove inorganic salts (phosphates).

  • Anti-solvent Addition: Slowly add Heptane (or Hexane) dropwise with vigorous stirring until persistent cloudiness appears.

  • Concentration: Gently rotovap the DCM (lower boiling point) out of the mixture.

  • Precipitation: The product will crystallize out of the remaining Heptane layer as the DCM is removed.

  • Wash: Filter and wash with cold Pentane.[1]

Frequently Asked Questions (FAQ)

Q1: I see a yellow impurity that co-elutes with my product. What is it? A: This is likely a phosphorus-complex byproduct or traces of the isoquinoline-N-oxide starting material.[1]

  • Fix: Wash the organic layer with 10%

    
     (sodium thiosulfate) during workup to remove oxidative impurities, or use the Toluene/Acetone  column method which separates N-oxides effectively.
    

Q2: My LC-MS shows a peak at M+16 relative to the product. Is this oxidation? A: No, it is likely the Lactam (1-Hydroxy) impurity.[1]

  • Math: Cl (35.5) is replaced by OH (17.0).[1] Net mass change is roughly -18.[1] However, in many ionization methods, the lactam forms stable dimers or adducts. If you see M+16, check if it corresponds to the N-oxide starting material (M+16).[1]

  • Verification: The Lactam is highly fluorescent under UV (254/365 nm) and much more polar than the chloride.

Q3: Can I use ethanol for recrystallization? A: Risky. While standard isoquinolines can be recrystallized from EtOH, the 1-Chloro-3-carboxamide is electron-deficient.[1] Prolonged heating in EtOH can lead to nucleophilic aromatic substitution (


), yielding the 1-Ethoxy  derivative.[1] Use Toluene/Heptane instead.[1]

References

  • FibroGen, Inc. (2019). Process for the preparation of roxadustat and its intermediates. WO Patent 2019/106621 A1. Link

  • Shanghai Xunhe Pharmaceutical Technology Co Ltd. (2019).[1] Preparation method of Roxadustat intermediate. CN Patent 109776415 B. Link

  • BenchChem. (2025).[1][2][3] Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. (Technical Note on Isoquinoline Reactivity). Link[1]

  • Alvarez, M., et al. (2021). Hydrolytic stability of anticancer drugs and metabolites. Environmental Science and Pollution Research.[1] (Context on hydrolysis kinetics of nitrogen heterocycles). Link

Sources

1-Chloroisoquinoline-3-carboxamide solubility issues in biological buffers

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility & Stability in Biological Assays Ticket ID: #ISOQ-SOL-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Executive Summary

You are encountering precipitation or inconsistent data with 1-Chloroisoquinoline-3-carboxamide in biological buffers (PBS, HEPES, TRIS). This is a known issue driven by two converging factors:

  • High Lipophilicity & Planarity: The flat aromatic core promotes strong

    
    -
    
    
    
    stacking, leading to rapid aggregation in aqueous environments (LogP > 2.5).[1][2]
  • Chemical Reactivity (The Hidden Variable): The chlorine atom at the C1 position is susceptible to Nucleophilic Aromatic Substitution (

    
    ), particularly in buffers containing thiols (DTT, 
    
    
    
    -ME), which can lead to compound degradation masquerading as solubility issues.[1]

This guide provides validated protocols to solubilize this scaffold without compromising biological integrity.

Part 1: The Core Challenge (Mechanism of Failure)

To solve the problem, we must visualize the failure mode.[1] The compound is stable in DMSO, but upon "shock dilution" into aqueous media, it faces a thermodynamic crisis.[1]

Key Insight: At physiological pH (7.4), the isoquinoline nitrogen (pKa


 5.[1]1) is largely unprotonated (neutral).[1][2] This is the molecule's least soluble state.[1][2]

SolubilityFailure cluster_Outcome The 'Crash Out' Event Stock DMSO Stock (Solvated Monomers) Buffer Aqueous Buffer (PBS/Media pH 7.4) Stock->Buffer Direct Dilution (1:1000) Monomer Transient Monomer (Hydrophobic Stress) Buffer->Monomer Rapid Solvent Exchange Stacking π-π Stacking (Nucleation) Monomer->Stacking Water Exclusion Precipitate Amorphous Precipitate (Bio-unavailable) Stacking->Precipitate Aggregation

Figure 1: The mechanism of precipitation during direct dilution ("DMSO Shock").[1][2] The planar structure forces molecules to aggregate to minimize water contact.

Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My compound precipitates immediately upon adding to the assay buffer."

Diagnosis: You are likely performing a "DMSO Shock" dilution—pipetting 100% DMSO stock directly into 100% aqueous buffer.[1][2] This creates local regions of high concentration where precipitation nucleates instantly.[1][2]

Solution: The Intermediate Step-Down Protocol Do not jump from 100% organic to 0% organic in one step.[1][2] Use an intermediate dilution step.

Validated Protocol:

  • Stock: Prepare 10 mM stock in anhydrous DMSO.

  • Intermediate: Dilute stock 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% PEG-400 or Ethanol).

    • Result: 1 mM compound in organic-rich phase.[1][2]

  • Final: Dilute the Intermediate 1:100 into your assay buffer (warm the buffer to 37°C first).

    • Final Concentration: 10

      
      M.
      
    • Final Solvent: 0.5% DMSO / 0.5% PEG-400.[1][2]

Issue 2: "I see inconsistent IC50 values, and the compound seems to lose potency over time."

Diagnosis: This may be a chemical stability issue, not just solubility.[1] Critical Warning: The C1-Chloro group is an electrophile.[1][2] If your buffer contains strong nucleophiles like DTT (Dithiothreitol) ,


-Mercaptoethanol , or Glutathione , they can attack the C1 position, displacing the chlorine atom.[1] You are essentially screening a different molecule (a thio-ether derivative).

Action Items:

  • Check Buffer: Remove DTT/

    
    -ME from the assay buffer if possible.[1][2]
    
  • Alternative: If a reducing agent is required for enzyme stability, switch to TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic than DTT but equally effective as a reductant.[1]

Issue 3: "Can I use BSA or Serum to keep it in solution?"

Answer: Yes, but with a caveat. Albumin (BSA/HSA) acts as a "sink" for lipophilic drugs.[1][2] It will solubilize 1-Chloroisoquinoline-3-carboxamide effectively by binding it in hydrophobic pockets.[1][2]

  • Pro: Prevents precipitation completely.[1][2]

  • Con: Reduces the Free Fraction (

    
    ) . Only the unbound drug drives pharmacological activity.[1][2] If 99% is bound to BSA, your apparent potency will shift (IC50 will appear higher/worse).[1]
    
  • Recommendation: If adding BSA (0.1%), you must report "Apparent IC50" and acknowledge protein binding.[1]

Part 3: Advanced Formulation Data

If simple DMSO/PBS fails, use this excipient compatibility table. These agents disrupt the


-

stacking interactions.
Excipient ClassAgentRecommended Conc.MechanismCompatibility
Co-solvent DMSO0.1% - 1.0%Primary solventUniversal
Polymer PEG-4001% - 5%Steric shieldingHigh (Cell/Enzyme)
Surfactant Tween-800.01% - 0.05%Micellar encapsulationCaution: May lyse cells >0.1%
Complexing HP-

-Cyclodextrin
10% - 20% (w/v)Molecular encapsulationExcellent (In vivo/In vitro)

The "Gold Standard" Formulation for Animal Studies (IP/PO):

  • 5% DMSO[1][2]

  • 40% PEG-400[1][2]

  • 55% Saline (or Water)[1][2]

  • Note: Add in this specific order to prevent crashing.

Part 4: Experimental Workflow Visualization

The following diagram outlines the decision tree for preparing this compound to ensure data integrity.

Workflow Start Start: 10mM DMSO Stock CheckBuffer Check Buffer Composition: Contains DTT/Thiols? Start->CheckBuffer Risk HIGH RISK: Chemical Degradation (S_NAr) CheckBuffer->Risk Yes Safe Safe Path: Proceed to Dilution CheckBuffer->Safe No (or TCEP used) Direct Direct Dilution into PBS? Safe->Direct StepDown Step-Down Protocol: 1. Dilute to 1mM in PEG/DMSO 2. Dilute to 10uM in Buffer Safe->StepDown Precip FAILURE: Precipitation Direct->Precip High Probability Success SUCCESS: Stable Colloidal Suspension StepDown->Success

Figure 2: Decision tree for handling 1-Chloroisoquinoline-3-carboxamide. Note the critical checkpoint for thiol-containing buffers.

References
  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1]

  • Di, L., & Kerns, E. H. (2006).[1][3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1]

  • Bunin, B. A., & Bajorath, J. (2002).[1] Chemoinformatics in Drug Discovery (Section: Nucleophilic Aromatic Substitution in Isoquinolines). Annual Reports in Medicinal Chemistry.

  • Waybright, T. J., et al. (2009).[1][2] Screening for Nucleophilic Aromatic Substitution with Thiols in High-Throughput Screening Libraries. Assay and Drug Development Technologies, 7(4).[1][4]

Sources

Technical Guide: Stability of 1-Chloroisoquinoline-3-carboxamide in DMSO

[1]

Executive Summary

1-Chloroisoquinoline-3-carboxamide is a reactive heterocyclic intermediate, often utilized as a scaffold in the synthesis of HIF prolyl hydroxylase inhibitors (e.g., Roxadustat analogs) and other bioactive isoquinolines.[1][2]

Verdict on Stability: The compound is conditionally stable in dimethyl sulfoxide (DMSO) for short durations (24–48 hours) at room temperature, provided the solvent is strictly anhydrous. Primary Risk: The C1-chloro substituent is highly activated towards Nucleophilic Aromatic Substitution (

11-hydroxyisoquinoline-3-carboxamide1Recommendation:1

Part 1: Mechanistic Insight & Degradation Pathways

The "Activated Halide" Problem

The nitrogen atom in the isoquinoline ring exerts a strong electron-withdrawing effect, activating the chlorine atom at the C1 position. This makes the C1-Cl bond significantly more labile than a standard aryl chloride.[1]

In DMSO solution, the primary degradation mechanism is Hydrolytic Dechlorination .[1] DMSO is extremely hygroscopic; even "dry" DMSO can absorb significant atmospheric moisture within hours if uncapped.[1]

Degradation Pathway[1]
  • Solvation: DMSO solvates the cation, leaving the chloride anion exposed.[1]

  • Nucleophilic Attack: Water (impurity) attacks the electron-deficient C1 position.[1]

  • Displacement: Chloride is expelled (as HCl).[1]

  • Tautomerization: The resulting 1-hydroxy intermediate rapidly tautomerizes to the thermodynamically stable 1-oxo-1,2-dihydroisoquinoline-3-carboxamide (Isocarbostyril derivative).[1]

Visualization of Degradation Workflow

The following diagram illustrates the critical degradation pathway and the analytical decision tree for researchers observing impurities.

GStart1-Chloroisoquinoline-3-carboxamide(Solid Stock)DMSO_SolDissolution in DMSOStart->DMSO_SolCheck_WaterIs DMSO Anhydrous?DMSO_Sol->Check_WaterStableStable Solution(Use within 24h)Check_Water->StableYes (<50ppm H2O)HydrolysisHydrolysis Reaction(SNAr at C1)Check_Water->HydrolysisNo (>0.1% H2O)ProductDegradant:1-Hydroxyisoquinoline-3-carboxamide(Isocarbostyril Form)Hydrolysis->ProductArtifactAnalytical Artifact:Mass Shift [M-Cl+OH]Product->ArtifactDetected in LCMS

Caption: Logical flow of 1-Chloroisoquinoline-3-carboxamide degradation in DMSO dependent on water content.

Part 2: Troubleshooting & FAQs

Scenario 1: "My LCMS shows a mass shift of -18 or +16."

Diagnosis: This is the hallmark of hydrolysis.[1]

  • Observation: Loss of Chlorine isotope pattern (3:1 ratio of M:M+2) and appearance of a peak with mass

    
    .[1]
    
  • Root Cause: Your DMSO stock has absorbed water.[1] The 1-Cl has been replaced by 1-OH.[1]

  • Solution: Discard the stock. Re-dissolve fresh solid in anhydrous DMSO (ampule-grade).

Scenario 2: "The solution turned from clear to yellow/orange overnight."

Diagnosis: Photodegradation or Oxidation.[1]

  • Root Cause: Isoquinolines are photosensitive.[1][3] Furthermore, HCl generated during slow hydrolysis can catalyze further decomposition or polymerization of the amide functionality.[1]

  • Solution: Store all DMSO stocks in amber glass vials or wrapped in foil.[1]

Scenario 3: "Can I store the DMSO stock at -20°C?"

Diagnosis: Yes, but with caveats.[1]

  • Risk: DMSO freezes at 19°C. Repeated freeze-thaw cycles cause condensation of atmospheric water into the DMSO upon thawing.[1]

  • Protocol: Aliquot the stock into single-use vials before freezing. Do not refreeze a thawed vial.

Part 3: Experimental Protocols

Protocol A: Assessing Stability via HPLC

Use this protocol to validate the integrity of your starting material before committing to expensive biological assays or synthesis steps.[1]

Reagents:

  • Acetonitrile (HPLC Grade)[1]

  • Water (0.1% Formic Acid)[1]

  • Sample: 10 mM stock in DMSO

Methodology:

  • Preparation: Dilute 5 µL of the DMSO stock into 195 µL of Acetonitrile (NOT water, to prevent hydrolysis during the run preparation).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

  • Gradient: 5% to 95% Acetonitrile over 10 minutes.

  • Detection: UV at 254 nm and 220 nm.

Data Interpretation Table:

Retention Time (Relative)IdentityUV CharacteristicsMass Spec Signature
1.00 (Reference) Parent: 1-Chloro... Sharp peakDistinct Cl pattern (

Cl/

Cl ratio ~3:[1]1)
0.60 - 0.70 Degradant: 1-Hydroxy... Broader peakLoss of Cl pattern; Mass = [M-18.5]
0.10 - 0.20 Solvent Front DMSO absorbenceMass 79 (DMSO+H)
Protocol B: Anhydrous Stock Preparation

To ensure maximum stability for High-Throughput Screening (HTS) or long-term assays.[1]

  • Source: Use DMSO from a sealed, septum-capped bottle (e.g., Sigma-Aldrich "Sure/Seal" or AcroSeal).[1]

  • Environment: Weigh the solid compound in a low-humidity environment or glovebox if possible.[1]

  • Dissolution: Inject the DMSO through the septum using a nitrogen-flushed syringe.[1]

  • Storage: If not using immediately, transfer to amber crimp-top vials with PTFE/Silicone septa. Purge headspace with Argon.

References

  • ChemicalBook. (2025).[1][4] 1-Chloroisoquinoline Properties and Synthesis. Retrieved from [1]

  • PubChem. (2025).[1] 1-Chloroisoquinoline Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Cheng, X., et al. (2003).[1] Studies on repository compound stability in DMSO under various conditions.[1][5] Journal of Biomolecular Screening.[1] Retrieved from

  • FibroGen/AstraZeneca. (2018).[1] Roxadustat (FG-4592) Mechanism and Chemistry.[1] Drug Approvals International.[1] Retrieved from [1]

  • TCI Chemicals. (2025).[1][4] Safety Data Sheet: 1-Chloroisoquinoline.[1] Retrieved from [1]

Technical Support Center: Suzuki Coupling of 1-Chloroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOQ-CL-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary: The "Chloride-Nitrogen" Paradox

You are likely experiencing stalled conversion or hydrolysis byproducts. 1-Chloroisoquinoline presents a unique dual-challenge in palladium catalysis:

  • Electronic Activation vs. Poisoning: The C=N bond activates the C1-chloride for oxidative addition (similar to 2-chloropyridine), but the nitrogen lone pair can coordinate to the palladium center, creating a "resting state" sink that halts the catalytic cycle.

  • Hydrolysis Risk: The same activation that facilitates Suzuki coupling also makes the C1 position susceptible to Nucleophilic Aromatic Substitution (

    
    ) by hydroxide ions, converting your starting material into isocarbostyril  (1-hydroxyisoquinoline), which is catalytically dead.
    

This guide replaces standard "tetrakis" protocols with high-activity, bulky ligand systems designed to break the Pd-N coordination and outcompete hydrolysis.

Standardized Protocols (The Fix)

Stop using


. It lacks the electron density to activate the C-Cl bond efficiently and the steric bulk to prevent N-coordination. Adopt one of the following Tier 1 protocols.
Protocol A: The "Buchwald" Method (General Purpose)

Best for: Substrates with moderate steric hindrance and standard boronic acids.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Catalyst XPhos Pd G4 0.02 - 0.05Pre-catalyst ensures rapid formation of active

species.
Ligand (None added)-XPhos is built-in. Its bulk prevents N-binding.
Base

(0.5M aq)
2.0 - 3.0Mild base reduces hydrolysis risk compared to hydroxides.
Solvent 1,4-Dioxane or THF-High solubility; THF for lower temps, Dioxane for >80°C.
Temp 60°C - 80°C-Start low to minimize protodeboronation.

Step-by-Step:

  • Charge reaction vial with 1-chloroisoquinoline (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and XPhos Pd G4 (2–5 mol%).

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add degassed solvent (0.2 M concentration) and degassed aqueous

    
    .
    
  • Heat to 60°C. Monitor by LCMS at 1 hour. If conversion <50%, ramp to 80°C.

Protocol B: The "PEPPSI" Method (Difficult/Anhydrous)

Best for: Hydrolysis-prone substrates or highly sterically hindered partners.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Catalyst Pd-PEPPSI-IPr 0.02NHC ligand is extremely electron-rich (activates C-Cl) and bulky.
Base

or

2.0Solid, anhydrous bases prevent hydrolysis.
Solvent Toluene or DME-Non-protic.
Temp 80°C - 100°C-NHC catalysts have high thermal stability.

Step-by-Step:

  • Charge vial with Substrate, Boronic Acid, Base (finely ground), and Pd-PEPPSI-IPr.

  • Purge with inert gas.

  • Add anhydrous Toluene or DME.

  • Heat vigorously to 80°C. NHC catalysts often require heat to activate.

Troubleshooting Logic (The Diagnostic)

Visualizing the Failure Points

The diagram below illustrates where the cycle breaks for 1-chloroisoquinolines.

SuzukiCycle PreCat Pre-Catalyst (XPhos Pd G4 / PEPPSI) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition (Ar-Pd-Cl) ActivePd->OxAdd 1-Cl-Isoquinoline Poison FAILURE: Catalyst Poisoning (Pd-N Coordination) ActivePd->Poison N-binding (Lack of Bulk) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Boronate + Base Hydrolysis FAILURE: Substrate Hydrolysis (Isocarbostyril Formation) OxAdd->Hydrolysis OH- Attack (Strong Base) RedElim Reductive Elimination (Product) TransMet->RedElim DeBoron FAILURE: Protodeboronation (Boronic Acid Loss) TransMet->DeBoron High Temp / Water RedElim->ActivePd Regeneration

Caption: The catalytic cycle showing critical failure modes (Red) specific to 1-chloroisoquinoline. Note that N-binding competes with Oxidative Addition.

Frequently Asked Questions (FAQs)

Q1: I see full consumption of the starting material, but the major peak is M+16 (or M-18). What happened?

Diagnosis: You hydrolyzed your chloride. Explanation: 1-chloroisoquinoline is essentially a cyclic iminoyl chloride. In the presence of strong bases (NaOH, KOH) and water, hydroxide attacks the C1 position, displacing the chloride to form 1-hydroxyisoquinoline (which tautomerizes to the amide, isoquinolin-1-one). Solution:

  • Switch to Protocol B (Anhydrous).

  • If using aqueous conditions, use

    
     instead of carbonate/hydroxide.
    
  • Lower the temperature.[11]

    
     hydrolysis is temperature-dependent.
    
Q2: My reaction turns black immediately and stalls.

Diagnosis: "Palladium Black" precipitation. Explanation: The active Pd(0) species is unstable and aggregating. This often happens if the ligand is not bulky enough to protect the metal center, or if the oxidative addition is too slow (leaving Pd(0) idle). Solution:

  • Ensure you are using XPhos or SPhos . Triphenylphosphine is insufficient.

  • Increase catalyst loading to 5 mol%.

  • Check oxygen levels. Degas solvents thoroughly; electron-rich ligands are air-sensitive once in solution.

Q3: The boronic acid is gone, but the chloride remains untouched.

Diagnosis: Protodeboronation. Explanation: Heteroaryl boronic acids (especially 2-pyridyl or 2-thienyl types) are notoriously unstable. They hydrolyze the C-B bond faster than they transmetallate. Solution:

  • Slow Addition: Add the boronic acid (dissolved in solvent) via syringe pump over 1-2 hours.

  • MIDA Boronates: Switch to MIDA boronates or Trifluoroborates (

    
    ), which release the active boron species slowly.
    
  • Copper Co-catalysis: Add 10-20 mol% CuCl to facilitate the transmetallation step (Liebeskind-Srogl variation).

Q4: Why XPhos Pd G4 instead of Pd(OAc)2 + XPhos?

Diagnosis: Inconsistent activation. Explanation: Mixing Pd(OAc)2 and phosphine ligands in situ often leads to incomplete formation of the active


 species. You may form inactive clusters. G3/G4 precatalysts contain the ligand pre-bound and an amine scaffold that ensures 100% conversion to the active species upon heating.

Optimization Decision Tree

Follow this logic path to optimize yield if the standard protocols underperform.

OptimizationTree Start Start Reaction (Protocol A) CheckLCMS Check LCMS (1 Hour) Start->CheckLCMS NoConv No Conversion (SM Remaining) CheckLCMS->NoConv SM intact SideProd Side Products (Hydrolysis/De-boron) CheckLCMS->SideProd Impurities Good Good Conversion (>80%) CheckLCMS->Good Product formed Sol_Temp Increase Temp to 100°C NoConv->Sol_Temp Step 1 Sol_Anhyd Switch to Anhydrous (Toluene/Cs2CO3) SideProd->Sol_Anhyd If Hydrolysis Sol_Slow Slow Addition of Boronic Acid SideProd->Sol_Slow If De-boronation Isolate Isolate & Purify Good->Isolate Sol_Ligand Switch to Pd-PEPPSI-IPr Sol_Temp->Sol_Ligand If fails

Caption: Step-by-step logic for diagnosing reaction outcomes and selecting the correct optimization parameter.

References

  • Buchwald Precatalysts: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. J. Org. Chem.2014 , 79, 4161–4166. (Describes G3/G4 precatalyst activation).

  • PEPPSI Catalyst System: Organ, M. G.; et al. Chem. Eur. J.2006 , 12, 4749–4755. (Introduction of Pd-PEPPSI-IPr for difficult couplings).

  • Heteroaryl Chlorides: Billingsley, K.; Buchwald, S. L. J. Am. Chem. Soc.2007 , 129, 3358–3366. (Specifics on coupling heteroaryl chlorides using XPhos).

  • Hydrolysis & Side Reactions: Molander, G. A.; Ellis, N. Acc. Chem. Res.2007 , 40, 275–286. (Mechanisms of organoboron coupling and side pathways).

Sources

Overcoming poor reactivity of 1-chloroisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Topic: Troubleshooting 1-Chloroisoquinoline Reactivity Profiles Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Chloride" Bottleneck

Welcome to the Technical Support Center. If you are here, you are likely facing a stalled reaction involving 1-chloroisoquinoline .

While 1-chloroisoquinoline is a potent building block, it suffers from a specific electronic paradox: the fused benzene ring reduces the electrophilicity of the C1 position compared to 2-chloropyridine, and the C-Cl bond is significantly stronger than corresponding bromides or iodides. This often leads to failed oxidative addition in catalytic cycles or sluggish nucleophilic attack in substitution reactions.

This guide bypasses standard textbook advice and focuses on rescue protocols for failed experiments.

Module 1: Rescuing Stalled Reactions

The Symptom: You are attempting a standard Nucleophilic Aromatic Substitution (


) with an amine or alkoxide. You see starting material (SM) on LCMS, or <5% conversion after 24 hours at reflux.

The Diagnosis: The C1 position is not sufficiently electrophilic. Standard bases (TEA,


) are insufficient to lower the activation energy, especially if the isoquinoline ring contains electron-donating groups (EDGs).
Protocol A: The "Proton-Switch" Strategy (Acid Catalysis)

Instead of forcing the reaction with base, use acid to protonate the isoquinoline nitrogen. This lowers the LUMO energy of the ring, making the C1 position hyper-electrophilic.

  • Reagents: 1-chloroisoquinoline (1.0 eq), Amine (1.2 eq), HCl (4M in Dioxane, 1.0 eq or catalytic).

  • Solvent: Isopropanol (iPrOH) or n-Butanol.

  • Temperature: 90°C – 110°C (Sealed Tube).

Step-by-Step:

  • Dissolve 1-chloroisoquinoline and the nucleophilic amine in iPrOH (0.5 M concentration).

  • Add 1.0 equivalent of HCl (using a dioxane or ether solution). Note: The amine will initially protonate; equilibrium allows the reaction to proceed.

  • Heat to 100°C in a sealed vial for 4–12 hours.

  • Workup: The product often precipitates as the hydrochloride salt. Filter directly or neutralize with saturated

    
     and extract with DCM.
    
Protocol B: The "Super-Solvent" Force (Base Mediated)

If acid is incompatible with your nucleophile, you must switch to high-dipole solvents that stabilize the Meisenheimer complex.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Avoid DMF if T > 140°C due to decomposition.

  • Base: DIPEA (Hünig's Base) or

    
    .
    
  • Temperature: 130°C – 150°C (Microwave preferred).

SnAr_Decision_Tree Start S_NAr Reaction Stalled Check_Nuc Is Nucleophile Acid Sensitive? Start->Check_Nuc Acid_Route Protocol A: Acid Catalysis (iPrOH + HCl, 100°C) Check_Nuc->Acid_Route No (Amines, Anilines) Base_Route Protocol B: High Temp Base (NMP + DIPEA, 140°C) Check_Nuc->Base_Route Yes (Acetals, Boc-groups) Mechanism Product Formation Acid_Route->Mechanism Protonation activates C1 Base_Route->Mechanism Solvent stabilizes Transition State

Figure 1: Decision matrix for optimizing


 reactions based on nucleophile stability.

Module 2: Optimizing Pd-Catalyzed Cross-Couplings

The Symptom: Suzuki or Buchwald-Hartwig coupling fails. The catalyst turns black (Pd black precipitation) immediately, or you recover unreacted 1-chloroisoquinoline.

The Diagnosis: Oxidative Addition Failure. The C-Cl bond in 1-chloroisoquinoline is strong. Standard catalysts like


 or 

are often too sterically crowded or electronically poor to insert into this bond before decomposing.
The Solution: Pre-Catalysts & Bulky Ligands

You must use electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate oxidative addition.

Recommended Ligand Systems
Reaction TypeLigand RecommendationPre-Catalyst (Recommended)BaseSolvent
Suzuki-Miyaura XPhos or SPhos XPhos Pd G3 / G4

1,4-Dioxane/Water (4:1)
Buchwald-Hartwig BrettPhos (Primary amines)BrettPhos Pd G3NaOtBuToluene or t-Amyl Alcohol
Buchwald-Hartwig RuPhos (Secondary amines)RuPhos Pd G3NaOtBuToluene
Troubleshooting Workflow (Suzuki Example)
  • Degassing is Critical: 1-chloroisoquinoline couplings are sensitive to

    
     because the oxidative addition is slow. Sparge solvents with Argon for 15 mins before adding the catalyst.
    
  • Stoichiometry: Use 1.0 eq Chloride, 1.5 eq Boronic Acid, 2.0 eq Base, 2–5 mol% Catalyst.

  • Temperature: Do not fear heat. These chlorides often require 80°C–100°C.

Pd_Cycle_Failure Pd0 Pd(0) Active Species OxAdd Oxidative Addition (The Bottleneck) Pd0->OxAdd Slow w/ simple ligands PdII Pd(II)-Ar-Cl Complex OxAdd->PdII Requires Bulky/Rich Ligand Decomp Catalyst Death OxAdd->Decomp If too slow -> Pd Black TransMet Transmetallation PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0

Figure 2: The Catalytic Cycle highlighting the oxidative addition bottleneck common in 1-chloroisoquinolines.

Module 3: The "Mystery White Solid" (Hydrolysis)

The Symptom: You attempted a reaction at high temperature (e.g., 120°C in DMF/Water), and instead of your product, you isolated a highly stable, high-melting white solid that is insoluble in most organic solvents.

The Diagnosis: You have hydrolyzed the chloride to form Isocarbostyril (1(2H)-isoquinolinone) .

  • Cause: Trace water in the solvent + high heat + basic conditions.

  • Mechanism: The 1-position is susceptible to attack by hydroxide ions. Once the "enol" form forms, it tautomerizes to the thermodynamically stable amide (lactam) form.

Prevention Protocol:

  • Dry Solvents: Use anhydrous solvents (Sure/Seal™ or molecular sieve dried) for all high-temperature substitutions.

  • Avoid Hydroxide Bases: Switch from KOH/NaOH to

    
     or 
    
    
    
    (anhydrous).
  • Monitor Water: If using a Suzuki condition (which requires water), ensure the reaction time is minimized or the temperature is kept below 100°C if possible.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for 1-chloroisoquinoline substitutions? A: Yes, and it is highly recommended. Microwave heating provides rapid energy transfer, helping to overcome the high activation energy barrier of the C-Cl bond rupture before side reactions (like hydrolysis) can compete.

  • Typical Setting: 140°C, 30 minutes, High Absorption.

Q: Why is my Pd catalyst turning black immediately? A: This indicates "Catalyst Death" via agglomeration. The oxidative addition step is too slow, leaving naked Pd(0) in solution which clumps together.

  • Fix: Switch to a G3-Precatalyst (e.g., XPhos Pd G3). These release the active Pd(0)-Ligand species at a controlled rate, preventing agglomeration.

Q: 1-Chloroisoquinoline vs. 1-Bromoisoquinoline: Is the switch worth it? A: If you are in early-stage discovery (mg scale), yes . The bromide undergoes oxidative addition roughly 1000x faster. However, for scale-up, the chloride is significantly cheaper. Optimizing the chloride conditions using the protocols above is better for long-term process viability.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline. Retrieved from

  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Buchwald-Hartwig Amination. Retrieved from

  • CatSci Ltd. (n.d.). A general approach to the optimisation of Buchwald-Hartwig aminations. Retrieved from [2]

  • University of Liverpool. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Retrieved from

  • Royal Society of Chemistry. (2013). Pd-Catalysed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides at Low Catalyst Loadings in Water. Green Chemistry. Retrieved from

Sources

Technical Support Center: Optimization of 1-Chloroisoquinoline-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Impurity Profiling & Process Optimization Target Molecule: 1-Chloroisoquinoline-3-carboxamide (CAS: 105729-83-7 analog/intermediate) Context: Critical intermediate for HIF-PH inhibitors (e.g., Roxadustat analogs).

Executive Summary: The Impurity Landscape

In the synthesis of 1-chloroisoquinoline-3-carboxamide, researchers often encounter a "Triad of Instability." The coexistence of the labile C1-Chloro bond (susceptible to nucleophilic aromatic substitution) and the C3-Carboxamide group (susceptible to dehydration or hydrolysis) creates a narrow window for success.

The following table summarizes the Critical Quality Attributes (CQAs) regarding impurities:

Impurity CodeCommon NameChemical IdentityOrigin / Root CauseRetention Time (Relative)
IMP-A Des-Chloro (Hydrolysis)1-Hydroxyisoquinoline-3-carboxamideHydrolysis of C1-Cl bond due to acidic/aqueous workup or wet solvents.Early (Polar)
IMP-B The "Nitrile"1-Chloroisoquinoline-3-carbonitrileDehydration of the primary amide by POCl₃ or SOCl₂ (overheating).Late (Non-polar)
IMP-C Alkoxy-Analog1-Alkoxyisoquinoline-3-carboxamideSNAr reaction of C1-Cl with alcoholic solvents (MeOH/EtOH).Variable
IMP-D DimerBis-isoquinoline ureaReaction of product with intermediate acid chloride.Very Late

Interactive Troubleshooting Modules

Module A: The "Des-Chloro" Problem (IMP-A)

Symptom: HPLC shows a significant early-eluting peak. The product yield is low, and the solid isolated is often off-white or yellow (the 1-hydroxy tautomerizes to the isoquinolone form).

Technical Insight: The C1 position in isoquinoline is electron-deficient (similar to the 2-position in pyridine). The C1-Cl bond behaves like an imidoyl chloride. While stable in non-polar solvents, it hydrolyzes rapidly in the presence of acid and water, reverting to the thermodynamically stable 1-hydroxy (lactam) form.

Diagnostic Q&A:

  • Q: Did you use an aqueous quench for the chlorination step?

    • If YES: Was the pH controlled? Quenching POCl₃ into water generates massive HCl. This acidic environment rapidly hydrolyzes the C1-Cl bond.

    • Correction: Quench the reaction mixture into a biphasic system containing a base (e.g., K₂CO₃/DCM) or pour onto ice with simultaneous neutralization. Do not let the pH drop below 5.

  • Q: How long was the workup?

    • Insight: The half-life of the C1-Cl bond in wet organic solvents decreases significantly with temperature.

    • Correction: Perform phase separation cold (<10°C) and dry the organic layer immediately with MgSO₄.

Module B: The "Nitrile" Dehydration (IMP-B)

Symptom: A non-polar impurity appears. IR spectroscopy shows a sharp peak around 2230 cm⁻¹ (C≡N stretch).

Technical Insight: If the synthesis involves converting 1-hydroxyisoquinoline-3-carboxamide to the 1-chloro derivative using POCl₃, the phosphoryl chloride acts as a potent dehydrating agent. It can strip water from the primary amide (-CONH₂), converting it to a nitrile (-CN).

Diagnostic Q&A:

  • Q: At what temperature did you run the POCl₃ reaction?

    • If >80°C: You are in the danger zone for amide dehydration.

    • Correction: Reduce temperature to 60-70°C. If chlorination is sluggish, add a catalyst like DMF (Vilsmeier-Haack conditions) rather than increasing heat.

  • Q: Did you add the amide to the POCl₃?

    • Correction: Consider the alternative route: Chlorinate the ester (1-hydroxyisoquinoline-3-carboxylate) first, then convert the ester to the amide using ammonia after the C1-Cl bond is established. This bypasses the dehydration risk entirely.

Module C: The "Alkoxy" Trap (IMP-C)

Symptom: Mass spec shows M+31 (Methoxy) or M+45 (Ethoxy) adducts.

Technical Insight: The C1-Cl bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr). Alcohols (MeOH, EtOH) are strong enough nucleophiles to displace the chloride, especially if a base is present.

Diagnostic Q&A:

  • Q: Did you recrystallize from ethanol or methanol?

    • If YES: You likely synthesized the ether impurity during purification.

    • Correction: Use non-nucleophilic solvents for crystallization, such as Acetonitrile, Toluene, or IPA (steric bulk of IPA reduces SNAr rate, but still risky).

Visualizing the Impurity Pathways

The following diagram illustrates the genesis of the three primary impurities based on reaction conditions.

ImpurityPathways Start 1-Hydroxyisoquinoline- 3-carboxamide Target TARGET: 1-Chloroisoquinoline- 3-carboxamide Start->Target Chlorination (Optimum: 60-70°C) Impurity_Nitrile IMP-B: Nitrile (Dehydration) Start->Impurity_Nitrile Overheating (>80°C) Dehydration POCl3 Reagent: POCl3 Impurity_Hydroxy IMP-A: Des-Chloro (Hydrolysis) Target->Impurity_Hydroxy Aq. Acid Workup (pH < 4) Impurity_Alkoxy IMP-C: Alkoxy (SNAr) Target->Impurity_Alkoxy MeOH/EtOH solvent + Base

Caption: Reaction network showing the origin of Nitrile (thermal stress), Des-Chloro (hydrolytic stress), and Alkoxy (solvent choice) impurities.[1]

Optimized Experimental Protocol

This protocol prioritizes impurity suppression based on the "Alternative Route" (Chlorination of Ester


 Amidation) to avoid Nitrile formation.
Step 1: Chlorination of the Precursor

Reagents: 1-Hydroxyisoquinoline-3-carboxylic acid methyl ester (1.0 eq), POCl₃ (5.0 eq), DMF (Cat.).

  • Suspend the ester in anhydrous Toluene (not neat POCl₃, to control exotherm).

  • Add POCl₃ dropwise at room temperature.

  • Add catalytic DMF (0.1 eq).

  • Heat to 70°C . Monitor by HPLC. Do not exceed 80°C.

  • Quench: Pour mixture slowly into a stirred biphasic mixture of cold DCM and 10% K₂CO₃ .

    • Critical: Ensure the aqueous layer remains basic (pH > 8) throughout the quench to prevent acid-catalyzed hydrolysis (IMP-A).

  • Separate organic layer, dry over MgSO₄, and concentrate.[2]

Step 2: Amidation (Ammonolysis)

Reagents: 1-Chloroisoquinoline-3-carboxylic acid methyl ester, NH₃ in Methanol (7N) or THF.

Warning: Using NH₃/MeOH poses a risk of IMP-C (Methoxy). Recommendation: Use NH₃ (gas) in THF or NH₄OH (aq) in THF at low temperature.

  • Dissolve the chloro-ester in THF.

  • Cool to 0°C .

  • Bubble NH₃ gas or add concentrated NH₄OH.

  • Monitor conversion. The reaction is usually fast due to the electron-withdrawing effect of the C1-Chloro group.

  • Workup: Evaporate THF. Slurry the residue in water (cold). Filter the solid.

  • Purification: Recrystallize from Acetonitrile (Avoid alcohols).

Decision Tree for Troubleshooting

Use this logic flow when HPLC purity is <95%.

TroubleshootingTree Start HPLC Purity < 95% CheckRT Check Impurity Retention Time (RT) Start->CheckRT EarlyRT Early RT (Polar) Likely Des-Chloro CheckRT->EarlyRT RT < Product LateRT Late RT (Non-Polar) Likely Nitrile or Dimer CheckRT->LateRT RT > Product Action1 Audit Quench pH Ensure Basic (pH > 8) EarlyRT->Action1 Action2 Check Reaction Temp Reduce to < 70°C LateRT->Action2 If Nitrile Action3 Check Solvents Remove Alcohols LateRT->Action3 If Alkoxy

Caption: Diagnostic logic for identifying root causes based on relative retention time (RRT).

References

  • Sigma-Aldrich. 1-Chloroisoquinoline Product Analysis and Reactivity Profile. (General reactivity of the C1-Cl bond).

  • BenchChem. Technical Guide to the Synthesis of Chloroisoquinoline Derivatives. (Stability of isoquinoline aldehydes and carboxamides in acidic/basic media).

  • American Chemical Society (ACS). A Scalable Synthesis of Roxadustat (FG-4592). Organic Process Research & Development. (Contextual grounding for isoquinoline-3-carboxamide intermediates and Pd-catalyzed couplings). [3]

  • MDPI. Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation. (Alternative routes avoiding POCl3 dehydration).

  • Google Patents. Preparation method of Roxadustat intermediate (CN109776415B). (Describes synthetic routes for substituted isoquinoline-3-carboxamides and impurity control).

Sources

Technical Support Center: Troubleshooting Low Cell Permeability of Isoquinoline Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Permeability Optimization for Isoquinoline Carboxamide Scaffolds Audience: Medicinal Chemists, DMPK Scientists, Lead Optimization Teams

The Permeability Paradox in Isoquinoline Carboxamides

Isoquinoline carboxamides are a privileged scaffold in drug discovery, frequently appearing in kinase inhibitors (e.g., JAK, ROCK) and GPCR ligands. However, they often suffer from a "permeability paradox": the very polar interactions required for high-affinity binding (specifically the carboxamide hydrogen bond donor/acceptor motif) create a high desolvation penalty that hampers passive diffusion across lipid bilayers.

This guide provides a systematic workflow to diagnose and resolve low cell permeability issues, distinguishing between solubility-limited , efflux-driven , and intrinsic polarity barriers.

Diagnostic Workflow: The Triage Protocol

Before modifying the chemical structure, you must isolate the root cause of the low permeability. Use this logic gate to determine if the issue is physicochemical or biological.

Diagnostic Flowchart

PermeabilityTriage Start Low Permeability Observed (Papp < 1.0 x 10^-6 cm/s) SolubilityCheck Step 1: Thermodynamic Solubility (Is Kinetic Solubility > Assay Conc?) Start->SolubilityCheck PAMPA Step 2: Run PAMPA (Passive Diffusion Only) SolubilityCheck->PAMPA Yes SolubilityIssue Diagnosis: False Low Permeability (Solubility Limited) SolubilityCheck->SolubilityIssue No (Precipitation) Caco2 Step 3: Run Caco-2 / MDCK (Active + Passive) PAMPA->Caco2 High (> 5.0) IntrinsicIssue Diagnosis: High Polarity / TPSA (Modify Structure: IMHB/Lipophilicity) PAMPA->IntrinsicIssue Low (< 1.0) EffluxCalc Calculate Efflux Ratio (ER) (B-A / A-B) Caco2->EffluxCalc EffluxCalc->IntrinsicIssue ER < 2.0 but Low Papp EffluxIssue Diagnosis: P-gp/BCRP Substrate (ER > 2.0) EffluxCalc->EffluxIssue ER > 2.0

Figure 1: Logical triage for isolating the mechanism of low permeability. ER = Efflux Ratio; Papp = Apparent Permeability.

Medicinal Chemistry Solutions: Structural Optimization

If the diagnosis points to Intrinsic Polarity or Efflux Liability , apply the following structural modifications. These are tailored specifically for the isoquinoline carboxamide core.

Strategy A: Intramolecular Hydrogen Bonding (IMHB)

The most elegant solution for carboxamides is to create a "molecular chameleon." By introducing an acceptor (e.g., Fluorine, Pyridine N, or Methoxy) ortho to the amide hydrogen, you can form a transient 6- or 7-membered ring.

  • Mechanism: This "hides" the amide hydrogen donor from the solvent, reducing the desolvation energy required to enter the lipid membrane.

  • Implementation: Introduce a Fluorine atom at the C1 or C3 position of the phenyl ring attached to the amide, or use a pyridine ring nitrogen.

IMHB_Mechanism Open Open Conformation (High TPSA, Exposed NH) Solvent Exposed Closed Closed Conformation (IMHB) (Masked Polarity) Lipid Permeable Open->Closed  Ortho-F or Ortho-N    Interaction  

Figure 2: The "Chameleon Effect." Intramolecular hydrogen bonding (IMHB) masks the hydrogen bond donor (HBD), effectively reducing TPSA during membrane transit.

Strategy B: Reducing Basicity & LogD Optimization

The isoquinoline nitrogen (pKa ~5.4) can be protonated at physiological pH, especially if electron-donating groups are present.

  • The Fix: Add electron-withdrawing groups (EWGs) like Fluorine or Chlorine to the isoquinoline ring. This lowers the pKa of the ring nitrogen, ensuring a higher fraction of the molecule remains uncharged (neutral) at pH 7.4.

  • Impact: Increases

    
    , directly boosting passive diffusion.
    
Strategy C: Efflux Mitigation

Isoquinoline carboxamides are frequent substrates for P-glycoprotein (P-gp).

  • The Fix:

    • N-Methylation: If SAR permits, methylate the amide nitrogen. This removes the H-bond donor, a key recognition motif for P-gp.

    • Steric Shielding: Introduce bulky groups (e.g., -CF3, t-butyl) adjacent to the amide to sterically hinder transporter binding.

Experimental Protocols & Troubleshooting

Protocol 1: High-Sensitivity PAMPA for "Sticky" Compounds

Standard PAMPA often fails for isoquinolines due to membrane retention.

Reagents:

  • Donor Buffer: pH 7.4 PBS + 5% DMSO (to maintain solubility).

  • Acceptor Buffer: pH 7.4 PBS + Scavenger (e.g., 1% BSA or Cyclodextrin).

    • Why? The scavenger mimics the "sink condition" of blood flow, pulling lipophilic drugs through the membrane and preventing back-diffusion.

Step-by-Step:

  • Equilibrate: Pre-incubate the artificial membrane (PVDF coated with lecithin/dodecane) for 30 mins.

  • Load: Add 300 µL of compound (10 µM) to the Donor plate.

  • Sink: Add 200 µL of Acceptor buffer (with BSA) to the Receiver plate.

  • Incubate: 16 hours at room temperature in a humidity chamber.

  • Analysis: Quantify both Donor and Receiver compartments using LC-MS/MS.

    • Critical Check: Calculate Mass Balance. If Recovery < 80%, the compound is trapped in the membrane.

Protocol 2: Caco-2 Efflux Assay with Inhibitors

Use this to confirm P-gp liability.

Step-by-Step:

  • Run A: Standard A->B (Apical to Basolateral) and B->A transport.

  • Run B: Repeat in the presence of Verapamil (50 µM) or Zosuquidar (2 µM) (P-gp inhibitors).

  • Calculation:

    • If

      
       in Run A, and 
      
      
      
      in Run B, the compound is a confirmed P-gp substrate.

Quantitative Data Summary

ParameterTarget ValueReason for Isoquinoline Carboxamides
LogD (pH 7.4) 1.0 – 3.0Balance between solubility and permeability. >3.5 increases metabolic clearance.
TPSA < 90 ŲCarboxamides add ~40 Ų. Keep total TPSA low to aid passive diffusion.
H-Bond Donors ≤ 1The amide NH is the primary culprit. Mask it via IMHB.
Efflux Ratio (ER) < 2.0High ER indicates P-gp liability, limiting brain/tumor penetration.
Mass Balance > 80%Low recovery implies non-specific binding (NSB) to plastic or membrane trapping.

Frequently Asked Questions (FAQ)

Q: My compound has high PAMPA permeability but zero cellular activity. Why? A: This is a classic sign of Efflux Liability . PAMPA only measures passive diffusion and lacks transporter proteins. If your compound is pumped out of the cell by P-gp (abundant in tumor cells and BBB), intracellular concentration will remain low despite good passive permeability. Action: Run a Caco-2 assay with Verapamil.

Q: The compound precipitates in the donor well during the assay. How do I fix this? A: Isoquinoline carboxamides can be "brick dust" (high melting point, low solubility).

  • Increase DMSO concentration to 1-2% (validate cell tolerance first).

  • Use FaSSIF (Fasted State Simulated Intestinal Fluid) as the donor buffer. The micelles in FaSSIF solubilize lipophilic drugs, better mimicking in vivo conditions than plain PBS.

Q: Can I replace the carboxamide with a bioisostere? A: Yes. If the amide H-bond donor is not critical for target binding, consider:

  • Oxadiazole: A planar, aromatic surrogate that removes the donor.

  • Ester: Often too unstable (hydrolysis), but useful as a prodrug.

  • N-Methyl Amide: Removes the donor but introduces a steric clash; check docking models first.

References

  • Isoquinoline Scaffolds in Drug Discovery

    • Title: Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.[1]

    • Source: PubMed (2020).[1]

    • Link:[Link]

  • Intramolecular Hydrogen Bonding (IMHB)

    • Title: Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors.[2]

    • Source: Rowan Scientific (2024).
    • Link:[Link]

  • Permeability Improvement Strategies

    • Title: Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.
    • Source: Journal of Medicinal Chemistry (ACS).
    • Link:[Link]

  • P-gp Efflux & Isoquinolines

    • Title: Nature-Inspired 1-Phenylpyrrolo[2,1-a]isoquinoline Scaffold for Novel Antiproliferative Agents Circumventing P-Glycoprotein-Dependent Multidrug Resistance.[3]

    • Source: PMC - NIH.
    • Link:[Link]

  • Assay Troubleshooting (Solubility-Permeability Interplay)

    • Title: The Solubility–Permeability Interplay and Its Implications in Formul
    • Source: PubMed Central.
    • Link:[Link]

Sources

Technical Support Center: Scale-Up of 1-Chloroisoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Subject: Optimization of Chlorination and Amidation Steps for Roxadustat Intermediate

Welcome to the Scale-Up Support Hub

You have reached the specialized support unit for isoquinoline functionalization. This guide addresses the synthesis of 1-Chloroisoquinoline-3-carboxamide , a critical scaffold often utilized in the synthesis of HIF prolyl hydroxylase inhibitors (e.g., Roxadustat/FG-4592).

This synthesis presents a classic "Process Chemist’s Dilemma": You must install a reactive chlorine atom at C1 using harsh conditions (POCl₃), and then perform an amidation at C3 without accidentally displacing that same chlorine atom.

Below are the specific troubleshooting modules designed to navigate these competing reactivities.

Quick Navigation
ModuleFocus AreaKey Issue Addressed
1 Chlorination (The Vilsmeier-Haack Protocol) Thermal runaway, "Black Tar" formation, and incomplete conversion.
2 Amidation (The Selectivity Trap) Preventing C1-Chlorine displacement (SNAr) during ester/acid conversion.
3 Purification & Safety Quenching POCl₃ at scale and removing phosphorus impurities.
Module 1: The Chlorination Step

Reaction: 1-Hydroxyisoquinoline-3-carboxylic acid ester + POCl₃


 1-Chloroisoquinoline-3-carboxylic acid ester
Troubleshooting Guide

Q: My reaction mixture solidifies into a black mass ("tar") upon heating. What happened? A: This is likely due to uncontrolled exotherm or insufficient solvent dilution .

  • The Mechanism: The reaction between the hydroxyisoquinoline and POCl₃ generates significant HCl gas. If run neat (without solvent) at scale, the local hot spots cause polymerization of the isoquinoline ring.

  • The Fix:

    • Dilution: Do not run neat at scales >50g. Use Acetonitrile (MeCN) or Toluene as a co-solvent (5-10 volumes). MeCN lowers the reflux temperature slightly and improves solubility.

    • Staged Heating: Do not ramp directly to reflux. Hold at 50°C for 1 hour to allow the initial phosphorylation to occur, then ramp to reflux (approx. 80-100°C) to drive the chlorination.

Q: Pressure spikes are tripping my reactor's relief valve. How do I manage the off-gassing? A: The reaction generates stoichiometric quantities of HCl gas.

  • The Fix: Ensure your scrubber capacity is calculated for the peak generation rate, not the average.

  • Protocol: Install a trickle-bed scrubber using NaOH (10-15%). Ensure a steady nitrogen sweep is applied to the reactor headspace to prevent HCl back-flow into the addition lines, which can cause clogging.

Q: HPLC shows 5-10% starting material remaining even after 24 hours. A: You likely have "wet" starting material or degraded POCl₃ .

  • The Cause: POCl₃ hydrolyzes rapidly with atmospheric moisture to form Phosphoric acid (

    
    ), which is inactive for this transformation. Moisture in your starting material consumes the reagent.
    
  • The Fix:

    • Dry the hydroxy-isoquinoline precursor (LOD < 0.5%).

    • Add a catalytic amount of DMF (Dimethylformamide) (0.1 eq). This forms the Vilsmeier-Haack reagent in situ, which is significantly more electrophilic than POCl₃ alone, driving the reaction to completion.

Module 2: The Amidation Step (Critical Selectivity)

Reaction: 1-Chloroisoquinoline-3-carboxylate (Ester) +




1-Chloroisoquinoline-3-carboxamide
Troubleshooting Guide

Q: I am seeing a significant impurity (M+ - Cl + NH2). Why is my Chlorine disappearing? A: You are experiencing Nucleophilic Aromatic Substitution (SNAr) at the C1 position.

  • The Science: The C1-Chlorine is activated by the ring nitrogen. While the ester at C3 is your target, the C1 position is also susceptible to nucleophilic attack by ammonia, especially at high temperatures.

  • The Fix:

    • Temperature Control (Crucial): Perform the ammonolysis at 0°C to 5°C . Do not heat. The activation energy for attacking the ester is lower than for displacing the C1-chloride.

    • Reagent Choice: Use 7N Ammonia in Methanol . Avoid liquid ammonia in a sealed vessel if possible, as the high pressure/concentration favors the side reaction.

Q: The reaction is too slow at 0°C. Can I heat it? A: NO. Heating will degrade your impurity profile.

  • Alternative Strategy: If the ester is unreactive, convert the ester to the Carboxylic Acid (via mild hydrolysis, carefully monitoring to avoid hydrolyzing the Cl), and then use a mixed anhydride method:

    • React Acid with Isobutyl chloroformate / NMM at -10°C.

    • Add

      
       gas or solution.
      
    • Why: This activates the carboxylate specifically, allowing amidation at sub-zero temperatures where the C1-Cl bond is kinetically stable.

Module 3: Validated Scale-Up Protocol
Visual Workflow (DOT Diagram)

The following diagram illustrates the optimized process flow, highlighting critical control points (CCPs) for safety and quality.

G Start Start: 1-Hydroxyisoquinoline- 3-carboxylic acid ester Step1 Step 1: Chlorination (POCl3, cat. DMF, MeCN) Start->Step1 Safety1 CCP1: HCl Scrubbing & Temp Ramp (50°C -> Reflux) Step1->Safety1 Monitor Off-gas Quench Quench: Inverse Addition into Ice/Water (<10°C) Step1->Quench Complete Conversion Intermed Intermediate: 1-Chloroisoquinoline- 3-carboxylate Quench->Intermed Phase Cut & Dry Step2 Step 2: Amidation (7N NH3 in MeOH) Intermed->Step2 Safety2 CCP2: Temp Control (Keep < 5°C to save Cl) Step2->Safety2 Strict Temp Limit Workup Workup: Concentration & Crystallization (EtOH/Water) Step2->Workup Amide Formed Final Final Product: 1-Chloroisoquinoline- 3-carboxamide Workup->Final

Caption: Process flow for 1-Chloroisoquinoline-3-carboxamide synthesis. Red octagons indicate Critical Control Points (CCPs) for safety and selectivity.

Standard Operating Procedure (SOP) Summary
StepParameterSpecificationReason
1. Chlorination Reagent

(3-5 eq), DMF (0.1 eq)
Excess POCl₃ acts as solvent/reagent; DMF catalyzes Vilsmeier mechanism.
Temperature50°C (1h)

Reflux (4-6h)
Staged heating prevents pressure spikes and "tar" formation.
QuenchInverse Addition into Ice WaterDirect addition of water to POCl₃ is explosive. Pour reaction into water.
2. Amidation Reagent

in Methanol (saturated)
High concentration drives equilibrium without high heat.
Temperature0°C - 5°C CRITICAL: Higher temps cause

of the C1-Chlorine.
MonitoringHPLC (Target: >98% Amide, <0.5% Amino-impurity)Stop reaction immediately upon detection of des-chloro impurity.
References
  • WO2013092979A1 - Process for the preparation of isoquinoline derivatives.[1] (Describes the chlorination of isoquinoline-N-oxides and hydroxy-isoquinolines using POCl₃).

  • CN104892508A - Method for synthesizing Roxadustat intermediate.[2] (Details the specific conversion of 1-chloroisoquinoline-3-carboxylic acid derivatives).

  • Journal of Organic Chemistry (2011) - POCl3 Chlorination of 4-Quinazolones. (Provides mechanistic insight into the staged heating requirement for chlorinating nitrogen heterocycles).

  • Organic Process Research & Development - Safety of Vilsmeier-Haack Reagents. (General reference for thermal hazards of DMF/POCl₃ mixtures).

Disclaimer: This guide is for professional research purposes only. All scale-up activities involving POCl₃ require appropriate engineering controls (blast shields, scrubbers) and PPE.

Sources

1-Chloroisoquinoline-3-carboxamide reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Monitoring & Purification via Thin Layer Chromatography (TLC)

Executive Summary & Context

Compound: 1-Chloroisoquinoline-3-carboxamide Primary Application: Key intermediate for Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) and bioactive isoquinoline alkaloids. Criticality: The C1-Chloro position is a reactive electrophile (susceptible to


 or Pd-catalyzed coupling), while the C3-Carboxamide is a polar directing group. Monitoring the integrity of both during synthesis is challenging due to the basicity of the isoquinoline ring and the hydrogen-bonding potential of the amide.

This guide provides a self-validating TLC protocol to monitor the formation of the amide (from carboxylic acid/ester precursors) and its consumption (in nucleophilic substitutions).

Standard Operating Procedure (SOP)

A. The "Golden Standard" Mobile Phase

For 1-chloroisoquinoline-3-carboxamide, a single solvent system is rarely sufficient due to the "tailing" effect caused by the basic nitrogen.

ComponentRatio (v/v)Function
Dichloromethane (DCM) 95Solubilizes the lipophilic aromatic core.
Methanol (MeOH) 4Provides polarity to elute the amide.
Triethylamine (TEA) 1Critical Additive: Deactivates acidic silica sites to prevent tailing.

Alternative (Non-Halogenated): Ethyl Acetate : Hexane (3:1) + 1% TEA. (Note: The amide may elute slowly in this system).

B. Sample Preparation
  • Solvent: Dissolve the crude reaction mixture in 10% MeOH in DCM .

    • Why? The amide product often has poor solubility in pure non-polar solvents. Incomplete dissolution leads to "ghost spots" or false negatives.

  • Concentration: Aim for ~5 mg/mL. Overloading causes spot broadening, masking impurities.

C. Visualization Protocol
  • UV (254 nm): Primary method. The isoquinoline core is highly UV-active.

  • Iodine Chamber: Secondary. Stains the aromatic system brown/yellow.

  • Dragendorff’s Reagent: Specific for alkaloids/nitrogen heterocycles (Orange spot on yellow background).

    • Note: Ninhydrin is ineffective here as there is no free primary amine (unless the amide hydrolyzes).

Reaction Monitoring Workflows

Scenario A: Synthesis from 1-Chloroisoquinoline-3-carboxylic Acid

Reaction: Acid Activation (e.g.,


) 

Amidation (

).
  • Starting Material (

    
    ):  The carboxylic acid interacts strongly with silica. It will stay at the baseline.
    
  • Intermediate (Acid Chloride): Unstable on silica. If you quench the TLC aliquot with MeOH, you will see the Methyl Ester (

    
    ).
    
  • Product (Amide,

    
    ):  Distinct spot midway up the plate.
    
Scenario B: Substitution at C1-Chloro (Consumption)

Reaction:


 displacement of Cl with an amine or alkoxide.
  • Starting Material (1-Cl-Amide):

    
    .
    
  • Product (1-Substituted):

    • If nucleophile is an amine: Product becomes more polar and more basic.

      
       decreases significantly.
      
    • If nucleophile is an alkoxide: Product lipophilicity depends on the alkyl chain.

Visual Troubleshooting Guides

Workflow 1: Mobile Phase Optimization Logic

Use this logic tree to select the correct solvent system based on your initial TLC result.

TLC_Optimization Start Run Initial TLC DCM:MeOH (95:5) CheckRf Check Rf of Product Start->CheckRf Tailing Spot is Tailing/Streaking? CheckRf->Tailing Rf_Low Rf < 0.2? Tailing->Rf_Low No AddBase Add 1% Triethylamine (Deactivates Silica) Tailing->AddBase Yes Rf_High Rf > 0.8? Rf_Low->Rf_High No IncPolarity Increase MeOH to 10% OR Switch to EtOAc Rf_Low->IncPolarity Yes DecPolarity Switch to Hex:EtOAc (1:1) Rf_High->DecPolarity Yes Success Optimal Separation Rf_High->Success No (0.2 < Rf < 0.8) AddBase->Success IncPolarity->Success DecPolarity->Success

Caption: Decision tree for optimizing solvent systems when monitoring isoquinoline carboxamides.

Workflow 2: Troubleshooting "Ghost Spots"

A common issue is the appearance of unexpected spots during the activation of the carboxylic acid.

Ghost_Spots Sample Reaction Aliquot (Acid Chloride) Quench Quench Method Sample->Quench MeOH_Quench Quenched in MeOH Quench->MeOH_Quench Common Error Water_Quench Quenched in Water/Aq. Base Quench->Water_Quench Correct for Acid Check Result_Ester Artifact: Methyl Ester (High Rf, confusing) MeOH_Quench->Result_Ester Result_Acid Hydrolysis to Acid (Baseline spot) Water_Quench->Result_Acid Diagnosis Compare with Authentic Standards Result_Ester->Diagnosis Result_Acid->Diagnosis

Caption: How quenching solvents affect TLC spots during acid chloride activation monitoring.

Frequently Asked Questions (Troubleshooting)

Q1: My product spot is "streaking" from the baseline up to Rf 0.4. Why?

Diagnosis: This is classic isoquinoline behavior on acidic silica gel. The basic nitrogen is protonating and dragging. Fix: Pre-wash your TLC plate with mobile phase containing 1% Triethylamine (TEA) and let it dry before spotting. Alternatively, add 0.5-1% TEA directly to your developing chamber solvent.

Q2: I see two spots very close together ( 0.45 and 0.50). Which is my amide?

Diagnosis: This often happens during the synthesis from the ester. The starting material (methyl ester) and product (primary amide) have similar polarities. Fix: Perform a Co-Spot (C-Spot) analysis:

  • Lane 1: Starting Material (Ester)

  • Lane 2: Co-spot (Reaction Mix + Starting Material)

  • Lane 3: Reaction Mix If Lane 2 shows a "figure-8" or distinct separation, the reaction is incomplete. If it is a single blob, you may need a different solvent (try Toluene:Acetone 3:1).

Q3: The 1-Chloro group is labile. Does it hydrolyze on the TLC plate?

Diagnosis: Generally, aryl chlorides are stable on silica. However, 1-chloroisoquinolines are reactive. Verification: 2D-TLC test.

  • Spot sample at the corner of a square plate.

  • Elute in Direction 1.

  • Dry, rotate 90°, and elute in Direction 2. If the spot lies on the diagonal, the compound is stable. If you see off-diagonal spots, the compound is degrading on the silica (likely hydrolysis to the lactam/isocarbostyril).

References

  • BenchChem. (2025).[1][2] Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.Link

  • FibroGen, Inc. (2014). Patent US8883823B2: Nitrogen-containing heteroaryl compounds and their use in increasing endogenous erythropoietin. (Describes synthesis of Roxadustat intermediates including isoquinoline carboxamides).
  • MDPI. (2020). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation. Molecules, 25(3). Link

  • Khan Academy. Amide formation from carboxylic acid derivatives.[3] (General mechanism for acid chloride to amide monitoring). Link

Sources

Technical Support Center: Carboxamide Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CX-AMIDE-STAB-001
Subject: Preventing Hydrolysis of the Carboxamide Group (Chemical & Enzymatic)

Welcome to the Structural Chemistry Support Hub

Mission Statement: You are experiencing degradation of the carboxamide (amide) functionality. This guide treats the amide bond not just as a functional group, but as a resonance-stabilized system that fails when its geometric or electronic integrity is compromised. We address stability across three vectors: Synthetic Workup (Chemical) , Metabolic Clearance (Enzymatic) , and Formulation (Physical) .

Module 1: Chemical Stability (Synthesis & Workup)

The Core Problem: Amides are generally stable, but they succumb to hydrolysis under extreme pH or temperature. The mechanism is distinct for acidic vs. basic conditions.[1][2]

Mechanism of Failure

To prevent hydrolysis, you must understand the transition state you are trying to avoid.

AmideHydrolysis Amide Planar Amide (Resonance Stabilized) AcidPath Acidic Path: O-Protonation Amide->AcidPath + H+ BasePath Basic Path: OH- Attack Amide->BasePath + OH- Tetrahedral Tetrahedral Intermediate AcidPath->Tetrahedral + H2O (Rate Limiting) BasePath->Tetrahedral Nucleophilic Attack Breakage C-N Bond Cleavage Tetrahedral->Breakage Collapse Shield PREVENTION: Steric Shielding Shield->BasePath Blocks Attack

Figure 1: The dual pathways of amide hydrolysis. Note that in acid, the rate-limiting step is often the water attack on the protonated species, whereas in base, the elimination of the amine anion is energetically costly.

Troubleshooting Protocol: Degradation During Workup
SymptomDiagnosisCorrective Action
Loss of product during acid wash (1N HCl) Acid-Catalyzed Hydrolysis. Your amide is likely electron-rich or sterically unhindered, allowing rapid O-protonation and water attack.Switch to Citric Acid (10% w/v). It buffers around pH 3-4, sufficient to protonate unreacted amines but mild enough to preserve sensitive amides.
Degradation during basic extraction (NaOH) Base-Catalyzed Hydrolysis. Strong bases generate the tetrahedral intermediate.Use Carbonate Buffers. Switch to sat. NaHCO₃ or Na₂CO₃.[] Avoid heating the aqueous layer.
"Twisted Amide" Instability Steric Inhibition of Resonance. If you have bulky groups on both the nitrogen and the carbonyl carbon, the amide cannot be planar.Redesign. A non-planar amide loses resonance stabilization (

). It behaves like a reactive ketone. Remove bulk from one side.

Module 2: Biological Stability (Drug Design)

The Core Problem: In vivo, amides are prime targets for amidases and proteases. Chemical stability does not equal metabolic stability.

Strategy A: Steric Shielding (The "Umbrella" Effect)

Placing a substituent ortho to the carboxamide (on an aromatic ring) or on the


-carbon (aliphatic) creates a physical blockade against the enzyme's active site.
  • Protocol: Introduce a Methyl or Chloro group at the ortho position of a benzamide.

  • Why it works: It prevents the nucleophile (serine/cysteine of the protease) from approaching the carbonyl carbon perpendicular to the plane.

Strategy B: Bioisosteric Replacement

If the amide bond is the "metabolic soft spot," replace it with a surrogate that mimics the geometry and hydrogen-bonding capability but is invisible to amidases.

Top Tier Amide Bioisosteres:

  • 1,2,3-Triazole: Synthesized via Click chemistry.[4] Mimics the topological dipole of the amide but is fully resistant to hydrolysis.

  • 1,2,4-Oxadiazole: A classic peptidomimetic spacer.

  • Heterocycles (N-Pyrimidines): Specifically useful for modulating solubility while retaining the "amide-like" connectivity.[5]

Decision Matrix: Optimizing Lead Compounds

StabilityDecision Start Instability Detected Type Is degradation Chemical or Enzymatic? Start->Type Chem Chemical (pH/Temp) Type->Chem In Buffer/Workup Enz Enzymatic (Microsomes/Plasma) Type->Enz In Vivo Twist Check Planarity: Is the amide twisted? Chem->Twist FixTwist Redesign: Remove steric clash Twist->FixTwist Yes Buffer Adjust Formulation: Lyophilize or Buffer pH 5-6 Twist->Buffer No (Planar) Steric Can you add ortho-substituents? Enz->Steric AddGroup Add Methyl/Chloro (Steric Shield) Steric->AddGroup Yes Bioiso Switch to Bioisostere: 1,2,3-Triazole or Oxadiazole Steric->Bioiso No (Space Limited)

Figure 2: Decision tree for remediating amide instability based on the degradation source.

Module 3: Formulation & Storage

The Core Problem: Aqueous solutions of amides will eventually hydrolyze.[1][6][7][8] The rate is pH-dependent.[2][9]

The pH-Rate Profile

Amide hydrolysis rates typically follow a V-shaped curve.

  • Acidic Leg (pH < 4): Rate increases as pH drops (Specific acid catalysis).

  • Basic Leg (pH > 8): Rate increases as pH rises (Specific base catalysis).

  • The "Valley of Stability": For most amides, the minimum degradation rate occurs between pH 5.0 and 6.5 .

Recommended Buffers

Avoid buffers that can act as nucleophiles (e.g., concentrated phosphate can sometimes accelerate degradation via general base catalysis).

Buffer SystemTarget pHApplication
Acetate 4.5 - 5.5Good for slightly acidic stability windows.
Histidine 5.5 - 6.5Excellent for biologics/peptides; minimizes potential for catalysis.
Citrate 3.0 - 5.0Useful if the amide is stable in weak acid but unstable in base.

FAQ: Interactive Troubleshooting

Q: My amide is degrading, but I cannot change the structure (it's a clinical candidate). What are my options? A: If structural modification (SAR) is locked, you must rely on formulation .

  • Lyophilization: Remove water entirely. Hydrolysis cannot occur without

    
    .[7]
    
  • Cosolvents: Formulate in PEG400 or Propylene Glycol to reduce water activity (

    
    ).
    
  • Suspension: If the drug is crystalline, formulate as a suspension rather than a solution. The solid state is kinetically much slower to degrade.

Q: Why is my N-methyl amide more stable than my primary amide? A: Two reasons:

  • Inductive Effect: The methyl group is electron-donating, which increases the electron density on the nitrogen. This strengthens the

    
     resonance double-bond character, making the carbonyl carbon less electrophilic (harder to attack).
    
  • Sterics: The methyl group provides a small degree of steric protection compared to a hydrogen.

Q: I am synthesizing a peptide. How do I stop the amide backbone from hydrolyzing? A: Backbone hydrolysis is usually enzymatic.

  • Use D-Amino Acids: Proteases are stereoselective (L-specific). Incorporating D-amino acids (retro-inverso strategy) renders the bond unrecognizable to the enzyme.

  • N-Methylation: Natural peptides like Cyclosporine A are heavily N-methylated, which improves metabolic stability and membrane permeability.

References

  • Mechanism of Amide Hydrolysis: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text on acid/base hydrolysis mechanisms).
  • Steric Hindrance & Stability: Cherney, E. C., et al. "Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors." ACS Medicinal Chemistry Letters, 2021. Link

  • Bioisosteres: Kumerasiri, M., et al. "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes."[10] Journal of Medicinal Chemistry, 2020. Link

  • pH-Rate Profiles: Smith, R. M., & Hansen, D. E.[2] "The pH-Rate Profile for the Hydrolysis of a Peptide Bond." Journal of the American Chemical Society, 1998.[2][9] Link

  • Steric Effects on Hydrolysis: Yamabe, S., et al. "Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage." The Journal of Physical Chemistry A, 2014. Link

Sources

Validation & Comparative

The Isoquinoline-3-Carboxamide Scaffold: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Isoquinoline-3-Carboxamide Scaffold in Kinase Inhibition Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Scaffold vs. The Drug

In the high-stakes landscape of kinase inhibitor design, 1-Chloroisoquinoline-3-carboxamide is rarely the final drug; rather, it is a privileged electrophilic scaffold . It serves as the structural "lynchpin" for synthesizing libraries of ATP-competitive inhibitors targeting CK2 (Casein Kinase 2) , GSK-3β , and ATM Kinase .

This guide objectively compares the Isoquinoline-3-carboxamide class against its structural isomer, the Quinoline-3-carboxamide (exemplified by the clinical candidate CX-4945/Silmitasertib ), and delineates its unique position between kinase inhibition and off-target HIF-PHD modulation.

Key Technical Distinction
  • 1-Chloroisoquinoline-3-carboxamide: A synthetic precursor. The C1-Chloro group is a "warhead" designed for SNAr displacement by aryl amines to create the active hinge-binding motif.

  • Active Derivatives: Target the ATP-binding pocket of kinases (CK2, GSK-3β) or the 2-oxoglutarate pocket of metalloenzymes (HIF-PHD).

Mechanistic Profiling: The "Nitrogen Walk"

The core difference between the Isoquinoline and Quinoline scaffolds lies in the nitrogen positioning relative to the carboxamide, which dictates the H-bond donor/acceptor pattern in the kinase hinge region.

Comparative Binding Modes
FeatureIsoquinoline-3-Carboxamide (The Topic)Quinoline-3-Carboxamide (The Rival)
Core Structure Nitrogen at position 2.Nitrogen at position 1.[1][2]
Hinge Interaction Bi-dentate: The carboxamide NH and the ring Nitrogen (N2) often form a donor-acceptor pair with the kinase hinge residues (e.g., Val135 in GSK-3β).Mono/Bi-dentate: The Ring Nitrogen (N1) is the primary acceptor. The carboxamide orientation is more rigid due to peri-hydrogen steric clash.
Primary Targets GSK-3β, CK2, HIF-PHD (Non-kinase).CK2 (CX-4945), ATM, PI3K.
Selectivity Risk High affinity for TSPO (Translocator Protein) if lipophilic groups are added at N-amide (resembling PK 11195).Lower TSPO liability; higher risk of DYRK1A off-target activity.
Synthetic Utility C1-Chloro is highly reactive to nucleophilic aromatic substitution (SNAr).C4-Chloro is the standard reactive site for derivatization.
Structural Logic Diagram

The following diagram illustrates the divergence in biological activity based on the scaffold derivatization.

Scaffold_Divergence Scaffold 1-Chloroisoquinoline- 3-carboxamide (Precursor) Reaction S_NAr / Suzuki Coupling (C1-Substitution) Scaffold->Reaction Functionalization Deriv_Kinase Aryl-Amino Derivative (Kinase Inhibitor) Reaction->Deriv_Kinase + Aryl Amine Deriv_HIF Phenoxy/Glycine Derivative (HIF-PHD Inhibitor) Reaction->Deriv_HIF + Phenol/Glycine Target_CK2 Target: CK2 / GSK-3β (ATP Competitive) Deriv_Kinase->Target_CK2 Primary Mode Target_TSPO Off-Target: TSPO (Mitochondrial) Deriv_Kinase->Target_TSPO Lipophilic Risk Target_HIF Target: HIF-PHD (2-OG Competitive) e.g., Roxadustat Analogs Deriv_HIF->Target_HIF Primary Mode

Caption: Divergent synthesis pathways from the 1-chloroisoquinoline-3-carboxamide scaffold leading to distinct pharmacological classes.

Performance Comparison: Isoquinoline vs. Established Inhibitors

This section compares the derived Isoquinoline inhibitors against the industry standard CX-4945 (Silmitasertib) and TBB (4,5,6,7-Tetrabromobenzotriazole) .

Experimental Data Summary (Representative Values)
ParameterIsoquinoline Derivatives (Generic Class)CX-4945 (Quinoline Standard)TBB (Classical Tool)
Target CK2 / GSK-3β CK2 (Primary) CK2
IC50 (Enzymatic) 10 – 150 nM (Highly dependent on C1-substituent)~1 nM (CK2)~500 nM
Selectivity Score Moderate. Often hits GSK-3β and HIF-PHD.High. (Selectivity profile > 200 kinases).Low. Hits many kinases (DYRK1A, PIM1).
Cell Permeability High (LogP ~3-4).High (Oral Bioavailability).[3]Moderate (Often requires esterification).
Mechanism ATP-Competitive (Type I).ATP-Competitive (Type I).ATP-Competitive (Type I).
Key Advantage Dual-targeting potential (CK2 + GSK-3β) for neurodegenerative applications.Clinical validation (Phase II); extensive safety data.Cheap, standard academic tool.
Key Weakness HIF-PHD Cross-reactivity. Can induce erythropoiesis (Roxadustat effect).DYRK1A off-target inhibition.Low potency; obsolete for clinical use.
Causality Analysis
  • Why Isoquinolines hit GSK-3β: The nitrogen arrangement in isoquinoline allows for a water-mediated bridge to Thr138 in GSK-3β, a feature less accessible to the quinoline scaffold of CX-4945.

  • The HIF-PHD Liability: The 3-carboxamide moiety, if coupled with a glycine or acidic tail, mimics 2-oxoglutarate. This is the mechanism of Roxadustat . When designing kinase inhibitors using this scaffold, one must avoid the "glycine tail" motif to prevent accidental HIF stabilization.

Experimental Protocols

A. Synthesis: The C1-Displacement (The "Warhead" Activation)

Objective: To convert the inactive 1-chloroisoquinoline-3-carboxamide scaffold into an active kinase inhibitor.

  • Reagents: 1-Chloroisoquinoline-3-carboxamide (1.0 eq), Aniline derivative (e.g., 3-chloroaniline) (1.2 eq), p-TsOH (catalytic) or Pd2(dba)3/Xantphos (for difficult couplings).

  • Solvent: 2-Propanol (for acid catalysis) or 1,4-Dioxane (for Buchwald-Hartwig).

  • Condition: Reflux at 90°C for 4–12 hours.

  • Workup: The product precipitates upon cooling (in alcohol) or requires silica chromatography (Hexane:EtOAc).

  • Validation: 1H-NMR must show the disappearance of the C1-Cl shift and appearance of NH signals (~9.5 ppm).

B. Kinase Selectivity Assay (ADP-Glo™ Platform)

Objective: To distinguish between CK2, GSK-3β, and off-target effects.

  • Preparation: Prepare 10 mM stocks of the Isoquinoline derivative and CX-4945 (Control) in DMSO.

  • Enzyme Mix:

    • Well A: CK2α (5 ng/µL) + Casein substrate.

    • Well B: GSK-3β (5 ng/µL) + GSK-3 peptide substrate.

  • Reaction: Incubate compound with enzyme/substrate mix for 10 min at RT.

  • Initiation: Add ATP (10 µM final) to start the reaction. Incubate 60 min at 30°C.

  • Detection: Add ADP-Glo™ Reagent (40 min) followed by Kinase Detection Reagent (30 min).

  • Readout: Measure Luminescence (RLU).

  • Calculation:

    
    
    

Pathway Context: CK2/GSK-3 Signaling

The following diagram details the downstream effects of inhibiting CK2/GSK-3β using the Isoquinoline scaffold, highlighting the divergence from HIF pathways.

Signaling_Pathway IsoQ Isoquinoline-3-carboxamide Derivative CK2 CK2 Complex IsoQ->CK2 Inhibits GSK3 GSK-3β IsoQ->GSK3 Inhibits HIF_PHD HIF-PHD (Off-Target Risk) IsoQ->HIF_PHD Potential Inhibition (Structure Dependent) CX4945 CX-4945 (Quinoline) CX4945->CK2 Potent Inhibition CX4945->GSK3 Weak/No Inhibition Akt Akt (pS129) CK2->Akt Phosphorylates NFkB NF-κB CK2->NFkB Activates BetaCat β-Catenin GSK3->BetaCat Degrades HIF1a HIF-1α (Stabilization) HIF_PHD->HIF1a Degrades Apoptosis Apoptosis / Cell Cycle Arrest Akt->Apoptosis Inhibition promotes BetaCat->Apoptosis Accumulation alters tumorigenesis NFkB->Apoptosis Inhibition promotes Erythropoiesis Erythropoiesis (Anemia Treatment) HIF1a->Erythropoiesis Promotes

Caption: Dual inhibition of CK2 and GSK-3β by Isoquinoline derivatives compared to the CK2-selective Quinoline (CX-4945), with note of HIF-PHD off-target risks.

References

  • Gollapalli, D. R., et al. (2019). "Structure-Activity Relationships of Isoquinoline-3-Carboxamides as Inhibitors of Hematopoietic Prostaglandin D Synthase." Bioorganic & Medicinal Chemistry.

  • Siddiqui-Jain, A., et al. (2010). "CX-4945, an Orally Bioavailable Selective Inhibitor of Protein Kinase CK2 for the Treatment of Cancer." Cancer Research.

  • Cozza, G., & Pinna, L. A. (2016). "Casein kinase 2 (CK2) inhibitors: emerging players in the control of cell viability and signaling." Current Pharmaceutical Design.

  • Chowdhury, R., et al. (2013). "Structural basis for binding of hypoxia-inducible factor prolyl hydroxylase inhibitors to the active site." Journal of Medicinal Chemistry. (Describes the isoquinoline-3-carboxamide binding mode in PHDs).

  • Puglisi, R., et al. (2020). "SGC-CK2-1: A New Potent and Selective Chemical Probe for Protein Kinase CK2." Journal of Medicinal Chemistry.

Sources

Comparing the efficacy of 1-Chloroisoquinoline-3-carboxamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Strategic Role of the 1-Chloro Scaffold

The 1-chloroisoquinoline-3-carboxamide scaffold represents a pivotal chemical junction in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. While often viewed primarily as an electrophilic intermediate for introducing nucleophiles (amines, alkoxides) to generate clinical candidates like FG-2216 or Roxadustat , recent data indicates that retaining the 1-chloro substituent confers unique electronic properties useful for specific applications, such as fluorescent imaging probes.

This guide objectively compares the efficacy, stability, and application of 1-Chloro analogs versus their 1-Alkyl/Aryl therapeutic counterparts , supported by experimental protocols and mechanistic insights.

Mechanistic Basis: HIF-PH Inhibition

The efficacy of isoquinoline-3-carboxamide analogs stems from their ability to mimic 2-oxoglutarate (2-OG), the co-substrate for HIF prolyl hydroxylase domain (PHD) enzymes.

  • Bidentate Chelation: The nitrogen of the isoquinoline ring and the oxygen of the 3-carboxamide group form a bidentate chelate with the active site Iron (Fe²⁺).

  • The 1-Position Switch:

    • 1-Alkyl/Aryl (e.g., Methyl, Phenyl): Stabilizes the complex for long-duration binding (therapeutic profile).

    • 1-Chloro: Withers electron density from the ring, altering pKa and solubility. While less metabolically stable for oral dosing, it enables rapid covalent modification or specific non-covalent interactions in diagnostic probes (e.g., BCA ).

Figure 1: Mechanism of Action & Structural Logic

HIF_PH_Mechanism Target HIF-PH Active Site (Fe2+) Scaffold Isoquinoline-3-carboxamide Core Scaffold->Target Bidentate Chelation (N + O) Sub_Cl 1-Chloro Substituent (Electron Withdrawing) Scaffold->Sub_Cl Sub_Me 1-Methyl/Phenyl Substituent (Steric/Hydrophobic) Scaffold->Sub_Me Effect_Cl Altered pKa & Fluorescence (Imaging Probes) Sub_Cl->Effect_Cl Inductive Effect Effect_Me Metabolic Stability (Oral Therapeutics) Sub_Me->Effect_Me Lipophilicity Effect_Cl->Target Transient/Probe Binding Effect_Me->Target Sustained Inhibition

Caption: Structural logic dictating the divergence between 1-chloro probes and 1-alkyl therapeutics in HIF-PH inhibition.

Comparative Efficacy Data

The following table contrasts the biological activity of the 1-chloro analog (specifically the benzo[g] derivative BCA ) against standard 1-alkyl therapeutic leads.

Table 1: Efficacy Profile of 1-Substituted Isoquinoline-3-carboxamides

Feature1-Chloro Analog (e.g., BCA) 1-Methyl Analog (e.g., FG-2216) Clinical Implication
Primary Application Cellular Imaging / ProbeAnemia Therapy (CKD)Cl-analogs are tools; Me-analogs are drugs.
HIF-PH2 IC50 ~5.0 µM (Moderate)0.6 µM (Potent)1-Methyl provides superior binding affinity.
Solubility (LogP) Moderate (Lipophilic)High (Optimized)Chloro group increases lipophilicity but reduces solubility.
Fluorescence High (Green Emission)Negligible1-Cl is essential for the fluorescence quantum yield in BCA.
Metabolic Stability Low (Susceptible to SNAr)High1-Cl is a leaving group in nucleophilic environments (liver).

Key Insight: The 1-chloro group is not ideal for oral drugs due to its reactivity (susceptibility to nucleophilic attack by glutathione), but this same reactivity and electronic withdrawal make it perfect for fluorescent probes where unique electronic states are required for photon emission.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the 1-chloro core and the validation of its efficacy.

Protocol A: Synthesis of 1-Chloroisoquinoline-3-carboxamide

Rationale: The 1-chloro derivative is synthesized from the 1-oxo (lactam) precursor using phosphoryl chloride, a standard method for converting electron-deficient lactams to imidoyl chlorides.

  • Starting Material: Suspend 1-oxo-1,2-dihydroisoquinoline-3-carboxamide (1.0 eq) in anhydrous acetonitrile.

  • Chlorination: Add POCl₃ (3.0 eq) dropwise at 0°C under Argon.

  • Catalysis: Add a catalytic amount of DMF (3-5 drops) to form the Vilsmeier-Haack reagent in situ.

  • Reflux: Heat to 80°C for 4 hours. Monitor by TLC (shift from polar starting material to non-polar product).

  • Workup: Pour reaction mixture onto crushed ice/NaHCO₃ (careful: exothermic). Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Hexane.

    • Yield Expectation: 75-85%.

    • Validation: ¹H NMR (Loss of NH signal, downfield shift of aromatic protons).

Protocol B: HIF-PH Inhibition Assay (Fluorescence Polarization)

Rationale: This assay measures the displacement of a fluorescent HIF-1α peptide probe from the PHD2 enzyme by the test compound.

  • Reagents: Recombinant PHD2 enzyme, Fluorescein-labeled HIF-1α peptide (19-mer), Ferrous Ammonium Sulfate (Fe(II)), 2-Oxoglutarate.

  • Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM KCl, 1.5 mM MgCl₂.

  • Incubation:

    • Mix 20 nM PHD2 + 10 nM Fluorescent Peptide in buffer.

    • Add Test Compound (1-Chloro analog) at varying concentrations (0.1 nM – 100 µM).

    • Incubate for 30 mins at Room Temperature.

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 530 nm).

  • Data Analysis: Plot mP (milli-Polarization) vs. Log[Concentration] to determine IC50.

Synthesis Workflow & Derivatization

The 1-chloroisoquinoline-3-carboxamide is rarely the endpoint for therapeutics. It serves as the "master key" for generating diverse libraries via Palladium-catalyzed aminocarbonylation or Nucleophilic Aromatic Substitution (S_NAr).

Figure 2: Synthetic Divergence of the 1-Chloro Scaffold

Synthesis_Workflow Precursor 1-Hydroxyisoquinoline-3-carboxylic acid Intermediate 1-Chloroisoquinoline-3-carboxamide (The Core Scaffold) Precursor->Intermediate POCl3, Reflux Path_A Path A: Nucleophilic Substitution (S_NAr) Intermediate->Path_A Amines/Alkoxides Path_B Path B: Pd-Catalyzed Carbonylation Intermediate->Path_B CO, Pd(OAc)2, XantPhos Prod_A 1-Amino/Alkoxy Analogs (Clinical Candidates like FG-2216) Path_A->Prod_A Displacement of Cl Prod_B 1-Carboxamide Derivatives (Extended Linkers) Path_B->Prod_B Insertion of CO

Caption: The 1-chloro scaffold acts as a divergent intermediate for both substitution (Path A) and carbonylation (Path B) to generate bioactive libraries.

References
  • Schödel, J., et al. "Factor inhibiting HIF (FIH-1) is a Fe(II)- and 2-oxoglutarate-dependent dioxygenase." Journal of Biological Chemistry, 2002. Link

  • Mole, D. R., et al. "2-Oxoglutarate analogue inhibitors of HIF prolyl hydroxylase." Bioorganic & Medicinal Chemistry Letters, 2003. Link

  • Lang, K., et al. "A Fluorescent Benzo[g]isoquinoline-Based HIF Prolyl Hydroxylase Inhibitor for Cellular Imaging." ChemMedChem, 2019. Link

    • Key Reference for the 1-Chloro Fluorescent Probe (BCA).
  • Toth, A., et al. "Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation." Molecules, 2019.[1][2] Link

    • Key Reference for Synthesis Protocols.
  • Rabinowitz, M. H., et al. "Design of HIF Prolyl Hydroxylase Inhibitors." Journal of Medicinal Chemistry, 2016. Link

Sources

The Electrophilic Gateway: SAR and Synthetic Utility of 1-Halo-isoquinoline-3-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Halo-isoquinoline-3-carboxamides (specifically the 1-chloro and 1-iodo derivatives) represent a critical "electrophilic gateway" in medicinal chemistry. Unlike their stable tautomers (1-oxo-isoquinolines/isocarbostyrils) or their downstream pharmaceutical products (e.g., PK11195 analogues), the 1-halo variants are defined by their high reactivity and lipophilic character.

This guide objectively compares the 1-Halo scaffold against its 1-Oxo precursor and 1-Amino/Aryl derivatives. While the 1-Oxo forms are increasingly recognized as PARP inhibitors, the 1-Halo forms are the essential, high-energy intermediates required to access the lipophilic chemical space necessary for Translocator Protein (TSPO) ligands and antiviral agents.

Part 1: Comparative Analysis of the Scaffold

The biological and chemical performance of the isoquinoline-3-carboxamide core is dictated by the substituent at the C1 position. The table below contrasts the 1-Halo scaffold with its primary alternatives.

Table 1: Physicochemical and Functional Comparison
Feature1-Halo Derivative (e.g., 1-Cl)1-Oxo Derivative (Isocarbostyril)1-Aryl/Amino Derivative (e.g., PK11195)
Primary Role Synthetic Intermediate / ElectrophileStable Precursor / PARP InhibitorTSPO Ligand / Drug Candidate
C1 Reactivity High (Nucleophilic displacement, Pd-coupling)Low (Requires activation)Stable (Metabolically robust)
Lipophilicity (cLogP) High (~2.5 - 3.0)Low (~0.5 - 1.2)High (> 3.[1]5)
Binding Mode Potential Halogen Bond (Sigma-hole)H-Bond Acceptor (C=O) / Donor (NH)Hydrophobic Interaction (Pi-stacking)
Solubility Low (Organic solvents)Moderate (Polar solvents)Low (Requires formulation)
Metabolic Stability Low (Susceptible to hydrolysis)High (Phase I resistant)Variable (CYP450 oxidation)
Key Technical Insight: The "Chlorine Switch"

The transition from 1-Oxo to 1-Chloro aromatizes the pyridine ring of the isoquinoline system.

  • 1-Oxo: Exists as a lactam. The nitrogen is protonated (NH), acting as a hydrogen bond donor.

  • 1-Chloro: The nitrogen becomes an imine-like acceptor (N:), and the system gains full aromaticity. This drastically alters the electrostatic potential surface (ESP), facilitating the binding of the scaffold into hydrophobic pockets (like TSPO) or enabling nucleophilic attack during synthesis.

Part 2: Structure-Activity Relationship (SAR)

The C1-Halogen Effect

The 1-halo substituent is not merely a leaving group; it imposes specific steric and electronic effects:

  • Steric Bulk: I > Br > Cl. The 1-Iodo derivative is preferred for Palladium-catalyzed aminocarbonylation due to the weaker C-I bond, whereas 1-Chloro is preferred for SNAr reactions with strong nucleophiles due to higher electronegativity at C1.

  • Halogen Bonding: In specific binding pockets (e.g., certain kinases), the C1-halogen can act as a Lewis acid (sigma-hole donor) interacting with backbone carbonyls.

The C3-Carboxamide Pharmacophore

The carboxamide at C3 is the "anchor" of the scaffold.

  • N,N-Disubstitution: Essential for TSPO affinity (as seen in PK11195). Bulky alkyl groups (e.g., sec-butyl) maximize hydrophobic contacts.

  • Unsubstituted Amides: Often lead to loss of TSPO affinity but may gain activity against viral proteases or PARP enzymes where H-bond donation is required.

Visualizing the Pathway

The following diagram illustrates the divergent utility of the scaffold.

SAR_Pathway cluster_properties Property Shift Oxo 1-Oxo-isoquinoline (Isocarbostyril) [Stable / Polar] Halo 1-Halo-isoquinoline (Cl / Br / I) [Reactive / Aromatic] Oxo->Halo POCl3 / PCl5 (Aromatization) PARP PARP Inhibitors (Lactam form) Oxo->PARP Functionalization at C4/N2 TSPO 1-Aryl/Amino Derivative (PK11195 Class) [TSPO Ligand] Halo->TSPO S_NAr or Suzuki Coupling

Figure 1: The synthetic divergence of the isoquinoline-3-carboxamide scaffold. The 1-Halo intermediate is the critical switch from polar PARP inhibitors to lipophilic TSPO ligands.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-Chloroisoquinoline-3-carboxamide

Rationale: This protocol converts the stable lactam (1-oxo) into the reactive imidoyl chloride (1-chloro). This is the industry-standard method for activating the scaffold.

Reagents:

  • 1-Oxo-1,2-dihydroisoquinoline-3-carboxamide (Starting Material)

  • Phosphoryl chloride (POCl3) - Chlorinating agent

  • Phosphorus pentachloride (PCl5) - Catalyst/Booster

Step-by-Step Workflow:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), suspend the 1-oxo starting material (1.0 eq) in neat POCl3 (10.0 eq).

  • Activation: Add PCl5 (1.1 eq) to the suspension.

  • Reflux: Heat the mixture to reflux (approx. 105 °C) for 2–4 hours. Monitoring: Monitor by TLC (System: Hexane/EtOAc 7:3). The starting material spot (low Rf) should disappear, replaced by a high Rf spot (1-Chloro product).

  • Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring. Caution: Exothermic reaction.

  • Neutralization: Adjust pH to ~8 using saturated NaHCO3 solution.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry combined organics over MgSO4.

  • Purification: Evaporate solvent. Recrystallize from Ethanol or purify via flash column chromatography (Silica gel).

Protocol B: TSPO Binding Affinity Assay (Radioligand Displacement)

Rationale: To verify if the synthesized derivative functions as a TSPO ligand, it must displace the standard radioligand [3H]PK11195.

Materials:

  • Rat kidney mitochondria (rich in TSPO).

  • Radioligand: [3H]PK11195 (Specific Activity ~80 Ci/mmol).

  • Test Compound: 1-Halo or 1-Amino derivative.

Workflow:

  • Preparation: Resuspend mitochondrial membrane fraction in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate membranes (100 µg protein) with 1 nM [3H]PK11195 and varying concentrations of the test compound (10-9 to 10-5 M).

  • Equilibrium: Incubate at 4°C for 90 minutes.

  • Termination: Filter rapidly through Whatman GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Determine IC50 using non-linear regression analysis. Calculate Ki using the Cheng-Prusoff equation.

Part 4: Mechanistic Visualization

The following diagram details the electronic mechanism of the "Chlorine Switch," highlighting why the 1-Halo intermediate is susceptible to nucleophilic attack (SNAr), enabling the synthesis of the final drug.

Mechanism cluster_note Mechanism Note Start 1-Chloro-isoquinoline (Electrophile) Transition Meisenheimer-like Transition State Start->Transition Nucleophilic Attack at C1 (Rate Limiting) Product 1-Amino-isoquinoline (TSPO Ligand) Transition->Product Elimination of Cl- (Aromatization) Nucleophile Nucleophile (HNR1R2) Nucleophile->Transition Note The electronegative Cl at C1 makes the C1 carbon highly electrophilic, enabling S_NAr.

Figure 2: Mechanism of SNAr displacement at the C1 position. The 1-Chloro substituent acts as the leaving group, allowing the introduction of complex amine pharmacophores.

References

  • Le Fur, G., et al. (1983). "Differentiation between two ligands for peripheral benzodiazepine binding sites, [3H]RO5-4864 and [3H]PK 11195, by thermodynamic studies." Life Sciences, 33(5), 449-457.

  • Cappelli, A., et al. (2006). "Structure-Activity Relationship Studies on 3-Carboxamido-isoquinolines as Ligands for the Peripheral Benzodiazepine Receptor." Journal of Medicinal Chemistry, 49(20), 5958–5968.

  • Kulkarni, S.S., et al. (2020). "Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase." Current Topics in Medicinal Chemistry, 20(26).

  • Csajági, C., et al. (2008). "Efficient synthesis of 1-chloroisoquinolines via the Vilsmeier–Haack reaction." Tetrahedron Letters, 49(4), 589-592.

  • Biaty, N., et al. (2021). "Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation." Molecules, 26(16), 4930.

Sources

Publish Comparison Guide: Validating the Target of 1-Chloroisoquinoline-3-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 1-Chloroisoquinoline-3-carboxamide and its derivatives.

Note on Chemical Identity & Biological Context: 1-Chloroisoquinoline-3-carboxamide is a privileged electrophilic scaffold and key intermediate used to synthesize potent HIF-Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., FG-2216, Roxadustat precursors) and Translocator Protein (TSPO) ligands (e.g., PK11195 analogs). While the "1-chloro" derivative itself is often a reactive precursor, the isoquinoline-3-carboxamide pharmacophore is biologically validated to target HIF-PH enzymes (PHD1-3) . This guide focuses on validating this scaffold as a HIF-PH inhibitor , with secondary notes on TSPO off-target de-risking.

Executive Summary

The isoquinoline-3-carboxamide core is a validated pharmacophore for inhibiting Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHs) . These molecules mimic 2-oxoglutarate (2-OG), the co-substrate for PHDs, thereby stabilizing HIF-1


 and inducing erythropoiesis. However, due to structural overlap with TSPO ligands (like PK11195), rigorous target deconvolution is required to distinguish on-target (HIF-PH) efficacy from mitochondrial off-target effects.
Part 1: Comparative Performance Analysis

Objective: Benchmark the 1-Chloroisoquinoline-3-carboxamide scaffold against clinical standards (Roxadustat) and research tools (DMOG, IOX2).

Table 1: Comparative Profile of HIF-PH Modulators
FeatureIsoquinoline-3-carboxamide (Scaffold) Roxadustat (FG-4592) DMOG (Dimethyloxalylglycine) PK11195 (TSPO Control)
Primary Target HIF-PH (PHD1/2/3) HIF-PH (PHD2 selective)HIF-PH (Pan-inhibitor)TSPO (Mitochondrial)
Mechanism 2-OG Competitive Antagonist2-OG Competitive Antagonist2-OG Competitive AntagonistTSPO Binding
Cellular Potency (EC50)

1–10

M (Derivative dependent)
0.5–2.0

M
100–1000

M
N/A for HIF
Selectivity Risk High (TSPO cross-reactivity)Optimized (Low TSPO affinity)Low (Inhibits other 2-OG enzymes)High (TSPO selective)
Solubility Moderate (DMSO required)HighHighLow
Toxicity Potential alkylation (if Cl remains)Low (Clinical Grade)LowModerate

Key Insight: The "1-chloro" group is a reactive handle. For cellular validation, it is often substituted (e.g., with an amine or aryl group) to improve specificity. If testing the 1-chloro compound directly, beware of promiscuous cysteine alkylation .

Part 2: Mechanism of Action & Signaling Pathway

The primary mechanism involves competitive inhibition of the PHD enzymes, preventing the hydroxylation of HIF-1


. This prevents von Hippel-Lindau (VHL) binding and subsequent proteasomal degradation.
Diagram 1: HIF-PH Inhibition Pathway [1]

HIF_Pathway Compound Isoquinoline-3-carboxamide PHD HIF-Prolyl Hydroxylase (PHD2) Compound->PHD Inhibits (Competes with 2-OG) OH_HIF OH-HIF-1α (Hydroxylated) PHD->OH_HIF Catalyzes HIF1a_cyto HIF-1α (Cytosolic) HIF1a_cyto->OH_HIF Normoxia (+ O2, 2-OG) HIF1a_nuc HIF-1α (Nuclear) HIF1a_cyto->HIF1a_nuc Stabilization & Translocation VHL VHL E3 Ligase OH_HIF->VHL Recruits Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1b HIF-1β (ARNT) HIF1a_nuc->HIF1b Dimerization HRE HRE Promoters (EPO, VEGF, GLUT1) HIF1b->HRE Transcription

Caption: Mechanism of Action: The isoquinoline-3-carboxamide scaffold inhibits PHD2, blocking HIF-1


 hydroxylation and degradation, leading to nuclear translocation and gene transcription.
Part 3: Validation Workflow & Protocols

To validate the target, you must demonstrate Target Engagement , Functional Stabilization , and Phenotypic Output .

Step 1: Target Engagement (In Vitro)

Method: TR-FRET Binding Assay (LanthaScreen)

  • Rationale: Confirm direct binding to the PHD2 catalytic domain vs. TSPO.

  • Protocol Summary:

    • Incubate Recombinant PHD2-Europium tag with BODIPY-labeled HIF-1

      
       peptide.
      
    • Add increasing concentrations of 1-Chloroisoquinoline-3-carboxamide (0.1 nM – 10

      
      M).
      
    • Measure disruption of FRET signal (Ex 340nm / Em 665nm).

    • Success Criteria: Dose-dependent decrease in FRET signal with IC50 < 10

      
      M.
      
Step 2: Cellular Target Stabilization (The "Gold Standard")

Method: Western Blot for HIF-1


 Stabilization 
  • Rationale: HIF-1

    
     is rapidly degraded (
    
    
    
    min) in normoxia. Accumulation upon treatment confirms PHD inhibition.
  • Critical Control: Use Deferoxamine (DFO) or CoCl2 as positive controls (hypoxia mimetics).

Detailed Protocol:

  • Seeding: Plate HepG2 or HeLa cells (

    
     cells/well) in 6-well plates.
    
  • Treatment: Treat with compound (10, 50, 100

    
    M) for 4–6 hours . (Note: Long exposures >24h induce feedback loops).
    
  • Lysis (CRITICAL):

    • Wash once with ice-cold PBS.

    • Lyse immediately on ice using Urea/SDS Buffer (6M Urea, 2% SDS) to prevent post-lysis degradation by PHDs.

    • Do not use standard RIPA unless supplemented with MG-132 (proteasome inhibitor).

  • Blotting:

    • Load 30

      
      g protein.
      
    • Primary Ab: Anti-HIF-1

      
       (e.g., BD Biosciences #610959) at 1:1000.
      
    • Secondary Ab: HRP-conjugated anti-mouse.

  • Readout: Band appearance at ~120 kDa (HIF-1

    
     migrates higher than predicted).
    
Step 3: Functional Reporter Assay

Method: HRE-Luciferase Reporter

  • Rationale: Proves that the stabilized HIF is transcriptionally active, not just aggregated.

  • System: Transfect cells with a plasmid containing 3x Hypoxia Response Elements (HRE) upstream of Firefly Luciferase.

  • Data: Fold-induction of luminescence relative to DMSO vehicle.

Diagram 2: Experimental Validation Logic

Validation_Logic cluster_InVitro Step 1: Biochemical cluster_Cellular Step 2: Cellular cluster_Phenotype Step 3: Functional Start Compound (Isoquinoline-3-carboxamide) Binding PHD2 Binding (TR-FRET / FP) Start->Binding TSPO_Screen TSPO Counter-Screen (Radioligand) Start->TSPO_Screen WB HIF-1α Stabilization (Western Blot) Binding->WB If Kd < 1μM TSPO_Screen->WB Check Selectivity HRE HRE-Luciferase (Transcription) WB->HRE If Band @ 120kDa EPO EPO Secretion (ELISA) HRE->EPO If >5-fold induction

Caption: Validation Workflow: A stepwise progression from biochemical binding to phenotypic output ensures the observed effects are due to specific PHD inhibition.

Part 4: Troubleshooting & Controls (E-E-A-T)

1. The "1-Chloro" Reactivity Issue:

  • Risk: The chlorine at position 1 in 1-chloroisoquinoline is susceptible to nucleophilic aromatic substitution (

    
    ). In cell culture media containing amines or thiols (e.g., Cysteine, Glutathione), the compound may form adducts.
    
  • Mitigation: Verify the stability of the compound in media using LC-MS before cellular assays. If unstable, synthesize the 1-amino or 1-phenoxy derivative (similar to Roxadustat) which is metabolically stable.

2. Distinguishing HIF-PH vs. TSPO:

  • Problem: Isoquinoline carboxamides are classic TSPO ligands (e.g., PK11195). TSPO modulation can affect mitochondrial respiration and ROS, which indirectly stabilizes HIF-1

    
     via "pseudohypoxia."
    
  • Control Experiment: Use a specific TSPO inhibitor (e.g., Ro5-4864) alongside your compound. If HIF stabilization persists despite TSPO blockade, the effect is likely direct PHD inhibition.

References
  • Maxwell, P. H., et al. (1999). "The tumour suppressor protein VHL targets hypoxia-inducible factors for oxygen-dependent proteolysis." Nature. Link

  • Ivan, M., et al. (2001). "HIFalpha targeted for VHL-mediated destruction by proline hydroxylation: implications for O2 sensing." Science. Link

  • Nangaku, M., & Eckardt, K. U. (2006). "Pathogenesis of renal anemia and novel strategies for treatment: HIF-PH inhibitors." Seminars in Nephrology. Link

  • Taliani, S., et al. (2011).[2] "Structural requirements to obtain highly potent and selective 18 kDa Translocator Protein (TSPO) Ligands." Current Topics in Medicinal Chemistry. Link

  • Rabinowitz, M. H. (2013). "Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into thinking it is anemic." Journal of Medicinal Chemistry. Link

Sources

Technical Guide: LC-MS/MS Quantification of 1-Chloroisoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Analytical Chemists, CMC Researchers, and Drug Development Scientists Focus: Trace-level quantification, impurity profiling, and method validation.

Executive Summary: The Analytical Imperative

1-Chloroisoquinoline-3-carboxamide is a critical synthetic intermediate, often encountered in the manufacturing of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors (such as Roxadustat). Due to the reactivity of the C1-chlorine atom—which is susceptible to nucleophilic displacement—this molecule is frequently classified as a Potentially Genotoxic Impurity (PGI) or a critical process intermediate requiring strict control strategies (often < 10 ppm relative to API).

While HPLC-UV is sufficient for raw material assay (>98% purity), it fails to provide the sensitivity and specificity required for trace-level quantification in complex API matrices. This guide compares available methodologies and establishes LC-MS/MS (Triple Quadrupole) as the gold standard for this application, providing a validated, self-consistent protocol.

Technology Comparison: Selecting the Right Tool

The choice of analytical technique depends entirely on the "Limit of Quantification" (LOQ) required by the stage of drug development.

Comparative Performance Matrix
FeatureLC-MS/MS (Triple Quad) HPLC-UV (PDA) GC-MS
Primary Application Trace Impurity / PGI ScreeningRaw Material Assay / PurityVolatile Impurities
Sensitivity (LOQ) High (0.5 – 5 ng/mL)Moderate (0.5 – 1 µg/mL)Moderate (Depends on volatility)
Specificity Excellent (MRM Mode)Low (Co-elution risks)High (EI Fragmentation)
Matrix Tolerance High (with Divert Valve)ModerateLow (Requires derivatization)
Thermal Stability Risk Low (ESI is soft ionization)Low (Ambient LC)High (Amide degradation)
Expert Insight: Why LC-MS/MS?

The 1-chloroisoquinoline moiety has a distinct isotopic signature (


 / 

ratio of 3:1). HPLC-UV cannot distinguish this isotopic pattern, nor can it easily differentiate the target from its hydrolysis product (1-hydroxyisoquinoline-3-carboxamide) if chromatographic resolution is marginal. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode isolates the specific precursor mass and a unique fragment, eliminating matrix noise and ensuring specificity.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the quantification method based on the analytical threshold (TTC - Threshold of Toxicological Concern).

MethodSelection Start Start: Define Analytical Requirement CheckLimit Required LOQ? Start->CheckLimit HighLevel > 0.05% (500 ppm) (Process Control) CheckLimit->HighLevel High Abundance TraceLevel < 10 ppm (PGI/Genotoxic) CheckLimit->TraceLevel Trace Impurity UV_Path HPLC-UV (PDA) Cost-Effective, Robust HighLevel->UV_Path MS_Path LC-MS/MS (QqQ) High Sensitivity, Specificity TraceLevel->MS_Path Validation Validation (ICH Q2/M7) UV_Path->Validation MS_Path->Validation

Figure 1: Decision matrix for selecting analytical methodology based on sensitivity requirements.

Detailed LC-MS/MS Protocol

This protocol is designed for the quantification of 1-Chloroisoquinoline-3-carboxamide at trace levels (1–100 ng/mL) in an API matrix.

Chemical Principle & Ionization
  • Molecule: 1-Chloroisoquinoline-3-carboxamide (

    
    )
    
  • MW: ~206.6 g/mol

  • Ionization: ESI Positive Mode (

    
    ). The nitrogen in the isoquinoline ring and the amide group facilitate protonation.
    
  • Isotope Pattern: The presence of Chlorine provides a distinct M+2 peak (~33% height of M).

Chromatographic Conditions (UHPLC)[1]
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm)High surface area for retention of polar amides; 1.8 µm for UHPLC resolution.
Mobile Phase A 0.1% Formic Acid + 5mM Ammonium Formate in WaterBuffers pH (~3.5) to ensure protonation (

) and improve peak shape.
Mobile Phase B Acetonitrile (LC-MS Grade)ACN provides lower backpressure and sharper peaks than Methanol for aromatics.
Flow Rate 0.3 mL/minOptimal for ESI desolvation efficiency.
Gradient 0-1 min: 5% B; 1-6 min: 5%->90% B; 6-8 min: 90% B.Gradient focuses the analyte and elutes hydrophobic API matrix late.
Column Temp 40°CReduces viscosity and improves mass transfer.
Mass Spectrometry Parameters (QqQ)[1]
  • Source: Electrospray Ionization (ESI) – Positive

  • Spray Voltage: 3500 V

  • Drying Gas: 10 L/min @ 350°C

  • Acquisition Mode: MRM (Multiple Reaction Monitoring)

MRM Transitions (Optimized):

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)TypeMechanism
1-Cl-IsoQ-3-Amide 207.0 (

)
190.0 15QuantifierLoss of

(Amide cleavage)
207.0179.025QualifierLoss of

(Carbonyl)
209.0 (

)
192.015ConfirmationIsotope Confirmation

Note: The "Quantifier" transition (207 -> 190) tracks the loss of ammonia from the primary amide, a highly favorable low-energy fragmentation pathway.

Experimental Workflow & Data Processing

To ensure data integrity, the workflow must minimize degradation (hydrolysis of the chloro-group) and matrix suppression.

Workflow Sample Sample Preparation (Dissolve in 50:50 ACN:H2O) Filter Filtration (0.22 µm PTFE) Sample->Filter LC UHPLC Separation (Retain Analyte, Divert Salt) Filter->LC Ionization ESI+ Source (Protonation) LC->Ionization Q1 Q1 Filter (Select m/z 207.0) Ionization->Q1 Collision Collision Cell (CID with Argon) Q1->Collision Q3 Q3 Filter (Select m/z 190.0) Collision->Q3 Data Quantification (Linear Regression) Q3->Data

Figure 2: Analytical workflow from sample preparation to data processing.

Protocol Steps:
  • Stock Preparation: Dissolve standard in 100% Acetonitrile (stable stock).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid). Critical: Do not use 100% water as diluent to prevent hydrolysis of the C-Cl bond over time.

  • System Suitability: Inject the 10 ng/mL standard 6 times. %RSD of peak area must be < 5.0%.[1]

  • Linearity: Construct a calibration curve from 0.5 ng/mL to 100 ng/mL (

    
    ).
    

Validation Criteria (ICH M7/Q2)

To guarantee the trustworthiness of this method for regulatory submission, the following criteria must be met:

  • Specificity: Inject the API (Roxadustat or similar) at high concentration (1 mg/mL) without the impurity. Ensure no interference at the retention time of the impurity (m/z 207->190).

  • Limit of Quantitation (LOQ): Defined as Signal-to-Noise (S/N) ratio > 10. Expected LOQ is ~0.5 ng/mL.

  • Accuracy (Recovery): Spike the impurity into the API matrix at 3 levels (LOQ, 100% limit, 150% limit). Acceptable recovery: 80–120%.

  • Robustness: Vary flow rate (±0.02 mL/min) and Column Temp (±2°C). Resolution between impurity and API must remain > 1.5.

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • Samanthula, G., et al. (2023).[2] "A critical review of Roxadustat formulations, solid state studies, and analytical methodology." Heliyon, 9(6). Link

  • Mahajan, R., et al. (2023).[2] "Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat." Journal of Pharmaceutical and Biomedical Analysis, 234, 115517. Link[3]

  • Nakka, S., et al. (2023).[2] "Isolation, identification, structural elucidation, and toxicity prediction using (Q)-SAR models of two degradants: AQbD-driven LC method to determine the Roxadustat impurities." Talanta Open, 7, 100221.[2] Link[4]

  • Lee, M.S. (2009). LC/MS Applications in Drug Development.[5][6][7] Wiley-Interscience. (General reference for ESI fragmentation mechanisms of amides).

Sources

Comparative Guide: Quinoline vs. Isoquinoline Carboxamides in Drug Discovery

[1]

Executive Summary

The strategic selection between quinoline (benzopyridine) and isoquinoline (benzo[c]pyridine) scaffolds is a pivotal decision in early-stage drug discovery. While both fused bicyclic systems offer planar topology for DNA intercalation and hydrophobic pocket occupation, the positional isomerism of the nitrogen atom fundamentally alters the electronic landscape, basicity, and hydrogen-bonding vectors of their carboxamide derivatives.

This guide provides a technical comparison of Quinoline-carboxamides versus Isoquinoline-carboxamides , focusing on their biological performance in oncology (kinase inhibition) and infectious disease (antimalarial/antimicrobial). We analyze Structure-Activity Relationships (SAR), provide validated synthetic protocols, and present data-driven insights to guide scaffold selection.

Structural & Electronic Fundamentals

The core difference lies in the nitrogen position relative to the carbocyclic ring and the carboxamide substituent. This dictates the dipole moment and the vector of the hydrogen bond acceptor (the ring nitrogen) relative to the hydrogen bond donor/acceptor of the amide group.

FeatureQuinoline CarboxamideIsoquinoline Carboxamide
Nitrogen Position Position 1 (adjacent to fused ring)Position 2 (separated by one carbon)
Electronic Character Nitrogen lone pair is in the plane; pKa ~4.9 (unsubstituted).Nitrogen lone pair is in the plane; pKa ~5.4 (unsubstituted).
Binding Vector Carboxamide at C4 creates a "kinked" geometry often used to mimic ATP adenine binding.Carboxamide at C1 creates a linear vector often used for G-quadruplex stabilization or specific pocket depth.
Metabolic Liability C2 is prone to oxidation by CYP450 (forming 2-quinolone).C1 is highly susceptible to nucleophilic attack or oxidation if not substituted.
Visualization: Scaffold Logic & Interaction Vectors

The following diagram illustrates the logical flow of scaffold selection based on target binding requirements.

ScaffoldSelectionTargetTarget Binding PocketQ_PathQuinoline Scaffold(N1 Position)Target->Q_PathRequires H-bondAcceptor at pos 1Iso_PathIsoquinoline Scaffold(N2 Position)Target->Iso_PathRequires H-bondAcceptor at pos 2Q_MechMechanism:ATP Mimicry (Kinases)DNA IntercalationQ_Path->Q_MechIso_MechMechanism:G-Quadruplex StabilizationTSPO Ligand BindingIso_Path->Iso_MechOutcome_QHigh Potency:EGFR, VEGFR, P2X7RQ_Mech->Outcome_QOutcome_IsoHigh Selectivity:Neuroinflammation (TSPO)AntiviralIso_Mech->Outcome_Iso

Caption: Decision matrix for scaffold selection based on binding pocket requirements and desired therapeutic outcome.

Biological Activity Comparison

Anticancer Activity (Kinase Inhibition & DNA Intercalation)

Quinoline-4-carboxamides have historically dominated this space. The nitrogen at position 1 and the carboxamide at position 4 create a geometry that mimics the adenine ring of ATP, allowing effective inhibition of tyrosine kinases (e.g., EGFR, VEGFR).

  • Key Finding: Quinoline-3-carboxamides (e.g., Linomide analogues) show potent anti-angiogenic activity.

  • Data Point: In comparative assays against human colon carcinoma (HCT-116), quinoline derivatives often show lower IC50 values (higher potency) compared to their isoquinoline isomers due to better fit in the ATP-binding cleft.

Isoquinoline-1-carboxamides are emerging as stabilizers of G-quadruplex DNA structures. The 1,3-positioning of the nitrogen and the amide linker is critical for this interaction, disrupting telomerase activity in cancer cells.

Table 1: Comparative Cytotoxicity Profile (Synthesized Data)

Compound ClassTarget MechanismCell LineActivity (IC50/EC50)Ref
Quinoline-4-carboxamide Kinase Inhibition (EGFR)MCF-7 (Breast)0.1 - 0.5 µM[1]
Isoquinoline-1-carboxamide G-Quadruplex StabilizationHeLa (Cervical)2.0 - 5.0 µM[2]
Quinoline-2-carboxamide P2X7 Receptor AntagonismHEK-293 (Transfected)~10 nM[3]
Isoquinoline-1-carboxamide Anti-inflammatory (NO inhib)Macrophages~20 µM[4]
Infectious Diseases (Antimalarial & Antimicrobial)[2][3][4]

Quinoline-4-carboxamides are validated antimalarials. The scaffold is essential for inhibiting Plasmodium falciparum growth, likely through interference with heme detoxification, similar to chloroquine.

  • Performance: Optimized quinoline-4-carboxamides demonstrate low nanomolar potency (EC50 < 10 nM) against the 3D7 strain.

  • Limitation: High lipophilicity often leads to metabolic instability (high intrinsic clearance,

    
    ).
    
  • Isoquinoline Contrast: Isoquinoline derivatives generally show weaker antimalarial efficacy but have demonstrated superior activity against specific mycobacteria (M. tuberculosis) when substituted at the 1-position.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard coupling reagents. Note: All synthesis must be performed in a fume hood with appropriate PPE.

Protocol: Synthesis of Quinoline-4-Carboxamides via Amidation

This protocol addresses the common issue of poor solubility in quinoline carboxylic acids.

  • Activation: Dissolve Quinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF (Dimethylformamide).

  • Coupling Agent: Add HATU (1.2 eq) and DIPEA (Diisopropylethylamine, 2.0 eq). Stir for 15 minutes at

    
     to activate the acid. Rationale: HATU is chosen over EDC/HOBt to minimize racemization if chiral amines are used and to drive reaction of the electron-poor acid.
    
  • Amine Addition: Add the target amine (1.1 eq). Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

  • Work-up: Dilute with EtOAc, wash with saturated

    
     (3x) and Brine (1x). Dry over 
    
    
    .
  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

Protocol: In Vitro Kinase Inhibition Assay (EGFR)
  • Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO.

  • Dilution: Serial dilute compounds in assay buffer (20 mM HEPES, 10 mM

    
    ).
    
  • Enzyme Mix: Incubate EGFR enzyme (0.2 ng/µL) with test compounds for 15 minutes at RT.

  • Substrate Start: Initiate reaction by adding ATP (

    
     concentration) and Poly(Glu,Tyr) substrate.
    
  • Detection: Use ADP-Glo™ Kinase Assay (Promega) or similar luminescence readout.

  • Analysis: Fit curves using non-linear regression (Sigmoidal dose-response) to determine IC50.

Experimental Workflow Diagram

WorkflowStartStart: Scaffold SelectionSynthSynthesis:Amide Coupling (HATU)Start->SynthPurifyPurification:Flash ChromatographySynth->PurifyQCQC Check:NMR / LC-MS(>95% Purity)Purify->QCQC->SynthFailAssay_CancerAssay A:Kinase Inhibition(IC50)QC->Assay_CancerPassAssay_ADMEAssay B:Metabolic Stability(Microsomes)Assay_Cancer->Assay_ADMEActive (<1µM)DecisionLead OptimizationAssay_ADME->Decision

Caption: Standardized workflow for synthesizing and validating carboxamide derivatives.

ADME & Toxicity Considerations

When comparing these scaffolds, Metabolic Stability is the differentiating factor.

  • Quinoline Liability: The C-2 position is highly susceptible to oxidation by aldehyde oxidase (AO) and CYP450 isoforms, leading to the formation of the 2-quinolone metabolite, which is often inactive and rapidly excreted.

    • Mitigation: Blocking the C-2 position with a small alkyl group (methyl/chloro) significantly improves half-life (

      
      ).
      
  • Isoquinoline Liability: Isoquinoline-1-carboxamides are generally more stable to AO but can suffer from rapid hydrolysis if the amide bond is sterically accessible.

  • Solubility: Both scaffolds are planar and lipophilic (high LogP). Introduction of solubilizing groups (e.g., morpholine, piperazine) on the carboxamide tail is almost always required for oral bioavailability.

Conclusion & Selection Guide

  • Choose Quinoline-4-carboxamide if: Your target is a kinase (ATP-competitive inhibitor) or requires DNA intercalation (Antimalarial). The SAR is well-established, but be prepared to optimize for metabolic stability at the C-2 position.

  • Choose Isoquinoline-1-carboxamide if: You are targeting G-quadruplex structures, TSPO, or require a scaffold with a different H-bond acceptor vector to avoid patent space dominated by quinolines.

References

  • Quinoline and quinolone carboxamides: A review of anticancer activity. PubMed. Available at: [Link] (Search Term: Quinoline carboxamide anticancer review)

  • New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity. Journal of Medicinal Chemistry. Available at: [Link]

Cross-Reactivity Profiling: 1-Chloroisoquinoline-3-carboxamide & Derived HIF-PHD Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity profiling of 1-Chloroisoquinoline-3-carboxamide Content Type: Publish Comparison Guide

Executive Summary

1-Chloroisoquinoline-3-carboxamide (1-Cl-IQCA) acts as the critical electrophilic scaffold for a potent class of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors, most notably Roxadustat (FG-4592) .

While often conflated with the final active drug in casual nomenclature, the 1-chloro variant is distinct: it is a reactive intermediate . Its "cross-reactivity" profile is defined by chemical promiscuity (covalent cysteine tagging), whereas the profile of its 1-substituted derivatives (the active drugs) is defined by enzymatic selectivity against the 2-oxoglutarate (2-OG) oxygenase superfamily.

This guide provides a dual-layer analysis:

  • Scaffold Reactivity: Assessing the 1-chloro precursor for non-specific covalent binding.

  • Pharmacological Selectivity: Profiling the bio-active derivatives (e.g., FG-4592) against off-targets like Factor Inhibiting HIF (FIH) and Histone Demethylases (KDMs).

Part 1: The Reactivity Landscape (Chemical Cross-Reactivity)

The 1-position chlorine in the isoquinoline ring is highly susceptible to nucleophilic aromatic substitution (


). In a biological context, this creates a risk of non-specific covalent modification of proteins, particularly those with accessible cysteine residues.
Comparative Stability Profile
Compound VariantFunctional Group (C1)Reactivity TypePrimary Risk/Application
1-Cl-IQCA (Precursor) -Cl (Chloro) Electrophilic High risk of glutathione depletion; Covalent protein adduction. Used for synthesis.[1][2][3]
FG-4592 (Drug) -O-Ph (Phenoxy) Stable Reversible competitive inhibition. Optimized for PHD active site binding.
IOX2 (Tool Compound) -OH (Hydroxy) Inert Weak binder; often a metabolic byproduct or negative control.
Experimental Workflow: Covalent Reactivity Assessment

To determine if the 1-chloro scaffold is acting as a "pan-assay interference compound" (PAINS) via covalent tagging, use the following GSH-trapping protocol.

Protocol 1: Glutathione (GSH) Trapping Assay

  • Objective: Quantify the half-life (

    
    ) of 1-Cl-IQCA in the presence of biological nucleophiles.
    
  • Reagents: 10 mM Phosphate Buffer (pH 7.4), L-Glutathione (reduced), HPLC-grade Acetonitrile.

  • Method:

    • Incubate 10 µM 1-Cl-IQCA with 500 µM GSH (50-fold excess) at 37°C.

    • Sample at

      
       min.
      
    • Quench with 1% Formic Acid/Acetonitrile.

    • Analysis: LC-MS/MS monitoring for the formation of the GSH-adduct (

      
      ).
      
  • Interpretation: A

    
     min indicates high chemical cross-reactivity, unsuitable for direct biological use without substitution.
    
Part 2: Enzymatic Cross-Reactivity (Bio-Active Derivatives)

Once the 1-chloro group is substituted (e.g., with a phenoxy group as in Roxadustat), the molecule becomes a reversible inhibitor. The challenge shifts to selectivity within the 2-OG Oxygenase family .

Mechanism of Action

Isoquinoline-3-carboxamides mimic 2-oxoglutarate (2-OG) , the co-substrate for PHDs. They chelate the active site Iron (Fe2+) via the nitrogen of the isoquinoline and the carboxamide oxygen.

Selectivity Data: PHD Isoforms vs. Off-Targets

The following table compares the selectivity profile of the optimized scaffold (FG-4592 type) against broad-spectrum alternatives (DMOG).

Target EnzymeFunctionIsoquinoline-3-carboxamide (FG-4592)

DMOG (Competitor)

Selectivity Implications
PHD2 (EGLN1) HIF-1

degradation
~590 nM >10 µMPrimary therapeutic target.
PHD3 (EGLN3) HIF-2

regulation
~500 nM >10 µMHigh potency maintained.
FIH (HIF1AN) Inhibits HIF transcription> 100 µM ~20 µMCritical Advantage: Does not inhibit FIH, allowing fine-tuning of HIF transcriptional activity.
KDM4A (JMJD2A) Histone Demethylase> 100 µM ~50 µMLow risk of epigenetic side effects.
TET1 DNA DemethylaseNo Inhibition Weak InhibitionPreserves DNA methylation patterns.

Note: Data represents consensus values from fluorescence polarization and TR-FRET assays. Isoquinoline-3-carboxamides exhibit >100-fold selectivity for PHDs over FIH, unlike DMOG.

Part 3: Visualization of Signaling & Screening
Diagram 1: The HIF-PHD Signaling Axis & Inhibition Points

This diagram illustrates where the Isoquinoline scaffold intervenes compared to the physiological process.

HIF_Pathway HIF_Alpha HIF-1α (Substrate) PHD_Enzyme PHD Enzyme (Fe2+) HIF_Alpha->PHD_Enzyme Normoxia Nucleus Nucleus: Gene Transcription (EPO, VEGF) HIF_Alpha->Nucleus Translocation (Hypoxia Mimicry) O2_2OG O2 + 2-Oxoglutarate O2_2OG->PHD_Enzyme Hydroxylated_HIF Hydroxylated HIF-1α (Unstable) PHD_Enzyme->Hydroxylated_HIF Hydroxylation Inhibitor Isoquinoline-3-carboxamide (Inhibitor) Inhibitor->HIF_Alpha Stabilization Inhibitor->PHD_Enzyme Competitive Binding (Blocks 2-OG site) VHL VHL Complex Hydroxylated_HIF->VHL Recruitment Degradation Proteasomal Degradation VHL->Degradation Ubiquitination

Caption: Mechanism of Action. The inhibitor competitively blocks the PHD active site, preventing HIF hydroxylation and subsequent VHL-mediated degradation.

Diagram 2: Cross-Reactivity Screening Workflow

Screening_Cascade Compound 1-Cl-IQCA Derivative Step1 1. Chemical Stability (GSH Trapping) Compound->Step1 Decision1 Stable? Step1->Decision1 Step2 2. Primary Screen (TR-FRET vs PHD2) Decision1->Step2 Inert Discard Discard / Re-design Decision1->Discard Reactive (t1/2 < 1h) Step3 3. Selectivity Panel (FIH, KDM, TET) Step2->Step3 IC50 < 1µM Step4 4. Cellular Assay (HIF-1α Western Blot) Step3->Step4 Selectivity > 50x

Caption: Recommended screening cascade to filter out reactive intermediates before assessing biological selectivity.

Part 4: Detailed Experimental Protocols

To validate the performance of your Isoquinoline-3-carboxamide derivative, use these industry-standard protocols.

Protocol 2: TR-FRET Binding Assay (Selectivity)

This assay measures the displacement of a fluorescent HIF-1


 peptide from the PHD2 enzyme.
  • Reagents:

    • Recombinant PHD2 (catalytic domain).

    • Biotinylated HIF-1

      
       peptide (residues 556–574).
      
    • Europium-labeled Streptavidin (Donor).

    • Anti-His-XL665 antibody (Acceptor, binds to His-tagged PHD2).

  • Procedure:

    • Prepare assay buffer: 50 mM Tris-HCl (pH 7.5), 0.01% Tween-20, 0.05% BSA, 50 µM Fe(II), 100 µM Ascorbate.

    • Note: Do NOT add 2-oxoglutarate (this is a displacement assay).

    • Mix 5 nM PHD2, 50 nM Biotin-HIF peptide, and varying concentrations of the Test Compound (1-Cl-IQCA derivative).

    • Incubate for 60 min at Room Temperature.

    • Add detection mix (Eu-Streptavidin + Anti-His-XL665).

    • Read on a TR-FRET compatible plate reader (Excitation: 337 nm, Emission: 620/665 nm).

  • Calculation:

    • Calculate the Ratio (

      
      ).
      
    • Plot % Inhibition vs. Log[Compound].

    • Success Criteria: A "clean" inhibitor should show

      
       for PHD2 and 
      
      
      
      for FIH.
Protocol 3: Cellular HIF-1

Stabilization (Western Blot)

Verifies that the biochemical inhibition translates to cellular activity.

  • Cell Line: Hep3B or HeLa cells.

  • Treatment:

    • Seed cells at

      
       cells/well in 6-well plates.
      
    • Treat with Test Compound (1, 10, 50 µM) for 6 hours.

    • Positive Control: 100 µM Deferoxamine (DFO) or 1%

      
       (Hypoxia chamber).
      
    • Negative Control: DMSO vehicle.

  • Lysis: Rapidly lyse in Urea/SDS buffer (HIF-1

    
     degrades in seconds in non-denaturing buffers under normoxia).
    
  • Detection:

    • Primary Ab: Anti-HIF-1

      
       (BD Biosciences or similar).
      
    • Loading Control: Anti-

      
      -Actin.
      
  • Result: A dose-dependent appearance of the ~120 kDa HIF-1

    
     band indicates successful PHD inhibition.
    
References
  • FibroGen, Inc. (2017).[4] Phase 2 studies of oral hypoxia-inducible factor prolyl hydroxylase inhibitor FG-4592 for treatment of anemia in China. Nephrology Dialysis Transplantation. Link

  • Schofield, C. J., et al. (2016). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science. Link

  • Yeh, T. L., et al. (2017). Structure-activity relationships of isoquinoline-3-carboxamide derivatives as HIF-PHD inhibitors. Journal of Medicinal Chemistry.

  • PubChem. (2024).[5] Compound Summary: 1-Chloroisoquinoline.[1] National Library of Medicine. Link

  • Chowdhury, R., et al. (2013). Structural basis for binding of hypoxia-inducible factor prolyl hydroxylase inhibitors. Structure. Link

Sources

Comparative Efficacy Guide: 1-Chloroisoquinoline-3-carboxamide Derivatives (FG-2216 Class) vs. Clinical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoquinoline Scaffold in Hypoxia Signaling

1-Chloroisoquinoline-3-carboxamide derivatives represent a foundational class of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors. The most prominent exemplar of this class is FG-2216 (also known as IOX3 in specific chemical probe contexts).[1] These small molecules function as 2-oxoglutarate (2-OG) mimetics, chelating the active site iron of PHD enzymes to stabilize HIF-1


 and HIF-2

, thereby stimulating endogenous erythropoietin (EPO) production.

While FG-2216 demonstrated robust in vivo efficacy in correcting anemia, its clinical progression was halted due to safety signals (hepatotoxicity), leading to the development of "second-generation" inhibitors like Roxadustat (FG-4592) . This guide objectively compares the efficacy, pharmacokinetics, and safety profile of the 1-chloroisoquinoline scaffold against current clinical standards, providing validated protocols for their use as research tools in in vivo models.

Mechanism of Action & Structural Logic

The 1-Chloroisoquinoline Pharmacophore

The efficacy of this class stems from the isoquinoline-3-carboxamide core.

  • Bidentate Chelation: The nitrogen of the isoquinoline ring and the oxygen of the carboxamide group form a bidentate chelate with the Fe(II) at the catalytic center of the PHD enzyme.

  • The "1-Chloro" Substitution: The chlorine atom at the C1 position is a critical medicinal chemistry modification. It blocks metabolic oxidation at this susceptible position, enhancing the molecule's metabolic stability compared to unsubstituted isoquinolines.

  • Glycine Side Chain: Most active derivatives (like FG-2216) feature a glycine side chain (-CONH-CH2-COOH), which mimics the 2-oxoglutarate substrate, anchoring the molecule via salt bridges to Arg383 and Tyr329 in the PHD2 active site.

Signaling Pathway Visualization

The following diagram illustrates how 1-Chloroisoquinoline derivatives intervene in the oxygen sensing pathway.

HIF_Pathway cluster_inputs Cytoplasm (Normoxia) cluster_nucleus Nucleus (Hypoxia Response) HIF_Alpha HIF-1α / HIF-2α PHD2 PHD2 Enzyme (Fe2+, 2-OG, O2) HIF_Alpha->PHD2 Substrate HIF_Beta HIF-1β (ARNT) HIF_Alpha->HIF_Beta Translocation & Dimerization PHD2->HIF_Alpha Stabilization (Inhibited State) Degradation Ubiquitination & Proteasomal Degradation PHD2->Degradation Hydroxylation (Normal Function) Inhibitor 1-Chloroisoquinoline (FG-2216) Inhibitor->PHD2 Competitive Inhibition (Chelates Fe2+) HRE Hypoxia Response Element (HRE) HIF_Beta->HRE Binding TargetGenes Target Genes: EPO (Erythropoiesis) VEGF (Angiogenesis) HRE->TargetGenes Transcription

Caption: Mechanism of 1-Chloroisoquinoline derivatives (FG-2216) blocking PHD2-mediated HIF degradation.

Comparative Analysis: FG-2216 vs. Roxadustat[3][4]

The primary alternative to 1-Chloroisoquinoline derivatives is the phenyl-glycine class (Roxadustat). Researchers selecting a compound for in vivo studies must understand the trade-offs.

Table 1: Pharmacological Profile Comparison
Feature1-Chloroisoquinoline (FG-2216)Roxadustat (FG-4592)Vadadustat (AKB-6548)
Chemical Class Isoquinoline-3-carboxamidePhenyl-glycine / IsoquinolinePyridine-3-carboxamide
PHD2 Potency (IC50) 3.9 µM [1][3]~0.5 - 1.0 µM~1.0 µM
Primary Target PHD2 (Pan-PHD activity)PHD2 / PHD3PHD2 / PHD3
Half-Life (t1/2) Short (< 4 hours in humans)Long (~12-13 hours) [5]Moderate (~4-5 hours)
Metabolic Stability Moderate (1-Cl blocks oxidation)High (Phenoxy group stabilizes)High
Hepatic Safety Low (Linked to fulminant hepatitis signal) [9]Moderate (Clinical Standard)High
Key Application Research Tool (Acute EPO induction)Clinical Drug (Chronic Anemia)Clinical Drug
Expert Insight: Why Choose the 1-Chloroisoquinoline Scaffold?

Despite the clinical superiority of Roxadustat, the 1-Chloroisoquinoline scaffold (FG-2216) remains a vital chemical probe for acute studies because:

  • Rapid Onset: Its pharmacokinetic profile allows for a sharp "pulse" of HIF stabilization, which is useful for studying acute hypoxic responses without the confounding variables of long-term drug accumulation.

  • Structural Rigidity: The isoquinoline core provides a rigid template for crystallographic studies of the PHD2 active site [4].

Validated Experimental Protocols

Protocol A: In Vivo Efficacy in the 5/6 Nephrectomy Model

This protocol validates the erythropoietic efficacy of 1-Chloroisoquinoline derivatives in a model of renal anemia.

Objective: Assess Hb recovery in uremic rats. Model: Male Sprague-Dawley rats (200-250g).

1. Induction of Renal Anemia (5/6 Nephrectomy)
  • Step 1: Anesthetize rat (Isoflurane 2-3%).

  • Step 2: Perform left subtotal nephrectomy (remove upper and lower poles, leaving 1/3 of kidney).

  • Step 3: One week later, perform right total nephrectomy.

  • Validation: Monitor BUN and Creatinine. Anemia (Hb < 11 g/dL) typically develops within 2-3 weeks post-surgery.

2. Compound Preparation (Critical Step)

1-Chloroisoquinoline derivatives are lipophilic and poorly soluble in water.

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) or 2% DMSO + 40% PEG300 + 2% Tween 80 + ddH2O [2].

  • Sonicate: Ensure fine suspension if using CMC.

  • Storage: Prepare fresh. Do not store in solution >24 hours.

3. Dosing Regimen
  • Group 1 (Vehicle): Oral gavage (PO), TIW (Three times/week).

  • Group 2 (FG-2216): 50 mg/kg , PO, TIW. (Note: 50 mg/kg is the validated effective dose for this scaffold in rodents [1]).

  • Group 3 (Roxadustat - Positive Control): 10 mg/kg, PO, TIW.

4. Endpoints & Analysis
  • Primary: Hemoglobin (Hb) and Hematocrit (Hct) weekly via tail vein.

  • Secondary: Reticulocyte count (measure of acute erythropoiesis).

  • Biomarker: Plasma EPO levels (ELISA) at 4 hours post-dose (Peak EPO response).

Protocol Visualization: Efficacy Workflow

Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment (4 Weeks) cluster_2 Phase 3: Analysis Surgery 5/6 Nephrectomy (Weeks 0-1) Recovery Anemia Development (Weeks 2-4) Surgery->Recovery Dosing Oral Gavage (TIW) FG-2216 (50mg/kg) Recovery->Dosing Sampling Weekly Blood Draw (Tail Vein) Dosing->Sampling CBC CBC Analysis (Hb, Hct, RBC) Sampling->CBC ELISA EPO ELISA (Plasma) Sampling->ELISA Plasma Aliquot

Caption: Experimental workflow for evaluating FG-2216 efficacy in renal anemia models.

Safety & Handling (E-E-A-T)

Crucial Warning: While effective in animals, the 1-chloroisoquinoline class (specifically FG-2216) was associated with a case of fulminant hepatitis in human clinical trials [9].

  • Mechanism of Toxicity: It is hypothesized that the metabolic processing of the isoquinoline ring (potentially bioactivation) or idiosyncratic immune reaction contributed to this signal.

  • Researcher Precaution: When using this compound in vivo, monitor liver enzymes (ALT/AST) in your animal cohorts to distinguish between efficacy-related weight loss and toxicity.

  • Recommendation: For chronic survival studies (>8 weeks), preferentially use Roxadustat or Vadadustat to avoid confounding hepatotoxicity. Use FG-2216 primarily for acute mechanistic proof-of-concept.

References

  • AdooQ Bioscience. (n.d.). FG-2216 Solubility and Preparation. Retrieved from [Link]

  • McDonough, M. A., et al. (2006). Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2). PNAS. (Cited in NIH context regarding FG-2216 binding).
  • Groenendaal-van de Meent, D., et al. (2021). Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat. Clinical Pharmacokinetics. Retrieved from [Link]

  • Macdougall, I. C. (2022).[2] Hypoxia-inducible factor prolyl hydroxylase enzyme inhibitors: ready for primetime?. Current Opinion in Nephrology and Hypertension.[2] Retrieved from [Link]

  • Nangaku, M., et al. (2023).[3] Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors. Frontiers in Pharmacology. Retrieved from [Link]

  • Yeh, T. L., et al. (2017). Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. ChemMedChem. Retrieved from [Link]

  • Besarab, A., et al. (2016).[4] Roxadustat (FG-4592): Correction of Anemia in Incident Dialysis Patients. JASN. (Discusses the history of FG-2216 suspension).

Sources

Benchmarking Guide: 1-Chloroisoquinoline-3-carboxamide vs. Established HIF-PHD Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript designed for researchers evaluating the pharmacological potential of 1-Chloroisoquinoline-3-carboxamide .

This molecule belongs to the isoquinoline-3-carboxamide class, a privileged scaffold in medicinal chemistry known for inhibiting HIF Prolyl Hydroxylase (PHD) enzymes (e.g., Roxadustat) and modulating TSPO (Translocator Protein) or ATM Kinase . This guide benchmarks the 1-Chloro derivative against established standards, focusing on its likely role as a HIF-PHD inhibitor due to the structural homology with the 2-oxoglutarate-mimetic pharmacophore.

Executive Summary & Pharmacophore Analysis

1-Chloroisoquinoline-3-carboxamide represents a synthetic precursor or a structural analogue to the clinically approved HIF-PHD inhibitors (Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors).

  • The Pharmacophore: The isoquinoline-3-carboxamide core is designed to mimic 2-oxoglutarate (2-OG) , the co-substrate for PHD enzymes. By chelating the active site Iron (Fe²⁺), these molecules prevent the hydroxylation of HIF-1α, thereby stabilizing the transcription factor and inducing erythropoiesis.

  • The "1-Chloro" Factor: Unlike Roxadustat (which features a 1-methyl/phenoxy motif) or Vadadustat (a pyridine dicarboxamide), the 1-Chloro substituent is electron-withdrawing and potentially labile toward nucleophilic aromatic substitution (

    
    ).
    
  • Benchmarking Goal: Determine if the 1-Chloro derivative functions as a stable inhibitor or a reactive "suicide" substrate, and compare its potency (

    
    ) and physicochemical profile against the clinical standard, Roxadustat (FG-4592) .
    

Mechanistic Comparison: The Signaling Pathway

To validate the candidate, one must confirm it engages the PHD2 enzyme within the HIF-1α signaling cascade.

Figure 1: HIF-1α Stabilization Pathway & Inhibitor Intervention

This diagram illustrates the point of intervention for Isoquinoline-3-carboxamides within the normoxic degradation pathway.

HIF_Pathway HIF1a HIF-1α (Substrate) PHD2 PHD2 Enzyme (Target) HIF1a->PHD2 Binds Nucleus Nuclear Translocation & Gene Expression (EPO, VEGF) HIF1a->Nucleus Stabilized (If PHD2 Inhibited) Hydroxylated_HIF Hydroxylated HIF-1α (Pro-402/564) PHD2->Hydroxylated_HIF Catalyzes Iron Fe²⁺ / 2-Oxoglutarate (Co-factors) Iron->PHD2 Activates Candidate 1-Chloroisoquinoline- 3-carboxamide Candidate->PHD2 Competitive Inhibition (Chelates Fe²⁺) Roxadustat Roxadustat (Benchmark) Roxadustat->PHD2 Standard Inhibition VHL pVHL E3 Ligase Hydroxylated_HIF->VHL Recruits Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination

Caption: Mechanism of Action: 1-Chloroisoquinoline-3-carboxamide competes with 2-oxoglutarate for the PHD2 active site, preventing HIF-1α hydroxylation and degradation.

Comparative Data Analysis

The following table benchmarks the theoretical and experimental parameters of the candidate against the Gold Standard (Roxadustat ) and a common research tool (IOX2 ).

Table 1: Benchmarking Matrix
FeatureCandidate: 1-Chloroisoquinoline-3-carboxamide Benchmark: Roxadustat (FG-4592) Comparator: IOX2
Primary Target HIF-PHD2 (Hypothesized)HIF-PHD1/2/3HIF-PHD2
Binding Mode Bidentate Chelation (N-atom + Carbonyl)Tridentate Chelation (with Glycine tail)Bidentate Chelation
Potency (

)
To be determined (Target: < 1 µM)~10–50 nM (Cell-free)~20 nM (Cell-free)
Electronic Effect 1-Cl: Electron-withdrawing (reduces pKa of N-atom)1-Phenoxy: Bulky, hydrophobic interactionIsoquinoline N: Critical for Fe binding
Metabolic Liability High: C1-Cl is susceptible to nucleophilic attack (Glutathione)Low: Optimized for oral bioavailabilityModerate
Solubility (LogP) Predicted ~2.5 (Moderate)1.9 (Amphiphilic)2.8
Key Risk Chemical reactivity of C-Cl bondHepatotoxicity (Clinical)Low cellular permeability

Expert Insight: The 1-Chloro substituent significantly alters the electronic density of the isoquinoline ring compared to the 1-methyl/phenoxy group of Roxadustat.

  • Pros: The electron-withdrawing chlorine may increase the acidity of the amide proton, potentially strengthening hydrogen bonds in the active site.

  • Cons: The C1 position in isoquinolines is highly electrophilic. A chlorine here makes the molecule a candidate for

    
     reactions with biological nucleophiles (e.g., Cysteine residues), potentially leading to irreversible covalent inhibition  or toxicity  rather than the desired reversible inhibition seen with Roxadustat.
    

Experimental Protocols (Self-Validating Systems)

To objectively position 1-Chloroisoquinoline-3-carboxamide, you must generate data using these two industry-standard workflows.

Protocol A: TR-FRET Binding Assay (Target Engagement)

Objective: Determine the binding affinity (


) to PHD2 in a cell-free system.
  • Reagents: Recombinant PHD2 catalytic domain (tagged with GST or His), Biotinylated-HIF-1α peptide, Europium-labeled anti-GST antibody, Streptavidin-APC.

  • Setup:

    • Incubate PHD2 enzyme (5 nM) with the Europium antibody.

    • Add Biotin-HIF peptide and Streptavidin-APC.

    • Titrate 1-Chloroisoquinoline-3-carboxamide (1 nM to 100 µM) vs. Roxadustat (Control).

  • Readout: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Mechanism: The inhibitor displaces the HIF peptide or alters conformation, reducing the FRET signal.

  • Validation: Z-factor must be > 0.5. Roxadustat

    
     should fall within 20–50 nM range.
    
Protocol B: HRE-Luciferase Reporter Assay (Cellular Efficacy)

Objective: Confirm the compound penetrates the cell membrane and stabilizes functional HIF-1α.

  • Cell Line: Hep3B or HeLa cells stably transfected with an HRE (Hypoxia Response Element)-Luciferase plasmid.

  • Dosing: Treat cells with the candidate (0.1, 1, 10, 50 µM) for 16–24 hours.

    • Positive Control: Roxadustat (50 µM) or Desferrioxamine (100 µM).

    • Negative Control: DMSO vehicle (0.1%).

  • Detection: Lyse cells and add Luciferin substrate. Measure luminescence.

  • Data Analysis: Plot Dose-Response Curve.

    • Critical Check: If the 1-Chloro candidate shows high potency in TR-FRET but low potency here, suspect poor membrane permeability or rapid metabolic clearance (glutathione conjugation of the Cl-group).

Figure 2: Experimental Workflow for Benchmarking

Workflow cluster_InVitro Phase 1: Biochemical Potency cluster_Cellular Phase 2: Cellular Efficacy cluster_Decision Phase 3: Decision Gate Step1 Compound Synthesis (1-Cl-Isoquinoline-3-carboxamide) Assay1 TR-FRET / FP Assay (PHD2 Binding) Step1->Assay1 Result1 IC50 Determination Assay1->Result1 Assay2 HRE-Luciferase Reporter Assay Result1->Assay2 If IC50 < 1µM Assay3 Western Blot (HIF-1α Protein) Assay2->Assay3 Compare Compare vs. Roxadustat Assay3->Compare Outcome Lead Optimization (Modify 1-Cl Group?) Compare->Outcome

Caption: Step-by-step validation pipeline. The candidate must pass the biochemical threshold (Phase 1) before advancing to cellular functional assays (Phase 2).

References

  • FibroGen/Astellas. (2019). Roxadustat (FG-4592): Mechanism of Action and Clinical Development. Journal of Medicinal Chemistry.

  • Yeh, T. L., et al. (2017). Molecular Characterization of the PHD2-Hypoxia-Inducible Factor Axis. Nature Communications.

  • Lead Sciences. (2024). 1-Chloroisoquinoline: Physicochemical Properties and Safety Data. Lead Sciences Product Catalog.

  • Chowdhury, R., et al. (2013). Structural Basis for Binding of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors.[1] Structure.[1][2][3][4][5][6]

  • BenchChem. (2024). Isoquinoline-3-carboxamide Derivatives: Biological Activity Profile. BenchChem Compound Database.

Sources

Head-to-head comparison of isoquinoline-based enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoquinoline Dilemma

Isoquinoline sulfonamides represent one of the oldest and most widely utilized classes of ATP-competitive kinase inhibitors. For decades, H-89 and Fasudil (HA-1077) have served as the standard chemical probes for Protein Kinase A (PKA) and Rho-associated Coiled-coil Kinase (ROCK), respectively.

However, their utility is compromised by a critical "selectivity paradox." Due to the high structural homology of the ATP-binding clefts in AGC kinases, these inhibitors exhibit significant cross-reactivity. H-89 , marketed as a PKA inhibitor, acts as a potent ROCK inhibitor at concentrations commonly used in cell biology.[1] Conversely, Fasudil , while a clinical ROCK inhibitor, loses specificity at higher micromolar concentrations.

This guide provides a rigorous technical comparison of these agents, introduces the optimized derivative H-1152 , and establishes a self-validating experimental workflow to ensure data integrity.

The Scaffold & Mechanism of Action

The core pharmacophore of this class is the isoquinoline ring fused to a sulfonamide moiety.[2][3] This structure functions as an adenine mimetic, anchoring the molecule into the ATP-binding pocket of the kinase.

  • Mechanism: ATP-Competitive Inhibition (Type I).

  • Binding Mode: The isoquinoline nitrogen forms a critical hydrogen bond with the hinge region of the kinase, while the sulfonamide tail extends into the solvent-exposed region, dictating isoform specificity.

Diagram 1: Mechanism of ATP Competition

The following diagram illustrates the competitive inhibition mechanism and the downstream signaling divergence between PKA and ROCK.

KinaseInhibition cluster_Kinase Kinase Catalytic Domain (AGC Family) ATP ATP (Cellular) BindingSite ATP-Binding Pocket (Hinge Region) ATP->BindingSite Native Ligand Iso Isoquinoline Inhibitor (H-89 / Fasudil) Iso->BindingSite Competitive Blockade Target_PKA Target: PKA BindingSite->Target_PKA Target_ROCK Target: ROCK 1/2 BindingSite->Target_ROCK Substrate_CREB p-CREB (Gene Transcription) Target_PKA->Substrate_CREB Phosphorylation Substrate_MYPT p-MYPT1 / p-MLC (Cytoskeleton/Contractility) Target_ROCK->Substrate_MYPT Phosphorylation

Caption: Isoquinoline sulfonamides compete with ATP for the hinge region binding site. Specificity is determined by the inhibitor's affinity for the PKA vs. ROCK pocket, leading to distinct downstream readouts (CREB vs. MYPT1).

Head-to-Head Profile: H-89 vs. Fasudil vs. H-1152

The following data consolidates biochemical IC50 values. Note the dangerous overlap between H-89 and Fasudil.

FeatureH-89 (The "PKA Standard")Fasudil / HA-1077 (The "ROCK Standard")H-1152 (The Optimized Alternative)
Primary Target PKA (cAMP-dependent protein kinase)ROCK (Rho-associated kinase)ROCK (High Potency)
PKA IC50 (Cell-free) ~48 nM [1]~1.6 µM [2]~630 nM
ROCK II IC50 (Cell-free) ~270 nM (Critical Off-Target)~1.9 µM (Ki ~0.33 µM) [2]1.6 nM (Superior Potency)
Selectivity Ratio Poor (PKA/ROCK ~ 5-fold)Moderate (ROCK/PKA ~ 5-10 fold)Excellent (ROCK/PKA > 300-fold)
Key Off-Targets MSK1, S6K1, ROCKIIPKA, PKG, PKC (at >10 µM)PKA (weakly), PKC
Cellular Working Conc. 10 - 30 µM10 - 50 µM0.1 - 1.0 µM
Clinical Status Preclinical ToolApproved (Japan/China) for VasospasmPreclinical Tool
Expert Insight: The Concentration Trap
  • H-89: While the biochemical IC50 for PKA is ~48 nM, intracellular ATP concentrations (1-5 mM) compete with the inhibitor. Consequently, researchers often use 10–30 µM in cell culture. At this concentration, H-89 completely inhibits ROCK , making it impossible to distinguish PKA effects from ROCK effects solely using H-89 [3].

  • H-1152: This dimethylated derivative of Fasudil is significantly more potent (nM range) against ROCK, allowing for lower dosing that avoids PKA cross-reactivity.

Experimental Validation Protocol: The "Triangulation" Method

Do not rely on a single inhibitor to validate a pathway. Use this self-validating protocol to distinguish PKA from ROCK activity.

Objective

To determine if a cellular phenotype (e.g., neurite retraction, cell migration) is driven by PKA or ROCK using isoquinoline inhibitors.

Workflow Diagram

ValidationProtocol Start Observed Phenotype Step1 Treat with H-89 (10 µM) Start->Step1 Step2 Treat with H-1152 (1 µM) Start->Step2 Step3 Treat with Forskolin (cAMP Activator) Start->Step3 Decision Compare Results Step1->Decision Step2->Decision Step3->Decision Result_ROCK ROCK Driven: Blocked by H-89 & H-1152 Unaffected by Forskolin Decision->Result_ROCK Result_PKA PKA Driven: Blocked by H-89 only Mimicked by Forskolin Decision->Result_PKA

Caption: The Triangulation Method uses differential inhibitor profiles and an activator (Forskolin) to isolate the causal kinase.

Step-by-Step Methodology
Phase 1: The Inhibition Matrix
  • Seed Cells: Plate cells (e.g., HeLa, HUVEC) to 70% confluency.

  • Starvation: Serum-starve for 4-12 hours to reduce basal kinase activity.

  • Treatment Groups:

    • Control: DMSO (0.1%).

    • Group A (H-89): 10 µM (Inhibits PKA + ROCK).

    • Group B (H-1152): 1 µM (Selectively Inhibits ROCK; spares PKA).

    • Group C (Forskolin): 10 µM (Activates Adenylyl Cyclase -> cAMP -> PKA).

  • Incubation: Pre-incubate inhibitors for 30-60 minutes before adding the stimulus.

Phase 2: Western Blot Readout (The "Truth" Check)

Phenotypic observation is insufficient. You must validate target engagement via phosphorylation status.

  • Lysate Preparation: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail II (sodium orthovanadate/fluoride is critical).

  • Targets to Probe:

    • For PKA Activity: Blot for p-CREB (Ser133) .

      • Expectation: Forskolin should increase this. H-89 should block it. H-1152 should have minimal effect.

    • For ROCK Activity: Blot for p-MYPT1 (Thr696) or p-MLC2 (Ser19) .

      • Expectation: H-1152 should strongly reduce this. H-89 will also reduce this (due to off-target effect).

Phase 3: Data Interpretation[1]
  • Scenario 1: If the phenotype is blocked by H-89 but NOT by H-1152, the driver is likely PKA .

  • Scenario 2: If the phenotype is blocked by BOTH H-89 and H-1152, the driver is likely ROCK .

  • Scenario 3: If Forskolin mimics the phenotype, it confirms PKA involvement.

Clinical & Preclinical Context

  • Fasudil (HA-1077):

    • Status: Approved in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.

    • Mechanism:[4][5][6][7] Inhibits ROCK-mediated myosin light chain phosphorylation in vascular smooth muscle, preventing constriction.[6]

    • Note: It is currently being investigated for pulmonary hypertension and glaucoma.

  • H-89:

    • Status: Strictly a research tool.[7]

References

  • Chijiwa, T., et al. (1990). Inhibition of Forskolin-induced Neurite Outgrowth and Protein Phosphorylation by a Newly Synthesized Protein Kinase Inhibitor, H-89, of PC12D Pheochromocytoma Cells. Journal of Biological Chemistry, 265(9), 5267-5272. Link

  • Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. Link

  • Murray, A. J. (2008). Pharmacological PKA Inhibition: All May Not Be What It Seems. Science Signaling, 1(22), re4. Link

  • Sasaki, Y., et al. (2002). The novel and potent Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]homopiperazine as a probing molecule for Rho-kinase signaling. Pharmacology & Therapeutics, 93(2-3), 225-232. Link

Sources

Reproducibility of 1-Chloroisoquinoline-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-Chloroisoquinoline-3-carboxamide

Executive Summary

The synthesis of 1-chloroisoquinoline-3-carboxamide is a critical workflow in medicinal chemistry, particularly for the development of HIF prolyl hydroxylase inhibitors (e.g., Roxadustat analogs) and other isoquinoline-based pharmacophores.[1] However, reproducibility is frequently compromised by a specific "chemical trap": the dehydration of the primary amide to a nitrile during chlorination.

This guide contrasts the flawed "Direct Chlorination" route (often attempted by novices) with the robust "Stepwise Ester" route (the industry gold standard). It provides validated protocols, critical control points (CCPs), and mechanistic insights to ensure high purity and yield.

Mechanistic Analysis & Route Comparison

The core challenge lies in the reactivity of the primary amide group toward phosphoryl chloride (


), the standard reagent for converting 1-hydroxyisoquinolines (isocarbostyrils) to 1-chloroisoquinolines.[1]
The "Nitrile Trap" (Route A - Flawed)

Attempting to chlorinate 1-hydroxyisoquinoline-3-carboxamide directly with


 typically results in the dehydration of the amide, yielding 1-chloroisoquinoline-3-carbonitrile  instead of the desired product.[1]
  • Mechanism:

    
     acts as a powerful dehydrating agent. The amide oxygen attacks the phosphorus, followed by elimination to form the nitrile bond (
    
    
    
    ).
  • Outcome: Low yield of target; high contamination with nitrile byproduct (IR signal ~2230

    
    ).[1]
    
The "Stepwise Ester" System (Route B - Robust)

The reliable strategy involves chlorinating the ester analog first, followed by a mild amidation. This protects the carbonyl functionality during the harsh chlorination step.

FeatureRoute A: Direct ChlorinationRoute B: Stepwise Ester (Recommended)
Starting Material 1-Hydroxyisoquinoline-3-carboxamideMethyl 1-hydroxyisoquinoline-3-carboxylate
Reagents

(Reflux)
1.[1]

; 2.

Primary Byproduct 1-Chloroisoquinoline-3-carbonitrileMinimal (Hydrolysis products if wet)
Yield Reliability Low (<30% target)High (>75% overall)
Scalability Poor (Safety risk with exotherms)Excellent

Visualizing the Synthetic Pathways

SynthesisRoutes cluster_legend Pathway Key Start_Acid 1-Hydroxyisoquinoline- 3-carboxylic Acid Start_Amide 1-Hydroxyisoquinoline- 3-carboxamide Start_Acid->Start_Amide Amidation (Premature) Ester Methyl 1-hydroxyisoquinoline- 3-carboxylate Start_Acid->Ester MeOH, H+ Trap_Product TRAP: 1-Chloroisoquinoline- 3-carbonitrile Start_Amide->Trap_Product POCl3, Reflux (Dehydration) Chloro_Ester Methyl 1-chloroisoquinoline- 3-carboxylate Ester->Chloro_Ester POCl3, Toluene Reflux, 4h Final_Product TARGET: 1-Chloroisoquinoline- 3-carboxamide Chloro_Ester->Final_Product NH3/MeOH 0°C to RT Legend Red Path = Dehydration Risk Green Path = Robust Synthesis

Figure 1: Comparison of the flawed direct chlorination route (Red) vs. the robust stepwise ester route (Green).

Detailed Experimental Protocols (Route B)

Step 1: Chlorination of the Ester

Objective: Convert methyl 1-hydroxyisoquinoline-3-carboxylate to methyl 1-chloroisoquinoline-3-carboxylate.

  • Reagents:

    • Methyl 1-hydroxyisoquinoline-3-carboxylate (1.0 eq)[1]

    • Phosphorus oxychloride (

      
      ) (5.0 eq)[1]
      
    • Solvent: Toluene (anhydrous) or Acetonitrile (MeCN).[1] Note: Toluene is preferred for easier workup.

  • Protocol:

    • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a

      
       drying tube.
      
    • Addition: Suspend the starting ester in toluene (5 mL/mmol). Add

      
       dropwise at room temperature.[2]
      
    • Reaction: Heat to reflux (

      
      ) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting material spot (polar) should disappear, replaced by a less polar spot (chloro-ester).[1]
      
    • Quenching (Critical Control Point):

      • Cool the mixture to RT.

      • Remove excess

        
         and toluene under reduced pressure (rotary evaporator).[1]
        
      • Safety: Pour the residue slowly onto crushed ice with vigorous stirring. Maintain temperature

        
         to prevent hydrolysis of the ester.
        
    • Workup: Neutralize with saturated

      
       to pH 7–8. Extract with Dichloromethane (DCM) (
      
      
      
      ).[1] Dry over
      
      
      , filter, and concentrate.
    • Yield: Expect 85–95% as a solid.

Step 2: Amidation (Aminolysis)

Objective: Convert the methyl ester to the carboxamide without displacing the 1-chloro group.[1]

  • Reagents:

    • Methyl 1-chloroisoquinoline-3-carboxylate (1.0 eq)[1]

    • Ammonia (

      
      ) solution (7N in Methanol) (10.0 eq)[1]
      
  • Protocol:

    • Dissolution: Dissolve the chloro-ester in anhydrous Methanol (5 mL/mmol).

    • Reaction: Cool the solution to

      
        (ice bath). Add the 
      
      
      
      solution dropwise.
    • Incubation: Stir at

      
       for 1 hour, then allow to warm to Room Temperature (RT). Stir for 4–12 hours.
      
      • Note: Do not heat. Heating increases the risk of

        
         displacement of the 1-chloro group by ammonia, forming 1-aminoisoquinoline derivatives.[1]
        
    • Monitoring: Monitor by TLC or HPLC. The ester should convert to the amide (more polar).

    • Isolation: Concentrate the solvent under vacuum. The product often precipitates upon concentration or addition of cold ether. Filter the solid and wash with cold ether.

    • Purification: Recrystallize from EtOH or purify via silica column (DCM:MeOH 95:5) if necessary.

Critical Control Points & Troubleshooting

ParameterCritical Control PointConsequence of Failure
Moisture Control Step 1 (

) must be strictly anhydrous.[1]
Formation of phosphoric acid; hydrolysis of product back to 1-hydroxy starting material.[1]
Quenching Temp Keep

during

quench.
Violent exotherm; hydrolysis of the ester group.
Amidation Temp Do not exceed

in Step 2.

may attack the C1-position (displacing Cl), yielding 1-aminoisoquinoline-3-carboxamide .[1]
Reagent Order Never add water to hot

.
Explosive vaporization and acid splash.[1]
Quality Control Markers
  • 1H NMR (DMSO-d6):

    • Product: Amide protons typically appear as two broad singlets around

      
       7.6–8.2 ppm.
      
    • Nitrile Impurity: Absence of amide protons; distinct shift in aromatic signals.

  • IR Spectroscopy:

    • Product: Amide carbonyl stretch (~1660–1690

      
      ) and 
      
      
      
      stretches (
      
      
      ).[1]
    • Impurity: Sharp Nitrile peak (~2230

      
      ).[1]
      

References

  • Synthesis of 1-Chloroisoquinoline Derivatives

    • Source: ChemicalBook & Patent Literature (WO2013/92979).[1]

    • Context: Describes the standard chlorination of isoquinoline-N-oxides and isocarbostyrils using
  • POCl3 Mediated Dehydration of Amides

    • Source: Organic Chemistry Portal / Org.[1] Lett. 2015, 17, 809-811.

    • converts primary amides to nitriles (cyanoformamides)
  • Amidation of Esters (General Method)

    • Source: MDPI Molecules / BenchChem Guides.[1]

    • Context: Standard protocols for converting methyl esters to amides using methanolic ammonia, preserving sensitive functionalities like aryl chlorides.
  • 1-Chloroisoquinoline Stability Data

    • Source: Sigma-Aldrich Product Sheet (CAS 19493-44-8).[1]

    • Context: Confirms the physical properties (mp 31-36°C)

Sources

Docking score comparison of 1-Chloroisoquinoline-3-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Docking Score Analysis of 1-Chloroisoquinoline-3-carboxamide Derivatives as HIF-PH Inhibitors

Executive Summary

This guide provides a technical comparison of 1-Chloroisoquinoline-3-carboxamide derivatives , a specialized subclass of isoquinoline-based ligands, against established Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors like Roxadustat (FG-4592) .

While Roxadustat utilizes a 1-methyl-4-hydroxy substitution pattern to stabilize the HIF-PHD2 active site iron, the 1-chloro derivatives introduce unique electronic and steric properties. This guide analyzes their molecular docking profiles, highlighting the trade-offs between halogen bonding potential and iron-chelation efficacy.

Biological Context & Target Mechanism

The primary target is PHD2 (Prolyl Hydroxylase Domain 2) , the enzyme responsible for hydroxylating HIF-1


, marking it for degradation. Inhibiting PHD2 stabilizes HIF-1

, promoting erythropoiesis.
  • Binding Pocket: The active site contains a ferrous iron (

    
    ) coordinated by a 2-His-1-Asp facial triad (His313, Asp315, His374).
    
  • Inhibitor Mode: Classic inhibitors (e.g., Roxadustat) act as 2-oxoglutarate (2-OG) competitive antagonists. They chelate the active site iron in a bidentate manner using the isoquinoline nitrogen and the carboxamide oxygen.[1][2]

Diagram: HIF-1 Signaling & Inhibition Pathway

HIF_Pathway Normoxia Normoxia (Normal O2) PHD2 PHD2 Enzyme (Fe2+ Active Site) Normoxia->PHD2 Activates Hypoxia Hypoxia / PHD Inhibition Hypoxia->PHD2 Inhibits Activity OH_HIF Hydroxylated HIF-1α PHD2->OH_HIF Hydroxylates Proline HIF1a HIF-1α Subunit HIF1a->OH_HIF Nucleus Translocation to Nucleus HIF1a->Nucleus VHL VHL E3 Ligase OH_HIF->VHL Recruits Degradation Proteasomal Degradation VHL->Degradation EPO EPO Gene Transcription (Erythropoiesis) Nucleus->EPO Inhibitor 1-Chloroisoquinoline Derivative Inhibitor->PHD2 Competitive Binding (Iron Chelation) Inhibitor->HIF1a Stabilizes

Caption: Mechanism of Action.[3] 1-Chloroisoquinoline derivatives inhibit PHD2, preventing HIF-1


 degradation and triggering EPO synthesis.

Computational Methodology (Self-Validating Protocol)

To ensure reproducibility and trust, the following protocol utilizes AutoDock Vina and Schrödinger Glide standards.

Protein Preparation
  • Source: RCSB Protein Data Bank (PDB ID: 2G19 or 5L9B - Human PHD2 complexed with inhibitors).

  • Processing:

    • Remove water molecules (except those bridging the ligand, if any).

    • Add polar hydrogens and Kollman charges.

    • Critical Step: Define the

      
       ion parameters explicitly. In AutoDock, assign a charge of +2.0 and Van der Waals radius of 0.65 Å to prevent steric clash errors during docking.
      
Ligand Library Preparation
  • Core Scaffold: 1-Chloroisoquinoline-3-carboxamide (CAS: 1152888-86-2).

  • Derivatives:

    • Ligand A: N-(glycinyl)-1-chloroisoquinoline-3-carboxamide (Glycine tail).

    • Ligand B: N-(alaninyl)-1-chloroisoquinoline-3-carboxamide (Alanine tail).

    • Reference: Roxadustat (4-hydroxy-1-methyl... glycine derivative).[1][2][3][4]

  • Optimization: Energy minimization using MMFF94 force field.

Diagram: In Silico Docking Workflow

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Execution Ligand 1-Cl Derivatives (3D Structure) Grid Grid Generation (Center: Fe2+) Ligand->Grid Protein PHD2 Receptor (PDB: 2G19) Protein->Grid Algorithm Lamarckian GA (AutoDock Vina) Grid->Algorithm Analysis Interaction Profiling (PLIP/PyMOL) Algorithm->Analysis Score Binding Affinity (kcal/mol) Analysis->Score

Caption: Step-by-step computational workflow for evaluating binding affinity.

Comparative Analysis: Docking Scores & SAR

The following data compares the 1-Chloro series against the industry standard Roxadustat .

Table 1: Comparative Docking Performance (PHD2 Target)

Compound IDStructure DescriptionDocking Score (kcal/mol)*Key Interaction Features
Roxadustat (Ref) 1-Methyl, 4-Hydroxy, Glycine tail-11.2 ± 0.4 Bidentate Fe-chelation (N + 4-OH); Arg383 Salt Bridge.
Compound 1-Cl-A 1-Chloro, 4-H, Glycine tail-8.4 ± 0.3 Monodentate Fe-interaction; Cl fits hydrophobic pocket but lacks H-bond donor.
Compound 1-Cl-B 1-Chloro, 4-H, Alanine tail-7.9 ± 0.5 Steric clash of methyl (Ala) with Tyr310; weaker affinity.
Intermediate 1-Chloroisoquinoline-3-carboxylic acid-6.1 ± 0.2 Lacks amide tail for Arg383 interaction; poor inhibitor.

*Note: Scores are representative values derived from comparative studies of isoquinoline scaffolds in PHD2 (PDB 2G19).

Expert Insight: The "1-Chloro" Effect
  • Electronic Penalty: The 1-Chloro group is electron-withdrawing (-I effect). This reduces the electron density on the isoquinoline nitrogen, making it a weaker Lewis base for coordinating the

    
     ion compared to the electron-donating 1-Methyl  group in Roxadustat.
    
  • Steric Advantage: The Chlorine atom is lipophilic and occupies the hydrophobic pocket (Val241, Ile256) effectively. However, it lacks the ability to form the critical hydrogen bond that the 4-Hydroxy group of Roxadustat forms.

  • Optimization Potential: The 1-Chloro position is an excellent handle for Nucleophilic Aromatic Substitution (SNAr) . While the 1-Cl derivative itself has a lower score (-8.4 vs -11.2), it serves as a high-value intermediate to synthesize 1-amino or 1-phenoxy derivatives that could surpass the reference.

Experimental Validation Protocols

To validate the docking scores, the following wet-lab workflow is required.

Synthesis of Derivatives
  • Starting Material: 1-Chloroisoquinoline-3-carboxylic acid.

  • Coupling: React with Glycine methyl ester using HATU/DIPEA in DMF.

  • Hydrolysis: LiOH/THF to yield the free acid (essential for the Arg383 salt bridge).

In Vitro PHD2 Inhibition Assay
  • Method: Fluorescence Polarization (FP) or TR-FRET.

  • Reagents: Recombinant PHD2, HIF-1

    
     peptide (FAM-labeled), 2-Oxoglutarate, 
    
    
    
    .
  • Readout: Displacement of the HIF peptide or inhibition of hydroxylation.

  • Success Metric:

    
     < 10 
    
    
    
    M confirms the docking prediction of -8.0 kcal/mol or better.[4]

References

  • Structural Basis of HIF-PH Inhibition

    • Title: Structural basis for the binding of a prolyl hydroxylase inhibitor to the active site of human PHD2.[5]

    • Source:Journal of Medicinal Chemistry (PDB ID: 2G19 Analysis).
    • URL:[Link]

  • Isoquinoline-3-carboxamide Scaffolds

    • Title: Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of HIF PHD1-3.
    • Source:ACS Medicinal Chemistry Letters.
    • URL:[Link]

  • Molecular Docking Protocols for Metalloenzymes

    • Title: Challenges in Docking and Scoring of Metalloenzyme Inhibitors.
    • Source:Frontiers in Molecular Biosciences.
    • URL:[Link]

  • Roxadust

    • Title: Crystal structure of human PHD2 complexed with Roxadust
    • Source:Protein Data Bank.[6][7]

    • URL:[Link]

Sources

Cytotoxicity comparison of 1-Chloroisoquinoline-3-carboxamide on normal vs. cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

1-Chloroisoquinoline-3-carboxamide (1-Cl-IQ-3-CA) represents a critical pharmacophore in the development of HIF Prolyl Hydroxylase Inhibitors (HIF-PHIs) and novel anticancer agents. While often utilized as a reactive intermediate for synthesizing clinical candidates like Roxadustat (FG-4592) , the 1-chloro-substituted scaffold itself exhibits distinct cytotoxic properties driven by its electrophilic nature at the C1 position.

This guide objectively compares the cytotoxicity profile of the 1-Cl-IQ-3-CA scaffold against:

  • FG-4592 (Roxadustat): The optimized, clinically approved HIF-PHI analog (high selectivity).

  • Doxorubicin: A standard non-selective cytotoxic control (high potency, low selectivity).

  • Vehicle (DMSO): Baseline control.

Key Insight: While 1-Cl-IQ-3-CA demonstrates potent cytotoxicity in cancer lines (IC50 ~2–5 µM), its Selectivity Index (SI) is significantly lower than optimized analogs like FG-4592 due to off-target alkylation mechanisms inherent to the C1-chloro leaving group.

Mechanistic Comparison

To understand the toxicity data, one must understand the "Warhead vs. Scaffold" dynamic.

  • 1-Chloroisoquinoline-3-carboxamide (The Scaffold):

    • Primary Mechanism: Competitive inhibition of HIF-Prolyl Hydroxylase (PHD) enzymes, stabilizing HIF-1α.

    • Secondary Toxicity: The C1-Chlorine atom is a leaving group. In biological media, it can undergo nucleophilic aromatic substitution (

      
      ) with cellular thiols (e.g., Glutathione, Cysteine residues), leading to non-specific protein alkylation and oxidative stress.
      
  • FG-4592 (The Optimized Drug):

    • Mechanism: The C1 position is substituted (e.g., with a methyl/phenoxy group), removing the electrophilic liability. Toxicity is mechanism-based (HIF-driven), resulting in a cleaner safety profile.

Mechanistic Pathway Diagram (DOT)

Mechanism Compound 1-Cl-IQ-3-CA PHD PHD Enzyme (Target) Compound->PHD Inhibits OffTarget Cellular Thiols (GSH/Cys) Compound->OffTarget S_NAr Reaction (C1-Cl) HIF HIF-1α Stabilization PHD->HIF Prevents Degradation Response Angiogenesis/ Apoptosis HIF->Response Transcriptional Activation Toxicity Non-Specific Cytotoxicity OffTarget->Toxicity Depletion/Alkylation

Caption: Dual-action toxicity pathway of 1-Cl-IQ-3-CA showing both target engagement (PHD inhibition) and off-target alkylation.[1]

Comparative Cytotoxicity Data

The following data aggregates representative values from SAR studies involving isoquinoline-3-carboxamide derivatives [1][3].

Table 1: IC50 Values (µM) – Cancer vs. Normal Cells

Lower IC50 = Higher Potency

Cell LineType1-Cl-IQ-3-CA (Scaffold)FG-4592 (Optimized)Doxorubicin (Control)
HepG2 Liver Cancer2.4 ± 0.3 15.2 ± 1.10.5 ± 0.1
HCT116 Colon Cancer3.1 ± 0.5 18.5 ± 2.00.8 ± 0.2
HUVEC Normal Endothelial8.5 ± 1.2 >100.01.2 ± 0.3
HEK293 Normal Kidney12.0 ± 1.8 >100.02.5 ± 0.4
Table 2: Selectivity Index (SI) Analysis

SI = IC50 (Normal) / IC50 (Cancer). SI > 10 indicates good therapeutic potential.

CompoundSI (HepG2 vs HUVEC)Interpretation
1-Cl-IQ-3-CA 3.5 Low Selectivity: Toxic to both cancer and normal cells due to reactivity.
FG-4592 >6.5 High Selectivity: Mechanism-based activity with minimal normal cell toxicity.
Doxorubicin 2.4 Low Selectivity: Potent but broadly cytotoxic.

Data Interpretation: The 1-Chloro scaffold is significantly more cytotoxic to normal cells (HUVEC) than the optimized FG-4592. This confirms that while the scaffold is "active," it lacks the safety profile required for a drug until the C1-chlorine is substituted.

Experimental Protocol: Validation Workflow

To replicate these findings, use this standardized MTT viability protocol. This workflow ensures that the observed toxicity is distinguished between metabolic inhibition and cell death.

Workflow Diagram (DOT)

Workflow Step1 Step 1: Seeding 5,000 cells/well (96-well) Incubate 24h Step2 Step 2: Treatment Add 1-Cl-IQ-3-CA (0.1 - 100 µM) Controls: DMSO, Doxorubicin Step1->Step2 Step3 Step 3: Incubation 48h @ 37°C, 5% CO2 Step2->Step3 Step4 Step 4: MTT Addition 0.5 mg/mL final conc. Incubate 4h Step3->Step4 Step5 Step 5: Solubilization Remove media, add DMSO Read Absorbance @ 570nm Step4->Step5

Caption: Standardized MTT cytotoxicity workflow for evaluating isoquinoline derivatives.

Detailed Methodology
  • Cell Preparation:

    • Culture HepG2 (ATCC HB-8065) and HUVEC (ATCC CRL-1730) in DMEM and EGM-2 media respectively.

    • Seed at density

      
       cells/well in 96-well plates. Allow attachment for 24h.
      
  • Compound Preparation:

    • Dissolve 1-Cl-IQ-3-CA in 100% DMSO to create a 10 mM stock.

    • Critical Step: Freshly prepare the stock immediately before use. The C1-Cl bond can hydrolyze in aqueous DMSO over time, altering potency [1].

  • Treatment:

    • Perform serial dilutions (0.1, 1, 5, 10, 50, 100 µM) in culture media.

    • Final DMSO concentration must be <0.5% v/v to avoid vehicle toxicity.

  • Readout:

    • After 48h, add MTT reagent. Formazan crystals indicate mitochondrial activity.

    • Calculate % Viability =

      
      .
      

Expert Commentary & Recommendations

For Drug Development: Do not use 1-Chloroisoquinoline-3-carboxamide as a final lead compound. Its low Selectivity Index (3.5) indicates a narrow therapeutic window. Instead, utilize it as a Late-Stage Intermediate . The C1-Cl handle is excellent for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl or heteroaryl groups that improve specificity and solubility [4].

For In Vitro Research: If using this compound to study HIF-1α stabilization, be aware that at concentrations >10 µM, observed effects may be confounded by general cytotoxicity rather than specific PHD inhibition. Always run a parallel viability assay (LDH or MTT) to confirm that HIF stabilization occurs at sub-toxic doses.

References

  • Synthesis and Biological Evaluation of Coumarin-3-Carboxamide Derivatives. PubMed Central. Available at: [Link] (Provides comparative cytotoxicity methodologies for carboxamide derivatives).

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed Central. Available at: [Link] (Discusses the SAR of isoquinoline scaffolds).

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives. PubMed Central. Available at: [Link] (Source for comparative IC50 data on similar chemotypes).

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Chloroisoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

1-Chloroisoquinoline-3-carboxamide is a critical heterocyclic scaffold, most notably utilized as a key intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, such as Vadadustat (AKB-6548).

While often categorized simply as a "building block," this compound possesses two distinct hazard vectors that require elevated handling protocols beyond standard laboratory reagents:

  • Pharmacological Potency: As a precursor to HIF-stabilizing drugs, it may possess biological activity even before final derivatization.

  • Chemical Reactivity: The chlorine atom at the C1 position is an electrophilic "warhead" (susceptible to

    
     displacement). This makes the compound highly reactive toward biological nucleophiles (e.g., cysteine residues in skin proteins), classifying it as a severe skin irritant, potential sensitizer, and toxic via dermal absorption. 
    

Immediate Action Required: Treat this compound as a Potent Compound (SafeBridge Band 3 equivalent) until specific toxicology data proves otherwise.

Risk Assessment & Hazard Logic

The following assessment links the physicochemical properties of the molecule to specific safety risks.

Hazard ClassRisk DriverMechanism of ActionCritical Control
Acute Dermal Toxicity C1-Chloro MoietyThe C1-Cl bond is activated by the isoquinoline nitrogen, facilitating rapid reaction with skin proteins. High risk of transdermal absorption. Double-gloving (Nitrile) is mandatory.
Respiratory Irritation Fine ParticulateSolid powders of isoquinoline carboxamides are often electrostatic. Inhalation delivers the compound directly to the bloodstream.HEPA Filtration (P100/N95) or Fume Hood.
Ocular Damage Basic NitrogenThe isoquinoline ring is weakly basic; contact with mucosal membranes causes immediate, severe irritation.Chemical Goggles (Safety glasses are insufficient for powders).
Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. This matrix is specific to the handling of reactive halogenated heterocycles.

Body ZonePPE RequirementTechnical Specification & Rationale
Respiratory Primary: Fume HoodSecondary: N95/P100Rationale: Engineering controls (hood) are the first line of defense. If weighing outside a hood (not recommended), a fit-tested P100 respirator is required to capture fine dust.
Hand Protection Double Nitrile Inner Glove: 4 mil Nitrile (Bright color for contrast).Outer Glove: 5-8 mil Nitrile (Long cuff).Why: The "1-Chloro" group can permeate thin nitrile over time. Double gloving provides a breakthrough indicator and allows outer glove removal without exposing skin.
Eye/Face Chemical Goggles Spec: ANSI Z87.1 compliant unvented or indirect-vent goggles.Why: Standard safety glasses have gaps. Airborne powder will find the moisture of the eye.
Body Tyvek® Lab Coat Spec: Disposable, non-woven polyethylene (e.g., Tyvek 400).Why: Cotton lab coats absorb powders and hold them against the skin/street clothes. Disposable coats prevent cross-contamination.
Operational Workflow: Handling & Solubilization

This protocol is designed to minimize static generation and aerosolization , the two primary causes of exposure.

Step 1: Preparation (The "Cold" Zone)
  • Verify Fume Hood flow rate (Target: 100 fpm / 0.5 m/s).

  • Place a disposable absorbent mat (plastic side down) on the hood surface.

  • Static Control: Use an ionizing bar or anti-static gun on the weigh boat and spatula. Isoquinoline derivatives are prone to static cling.

Step 2: Weighing & Transfer (The "Hot" Zone)
  • Don PPE: Put on inner gloves, then Tyvek coat, then outer gloves.

  • Open Container: Tap the container gently on the mat to settle dust before opening.

  • Transfer: Use a disposable spatula. Do not pour from the bottle.

  • Solubilization (Critical Step):

    • Incorrect: Adding solid to a stirring solvent (creates splash/dust).

    • Correct: Add the solid to the flask first. Then, gently run the solvent (e.g., DCM, DMF) down the side of the flask wall to wet the powder without lofting it.

Step 3: Decontamination
  • Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe (DCM or Acetone) before returning it to storage.

  • Dispose of the Kimwipe as Halogenated Hazardous Waste .

  • Remove outer gloves inside the hood and discard.

Visualization: Hierarchy of Controls Workflow

The following diagram illustrates the logical flow of safety barriers, prioritizing engineering controls over PPE.

SafetyProtocol Risk Risk Assessment: 1-Chloro Reactivity EngControl Engineering Control: Fume Hood (100 fpm) Static Elimination Risk->EngControl Mitigates Inhalation PPE PPE Barrier: Double Nitrile Gloves Tyvek Coat + Goggles EngControl->PPE Redundancy Action Operational Action: Solvent-to-Solid Addition (No Pouring) PPE->Action Contact Protection Waste Disposal: Halogenated Waste Stream Action->Waste Post-Process

Figure 1: Safety barrier workflow for handling reactive halogenated intermediates. Note the progression from Engineering Controls to PPE.

Emergency Response & Disposal
Accidental Release (Spill)
  • Minor Spill (<5g):

    • Cover with wet paper towels (dampened with water/surfactant) to prevent dust lofting.

    • Scoop into a wide-mouth jar.

    • Clean surface with 10% soap solution, then water.

  • Skin Exposure:

    • Immediate: Wash with lukewarm water and soap for 15 minutes. Do not use hot water (opens pores) or solvents (increases absorption).

    • Seek medical attention if redness develops (delayed sensitization is common with isoquinolines).

Disposal Protocol
  • Waste Stream: Halogenated Organic Waste .

    • Reasoning: Even if the solvent used is non-halogenated (e.g., DMSO), the compound itself contains Chlorine. Mixing this with non-halogenated waste can violate environmental regulations (e.g., EPA RCRA rules).

  • Solid Waste: Contaminated gloves, mats, and weigh boats must be bagged in a sealed "Hazardous Solid Waste" bag, not general trash.

References
  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 1-Chloroisoquinoline.

  • PubChem. (2024).[2] Compound Summary: 1-Chloroisoquinoline.[3][4][5] National Library of Medicine.[6]

  • SafeBridge Consultants. (2022). Potent Compound Safety: Categorization and Handling Guidelines.
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Retrosynthesis Analysis

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1-Chloroisoquinoline-3-carboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.